molecular formula C5H7ClO3 B123195 Methyl 4-chloroacetoacetate CAS No. 32807-28-6

Methyl 4-chloroacetoacetate

Cat. No.: B123195
CAS No.: 32807-28-6
M. Wt: 150.56 g/mol
InChI Key: HFLMYYLFSNEOOT-UHFFFAOYSA-N
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Description

Methyl 4-chloroacetoacetate, also known as this compound, is a useful research compound. Its molecular formula is C5H7ClO3 and its molecular weight is 150.56 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 4-chloro-3-oxobutanoate
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InChI

InChI=1S/C5H7ClO3/c1-9-5(8)2-4(7)3-6/h2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFLMYYLFSNEOOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID0067719
Record name Methyl 4-chloroacetoacetate
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Molecular Weight

150.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

32807-28-6
Record name Methyl 4-chloroacetoacetate
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Record name Methyl 4-chloroacetoacetate
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Record name Butanoic acid, 4-chloro-3-oxo-, methyl ester
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Record name Methyl 4-chloroacetoacetate
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Record name Methyl 4-chloro-3-oxobutyrate
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Record name METHYL 4-CHLOROACETOACETATE
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Foundational & Exploratory

Technical Guide: Methyl 4-chloroacetoacetate (CAS 32807-28-6)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Methyl 4-chloroacetoacetate, a key chemical intermediate in the pharmaceutical and chemical industries. This document outlines its physicochemical properties, spectroscopic data, safety and handling protocols, and detailed experimental procedures for its synthesis and application in drug development.

Chemical Identity and Properties

This compound, also known as methyl 4-chloro-3-oxobutanoate, is a reactive organic compound widely utilized as a building block in the synthesis of more complex molecules. Its bifunctional nature, containing both a keto group and a reactive chlorine atom, makes it a versatile reagent in organic chemistry.

Chemical Identifiers
IdentifierValue
CAS Number 32807-28-6[1]
IUPAC Name methyl 4-chloro-3-oxobutanoate
Molecular Formula C₅H₇ClO₃[1]
Molecular Weight 150.56 g/mol [1][2]
Synonyms Methyl 4-chloro-3-oxobutyrate, Methyl γ-chloroacetoacetate, 4-Chloroacetoacetic acid methyl ester[2][3]
InChI Key HFLMYYLFSNEOOT-UHFFFAOYSA-N[2]
Canonical SMILES COC(=O)CC(=O)CCl[2]
Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound.

PropertyValueSource(s)
Physical State Liquid[2]
Appearance Clear light yellow to light orange[4]
Melting Point 14 - 16 °C[5][6]
Boiling Point 212 - 213 °C (at 760 mmHg)[5]
85 °C (at 4 mmHg)[7]
Density 1.305 g/mL at 25 °C[7]
Refractive Index (n20/D) 1.456 - 1.458[4][5]
Water Solubility 71 g/L at 20 °C[5]
Flash Point 102 °C (215.6 °F) - closed cup[7]

Spectroscopic Data

Spectroscopic analysis is crucial for the verification and characterization of this compound. Standard spectral data are available through public databases.

  • ¹H NMR & ¹³C NMR: Proton and Carbon Nuclear Magnetic Resonance spectra are available for this compound, providing detailed information about its molecular structure. Data can be accessed through resources like PubChem and SpectraBase.[2][3]

  • Infrared (IR) Spectroscopy: The IR spectrum reveals the presence of key functional groups, notably the carbonyl (C=O) stretches of the ester and ketone. FTIR spectra are available on PubChem.[2]

  • Mass Spectrometry (MS): Mass spectral data, typically obtained via Gas Chromatography-Mass Spectrometry (GC-MS), confirms the molecular weight and fragmentation pattern of the compound. This data is also available in the NIST WebBook and PubChem.[2]

Applications in Synthesis

This compound is a valuable intermediate, primarily in the pharmaceutical industry. Its most notable application is in the synthesis of antiviral drugs.

  • Pharmaceutical Intermediates: It is a critical starting material for the synthesis of key intermediates for HIV integrase inhibitors, such as Dolutegravir (B560016).[8] The compound's reactive sites allow for the construction of the complex heterocyclic core structures required for these therapeutic agents.

  • General Organic Synthesis: The α-chloro ketone moiety is a versatile functional group that can participate in various reactions, including nucleophilic substitutions and the formation of heterocyclic compounds like thiazoles and dihydrofurans.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of this compound and its subsequent use in the preparation of a pharmaceutical intermediate.

Protocol 1: Synthesis of this compound

This protocol is based on an industrial method involving the chlorination of diketene (B1670635) followed by esterification.[9]

Materials:

Procedure:

  • Chlorination:

    • Charge a chlorination kettle with a first portion of dichloroethane (e.g., 1500 kg) and cool the solvent to between -5°C and -10°C.

    • In a separate vessel, prepare a mixed solution of a second portion of dichloroethane (e.g., 750 kg) and diketene (e.g., 320 kg).

    • Add the diketene solution to the cooled chlorination kettle and continue cooling the mixture to -20°C.

    • Introduce chlorine gas (e.g., 272 kg) into the reaction mixture. The introduction should be segmented with a variable flow rate to control the reaction exotherm and minimize by-product formation. Maintain the reaction temperature at approximately -18°C to -20°C throughout the addition.

  • Esterification:

    • Once the chlorination is complete, slowly add methanol dropwise to the reaction kettle.

    • After the addition of methanol is complete, stir the mixture to ensure homogeneity and allow the esterification reaction to proceed.

  • Work-up and Purification:

    • Following the esterification, the reaction liquid is subjected to desolventizing to remove the dichloroethane.

    • The crude product is then purified by rectification (distillation under reduced pressure) to yield the final, high-purity this compound.

G cluster_prep Preparation cluster_reaction Reaction Stages cluster_purification Purification DCE1 Dichloroethane (Part 1) Chlorination Chlorination Kettle (-20°C) DCE1->Chlorination Diketene_mix Diketene + Dichloroethane (Part 2) Diketene_mix->Chlorination Esterification Esterification Chlorination->Esterification Chlorinated Intermediate Desolventize Desolventizing Esterification->Desolventize Rectification Rectification (Reduced Pressure) Desolventize->Rectification FinalProduct This compound Rectification->FinalProduct Chlorine Chlorine Gas Chlorine->Chlorination Methanol Methanol Methanol->Esterification

Caption: Workflow for the industrial synthesis of this compound.
Protocol 2: Synthesis of Methyl 4-methoxyacetoacetate (A Dolutegravir Intermediate)

This protocol describes the conversion of this compound to a key intermediate used in the synthesis of Dolutegravir.[3]

Materials:

Procedure:

  • Reaction Setup:

    • Pour tetrahydrofuran (e.g., 150 g) and 1-ethyl-3-methylimidazolium dicyanamide ionic liquid (e.g., 150 g) into a three-neck flask.

    • Add sodium methoxide (e.g., 85.6 g) to the flask.

  • Nucleophilic Substitution:

    • While maintaining a nitrogen atmosphere, slowly add this compound (e.g., 104 g) dropwise into the flask over a period of 5 minutes.

    • Maintain the reaction temperature at 50°C using a water bath.

  • Neutralization and Work-up:

    • After the reaction is complete, stir the resulting mixture.

    • Add an acid solution to adjust the pH of the mixture to between 4.5 and 8.0, neutralizing the excess base.

    • Extract the target product, methyl 4-methoxyacetoacetate, from the reaction mixture.

    • Concentrate the extract using a rotary evaporator to isolate the final product.

G cluster_conditions Reaction Conditions MCAA Methyl 4-chloroacetoacetate Intermediate Substitution Reaction MCAA->Intermediate NaOMe Sodium Methoxide NaOMe->Intermediate Solvent Solvent: Tetrahydrofuran IonicLiquid Ionic Liquid: [EMIM][N(CN)₂] Temp Temperature: 50°C Atmosphere Atmosphere: N₂ Neutralization Neutralization & Extraction Intermediate->Neutralization Product Methyl 4-methoxyacetoacetate (Dolutegravir Intermediate) Neutralization->Product

Caption: Reaction pathway for a Dolutegravir intermediate synthesis.

Safety and Handling

This compound is a hazardous chemical and must be handled with appropriate safety precautions.

GHS Hazard Classification
CategoryClassificationPictogramSignal Word
Acute Toxicity, Oral Category 3GHS06 (Skull and Crossbones)Danger
Skin Corrosion/Irritation Causes severe skin burnsGHS05 (Corrosion)Danger
Eye Damage/Irritation Causes serious eye damageGHS05 (Corrosion)Danger

Data sourced from multiple safety data sheets.[7]

Precautionary Statements and Handling
  • Prevention: Do not breathe dust/fume/gas/mist/vapors/spray. Wash skin thoroughly after handling. Do not eat, drink or smoke when using this product. Wear protective gloves, protective clothing, eye protection, and face protection.

  • Response:

    • IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician. Rinse mouth. Do NOT induce vomiting.

    • IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.

    • IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • Storage: Store locked up. Keep the container tightly closed in a dry, cool, and well-ventilated place.

  • Disposal: Dispose of contents/container to an approved waste disposal plant.

References

An In-depth Technical Guide to the Physicochemical Properties of Methyl 4-chloro-3-oxobutanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 4-chloro-3-oxobutanoate is a reactive β-keto ester of significant interest in synthetic organic chemistry. Its bifunctional nature, possessing both a ketone and an ester group, along with a reactive chlorine atom at the α-position to the ketone, makes it a versatile building block for the synthesis of a wide array of complex molecules. This technical guide provides a comprehensive overview of the physicochemical properties of Methyl 4-chloro-3-oxobutanoate, including its structural and physical characteristics, spectral data, and reactivity. Detailed experimental protocols for its synthesis, purification, and analysis are presented, alongside a discussion of its applications in the synthesis of heterocyclic compounds of pharmaceutical and agrochemical interest.

Chemical Identity and Physicochemical Properties

Methyl 4-chloro-3-oxobutanoate, also known as methyl γ-chloroacetoacetate, is a colorless to pale yellow liquid. Its fundamental properties are summarized in the tables below.

Table 1: General and Structural Properties
PropertyValueSource
IUPAC Name methyl 4-chloro-3-oxobutanoate[1]
Synonyms Methyl γ-chloroacetoacetate, 4-Chloro-3-oxobutanoic acid methyl ester, Methyl (chloroacetyl)acetate[2]
CAS Number 32807-28-6[2]
Molecular Formula C₅H₇ClO₃[1]
Molecular Weight 150.56 g/mol [1]
SMILES COC(=O)CC(=O)CCl[1]
InChI InChI=1S/C5H7ClO3/c1-9-5(8)2-4(7)3-6/h2-3H2,1H3[1]
Table 2: Physical and Chemical Properties
PropertyValueSource
Appearance Clear colorless to pale yellow liquid[2]
Melting Point Not available
Boiling Point 85 °C at 4 mmHg
Density 1.305 g/mL at 25 °C
Solubility Soluble in chloroform (B151607) and ethyl acetate.
Refractive Index (n²⁰/D) 1.456
Flash Point 102 °C (closed cup)
Stability Stable at room temperature in closed containers under normal storage and handling conditions.

Spectral Data

The structural elucidation of Methyl 4-chloro-3-oxobutanoate is supported by various spectroscopic techniques.

Table 3: Spectral Data Summary
TechniqueKey Peaks/SignalsSource
¹H NMR Data not explicitly found in searches.
¹³C NMR Data not explicitly found in searches.
Infrared (IR) Data not explicitly found in searches.
Mass Spectrometry (MS) Data not explicitly found in searches.

Note: While specific peak assignments were not located, the presence of characteristic signals for the methyl ester, methylene (B1212753), and carbonyl groups, as well as the influence of the chlorine atom, would be expected in the respective spectra.

Reactivity and Synthetic Applications

As an α-halo-β-keto ester, Methyl 4-chloro-3-oxobutanoate exhibits a rich and versatile reactivity profile, making it a valuable intermediate in organic synthesis. The presence of the electron-withdrawing carbonyl groups increases the electrophilicity of the α-carbon bearing the chlorine atom, making it susceptible to nucleophilic substitution.[3]

General Reactivity of α-Halo-β-Keto Esters

The reactivity of α-halo-β-keto esters is dominated by the interplay between the carbonyl groups and the halogen atom. Key reactions include:

  • Nucleophilic Substitution: The α-halogen is a good leaving group, readily displaced by a variety of nucleophiles. This allows for the introduction of diverse functional groups at the α-position.[3]

  • Enolate Formation: The protons on the methylene group are acidic and can be removed by a base to form an enolate. This enolate can then participate in various carbon-carbon bond-forming reactions.

  • Cyclization Reactions: The bifunctional nature of these molecules makes them excellent precursors for the synthesis of various heterocyclic compounds.[4]

Hantzsch Pyridine (B92270) Synthesis

Methyl 4-chloro-3-oxobutanoate can serve as a key component in the Hantzsch pyridine synthesis, a multi-component reaction that produces dihydropyridines, which can be subsequently oxidized to pyridines.

Hantzsch_Synthesis cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products aldehyde Aldehyde (R-CHO) michael_adduct Michael Adduct aldehyde->michael_adduct mco Methyl 4-chloro-3-oxobutanoate enamine Enamine Intermediate mco->enamine nh3 Ammonia (NH3) nh3->enamine enamine->michael_adduct dihydropyridine Dihydropyridine michael_adduct->dihydropyridine Cyclization pyridine Pyridine dihydropyridine->pyridine Oxidation

Figure 1: Hantzsch Pyridine Synthesis Pathway.
Biginelli Reaction

Similarly, Methyl 4-chloro-3-oxobutanoate can be utilized in the Biginelli reaction, another important multi-component reaction for the synthesis of dihydropyrimidinones, which are of significant interest in medicinal chemistry.

Biginelli_Reaction cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Product aldehyde Aldehyde (R-CHO) acyliminium Acyliminium Ion aldehyde->acyliminium mco Methyl 4-chloro-3-oxobutanoate enolate Enolate mco->enolate Base urea Urea/Thiourea urea->acyliminium dhpm Dihydropyrimidinone acyliminium->dhpm enolate->dhpm Cyclocondensation

Figure 2: Biginelli Reaction Pathway.

Experimental Protocols

Detailed experimental procedures for the synthesis, purification, and analysis of Methyl 4-chloro-3-oxobutanoate are crucial for its effective utilization in research and development.

Synthesis

A common method for the synthesis of Methyl 4-chloro-3-oxobutanoate involves the chlorination of methyl acetoacetate (B1235776).

Protocol: Chlorination of Methyl Acetoacetate

  • Materials: Methyl acetoacetate, sulfuryl chloride (SO₂Cl₂), dichloromethane (B109758) (CH₂Cl₂).

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve methyl acetoacetate in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add a solution of sulfuryl chloride in dichloromethane dropwise to the cooled solution while maintaining the temperature at 0-5 °C.

    • After the addition is complete, allow the reaction mixture to stir at room temperature for several hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

    • Upon completion, carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate.

    • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure to obtain the crude product.

Purification

The crude Methyl 4-chloro-3-oxobutanoate is typically purified by vacuum distillation.

Protocol: Vacuum Distillation

  • Apparatus: A standard vacuum distillation setup.

  • Procedure:

    • Transfer the crude product to a distillation flask.

    • Assemble the vacuum distillation apparatus and ensure all joints are properly sealed.

    • Gradually apply vacuum and slowly heat the distillation flask using a heating mantle.

    • Collect the fraction distilling at the appropriate temperature and pressure (e.g., 85 °C at 4 mmHg).

    • The purified product should be a clear, colorless to pale yellow liquid.

Experimental_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis reactants Reactants (Methyl acetoacetate, SO2Cl2) reaction Chlorination Reaction reactants->reaction crude_product Crude Product reaction->crude_product distillation Vacuum Distillation crude_product->distillation pure_product Pure Methyl 4-chloro-3-oxobutanoate distillation->pure_product gcms GC-MS pure_product->gcms nmr NMR (1H, 13C) pure_product->nmr ir IR Spectroscopy pure_product->ir characterization Structural Confirmation & Purity Assessment gcms->characterization nmr->characterization ir->characterization

Figure 3: General Experimental Workflow.
Analytical Methods

The purity and identity of Methyl 4-chloro-3-oxobutanoate can be confirmed using standard analytical techniques.

Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

  • Carrier Gas: Helium.

  • Injector Temperature: 250 °C.

  • Oven Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp to a higher temperature (e.g., 250 °C) at a rate of 10-20 °C/min.

  • MS Detector: Electron Ionization (EI) at 70 eV.

  • Analysis: The retention time and the mass spectrum (molecular ion and fragmentation pattern) can be used to identify and assess the purity of the compound.

Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Solvent: Deuterated chloroform (CDCl₃).

  • ¹H NMR: Expect signals corresponding to the methyl ester protons, the methylene protons, and potentially a signal for the proton on the carbon bearing the chlorine, although its chemical shift will be influenced by the adjacent carbonyl group.

  • ¹³C NMR: Expect signals for the carbonyl carbons of the ester and ketone, the methoxy (B1213986) carbon, the methylene carbon, and the carbon bearing the chlorine atom.

Biological Activity

While Methyl 4-chloro-3-oxobutanoate is primarily utilized as a synthetic intermediate, the class of α-halo-β-keto esters has been investigated for potential biological activities. Some β-keto esters have shown antimicrobial and quorum-sensing inhibition properties.[5][6] However, specific data on the intrinsic biological activity of Methyl 4-chloro-3-oxobutanoate is not widely available in the current literature. Its primary role in drug development is as a versatile scaffold for the construction of more complex, biologically active molecules.

Safety and Handling

Methyl 4-chloro-3-oxobutanoate should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. It is important to avoid contact with skin and eyes and to prevent inhalation of vapors. For detailed safety information, refer to the Material Safety Data Sheet (MSDS).

Conclusion

Methyl 4-chloro-3-oxobutanoate is a valuable and versatile building block in organic synthesis. Its well-defined physicochemical properties and predictable reactivity make it an important tool for researchers and scientists in the development of new pharmaceuticals and agrochemicals. This guide provides a comprehensive overview of its key characteristics and methodologies for its synthesis and analysis, serving as a valuable resource for professionals in the field. Further research into the direct biological activities of this compound could open up new avenues for its application.

References

In-Depth Technical Guide to the Spectral Data of Methyl γ-Chloroacetoacetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl γ-chloroacetoacetate, also known as methyl 4-chloro-3-oxobutanoate, is a versatile intermediate in organic synthesis, particularly in the preparation of various pharmaceuticals and agrochemicals. Its chemical structure, possessing a reactive methylene (B1212753) group, a ketone, an ester, and a chlorinated carbon, makes it a valuable building block. A thorough understanding of its spectral characteristics is crucial for quality control, reaction monitoring, and structural confirmation. This guide provides a detailed overview of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for methyl γ-chloroacetoacetate.

Spectral Data Summary

The following sections present the key spectral data for methyl γ-chloroacetoacetate (CAS No: 32807-28-6, Molecular Formula: C₅H₇ClO₃, Molecular Weight: 150.56 g/mol ).[1][2][3]

¹H NMR Data (Predicted)

Due to the lack of publicly available experimental spectra, the following ¹H NMR data is predicted based on the structure of the molecule. The spectrum is expected to show three distinct signals.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~3.75Singlet3HO-CH₃
~3.60Singlet2HCO-CH₂ -CO
~4.30Singlet2HCl-CH₂ -CO
¹³C NMR Data (Predicted)

The predicted ¹³C NMR spectrum for methyl γ-chloroacetoacetate would display five signals corresponding to the five carbon atoms in unique chemical environments.

Chemical Shift (δ) ppmAssignment
~201C =O (Ketone)
~167C =O (Ester)
~52O-C H₃
~49CO-C H₂-CO
~46Cl-C H₂
IR Spectral Data (Predicted)

The infrared spectrum is predicted to show characteristic absorption bands for the functional groups present in the molecule.

Wavenumber (cm⁻¹)IntensityAssignment
~2950MediumC-H stretch (sp³)
~1745StrongC=O stretch (Ester)
~1720StrongC=O stretch (Ketone)
~1200StrongC-O stretch (Ester)
~750StrongC-Cl stretch
Mass Spectrometry Data

The electron ionization mass spectrum of methyl γ-chloroacetoacetate is available from the NIST WebBook.[4][5] The spectrum is characterized by the molecular ion peak and several key fragment ions. The presence of chlorine is indicated by the isotopic pattern (M+2 peak) for chlorine-containing fragments.

m/zRelative Intensity (%)Proposed Fragment Ion
152~5[M+2]⁺ (³⁷Cl isotope)
150~15[M]⁺ (³⁵Cl isotope)
115~100[M - Cl]⁺
87~30[M - COOCH₃]⁺
77~40[ClCH₂CO]⁺
59~50[COOCH₃]⁺
43~80[CH₃CO]⁺

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectral data presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

  • Weigh approximately 10-20 mg of methyl γ-chloroacetoacetate.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry vial.

  • Transfer the solution to a 5 mm NMR tube.

2. Instrument Setup:

  • The NMR spectra are acquired on a spectrometer operating at a frequency of 300 MHz or higher for ¹H NMR.

  • The instrument is tuned to the appropriate nucleus (¹H or ¹³C).

  • The sample is locked to the deuterium (B1214612) signal of the solvent.

  • Shimming is performed to optimize the magnetic field homogeneity.

3. Data Acquisition (¹H NMR):

  • Pulse Program: A standard single-pulse experiment is used.

  • Spectral Width: Set to cover a range of 0-12 ppm.

  • Acquisition Time: Typically 2-4 seconds.

  • Relaxation Delay: A delay of 1-5 seconds is used between pulses.

  • Number of Scans: 8 to 16 scans are typically co-added to improve the signal-to-noise ratio.

4. Data Acquisition (¹³C NMR):

  • Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., zgpg) is used.

  • Spectral Width: Set to cover a range of 0-220 ppm.

  • Acquisition Time: Typically 1-2 seconds.

  • Relaxation Delay: A delay of 2-5 seconds is used.

  • Number of Scans: A larger number of scans (e.g., 128 or more) is required due to the low natural abundance of ¹³C.

5. Data Processing:

  • The acquired Free Induction Decay (FID) is Fourier transformed.

  • Phase correction and baseline correction are applied.

  • The chemical shifts are referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

Fourier-Transform Infrared (FTIR) Spectroscopy

1. Sample Preparation (Neat Liquid):

  • Place a drop of methyl γ-chloroacetoacetate onto one IR-transparent salt plate (e.g., NaCl or KBr).

  • Place a second salt plate on top to create a thin liquid film.

2. Instrument Setup:

  • The FTIR spectrometer is purged with dry air or nitrogen to minimize atmospheric water and carbon dioxide interference.

  • A background spectrum of the clean, empty salt plates is collected.

3. Data Acquisition:

  • The sample holder with the prepared salt plates is placed in the instrument's sample compartment.

  • The spectrum is typically recorded over a range of 4000-400 cm⁻¹.

  • Multiple scans (e.g., 16-32) are averaged to improve the signal-to-noise ratio.

4. Data Processing:

  • The sample spectrum is ratioed against the background spectrum to generate the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)

1. Sample Introduction:

  • A dilute solution of methyl γ-chloroacetoacetate in a volatile solvent (e.g., methanol (B129727) or dichloromethane) is prepared.

  • The sample is introduced into the mass spectrometer, typically via direct injection or through a gas chromatograph (GC-MS).

2. Ionization (Electron Ionization - EI):

  • The sample is vaporized in the ion source.

  • The gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV). This causes the molecules to ionize and fragment.

3. Mass Analysis:

  • The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

4. Detection:

  • The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of ions as a function of their m/z ratio.

Spectral Analysis Workflow

The logical flow of using these spectral techniques for the structural elucidation and characterization of methyl γ-chloroacetoacetate is illustrated below.

Spectral_Analysis_Workflow cluster_techniques Spectroscopic Techniques cluster_information Derived Information IR IR Spectroscopy FunctionalGroups Functional Groups (C=O, C-O, C-Cl) IR->FunctionalGroups MS Mass Spectrometry MolecularWeight Molecular Weight & Isotopic Pattern MS->MolecularWeight Fragmentation Fragmentation Pattern MS->Fragmentation NMR NMR Spectroscopy CarbonHydrogen Carbon-Hydrogen Framework NMR->CarbonHydrogen Structure Structural Confirmation of Methyl γ-Chloroacetoacetate FunctionalGroups->Structure MolecularWeight->Structure Fragmentation->Structure CarbonHydrogen->Structure

References

An In-depth Technical Guide to the Tautomerism of Methyl 4-chloroacetoacetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 4-chloroacetoacetate, a key building block in organic synthesis, exhibits keto-enol tautomerism, a fundamental chemical equilibrium that significantly influences its reactivity and spectroscopic properties. This technical guide provides a comprehensive overview of the tautomeric behavior of this compound, with a focus on the quantitative analysis of its keto and enol forms. Detailed experimental protocols for the characterization of this equilibrium using Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) spectroscopy are presented. Furthermore, this document explores the factors governing the tautomeric ratio, particularly the profound effect of solvent polarity. All quantitative data are summarized in structured tables for comparative analysis, and key concepts are illustrated with diagrams generated using the DOT language.

Introduction

Tautomerism, the dynamic equilibrium between two or more interconvertible constitutional isomers, is a critical concept in organic chemistry.[1] For β-ketoesters such as this compound, the most prevalent form of tautomerism is the keto-enol equilibrium. This process involves the migration of a proton and the concomitant shift of bonding electrons, resulting in the coexistence of a ketone (keto form) and an enol form.[2] The position of this equilibrium is highly sensitive to various factors, including the molecular structure, temperature, and, most notably, the surrounding solvent environment.[3][4] An understanding of the tautomeric landscape of this compound is paramount for controlling its reaction pathways and for the accurate interpretation of analytical data, which is of particular importance in the fields of medicinal chemistry and drug development where this compound often serves as a versatile precursor.

The Keto-Enol Equilibrium in this compound

The tautomeric equilibrium of this compound involves the interconversion between its keto and enol forms, as depicted below. The keto form is characterized by two carbonyl groups, while the enol form contains a carbon-carbon double bond and a hydroxyl group, which can form an intramolecular hydrogen bond. This intramolecular hydrogen bonding is a key factor in the stabilization of the enol tautomer.[5]

Caption: Keto-enol equilibrium of this compound.

Quantitative Analysis of Tautomeric Composition

The relative abundance of the keto and enol tautomers can be accurately determined using spectroscopic techniques, most notably ¹H NMR spectroscopy. The interconversion between the two forms is typically slow on the NMR timescale, allowing for the observation of distinct signals for each tautomer.[6]

¹H NMR Spectroscopy

In the ¹H NMR spectrum of this compound, characteristic signals for both the keto and enol forms can be identified and integrated to determine their relative concentrations.

Table 1: Representative ¹H NMR Chemical Shifts (δ, ppm) for the Tautomers of this compound.

ProtonKeto Form (Typical δ)Enol Form (Typical δ)
-CH₂- (adjacent to C=O)~3.7-
-CH₂Cl~4.3~4.2
=CH--~5.7
-OCH₃~3.8~3.7
-OH-~12.5 (broad)

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration. For the closely related ethyl 4-chloroacetoacetate, a keto to enol ratio of approximately 5:1 has been observed, providing a useful reference point.[7]

Solvent Effects on the Tautomeric Equilibrium

The polarity of the solvent plays a crucial role in determining the position of the keto-enol equilibrium.[8][9] Generally, polar solvents tend to stabilize the more polar keto form, while non-polar solvents favor the enol form, which is stabilized by intramolecular hydrogen bonding.[2]

Table 2: Expected Trend of Tautomeric Composition of this compound in Various Deuterated Solvents.

SolventPolarityExpected Predominant TautomerExpected % Enol (Approximate)
CCl₄Non-polarEnolHigh
CDCl₃Low polarityKetoLow to Moderate
Acetone-d₆Polar aproticKetoLow
DMSO-d₆High polarity aproticKetoVery Low
D₂OPolar proticKetoVery Low

Experimental Protocols

Determination of Tautomeric Equilibrium by ¹H NMR Spectroscopy

This protocol outlines the general procedure for quantifying the keto-enol ratio of this compound in a given deuterated solvent.

NMR_Workflow A Sample Preparation: Dissolve a known amount of methyl 4-chloroacetoacetate in the desired deuterated solvent (e.g., CDCl₃). B NMR Acquisition: Acquire a ¹H NMR spectrum of the sample ensuring a sufficient relaxation delay (d1) for quantitative analysis. A->B C Data Processing: Process the spectrum (phasing, baseline correction). B->C D Peak Integration: Integrate the characteristic signals for the keto and enol tautomers. C->D E Calculation of Tautomer Ratio: Calculate the molar ratio using the integral values, normalizing for the number of protons per signal. D->E

Caption: Workflow for ¹H NMR analysis of tautomeric equilibrium.

Detailed Steps:

  • Sample Preparation: Accurately weigh approximately 10-20 mg of this compound and dissolve it in 0.6-0.7 mL of the desired deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • Equilibration: Allow the sample to equilibrate at a constant temperature for a period of time (e.g., 30 minutes) before analysis to ensure the tautomeric equilibrium is reached.

  • NMR Data Acquisition:

    • Lock and shim the spectrometer on the deuterated solvent signal.

    • Acquire a quantitative ¹H NMR spectrum. Key parameters include:

      • A pulse angle of 90°.

      • A relaxation delay (d1) of at least 5 times the longest T₁ of the protons being integrated to ensure full relaxation and accurate integration.

      • A sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing and Analysis:

    • Process the acquired FID (Free Induction Decay) with appropriate phasing and baseline correction.

    • Integrate the distinct signals corresponding to the keto and enol forms. For example, integrate the methylene (B1212753) protons adjacent to the carbonyl in the keto form (~3.7 ppm, 2H) and the vinylic proton in the enol form (~5.7 ppm, 1H).

    • Calculate the percentage of the enol form using the following equation:

      % Enol = [Integral(enol vinyl H) / (Integral(enol vinyl H) + (Integral(keto CH₂) / 2))] * 100

Qualitative Analysis by UV-Vis Spectroscopy

UV-Vis spectroscopy can be used to qualitatively observe the presence of the enol tautomer, which has a conjugated π-system and thus absorbs at a longer wavelength than the non-conjugated keto form.

UVVis_Logic cluster_logic UV-Vis Tautomer Correlation Keto Keto Form (Non-conjugated) Shorter Shorter λ Keto->Shorter absorbs at Enol Enol Form (Conjugated π-system) Longer Longer λ Enol->Longer absorbs at Wavelength Absorption Wavelength Shorter->Wavelength Longer->Wavelength

Caption: Relationship between tautomeric form and UV-Vis absorption.

Experimental Procedure:

  • Solution Preparation: Prepare dilute solutions of this compound in different solvents of varying polarity (e.g., hexane, acetonitrile, ethanol).

  • Spectral Acquisition: Record the UV-Vis absorption spectrum for each solution over a suitable wavelength range (e.g., 200-400 nm).

  • Analysis: Compare the spectra obtained in the different solvents. An increase in the intensity of the absorption band at the longer wavelength in non-polar solvents is indicative of a higher concentration of the enol tautomer.

Conclusion

The tautomeric equilibrium of this compound is a dynamic and solvent-dependent phenomenon. This guide has provided a detailed framework for its investigation, emphasizing the utility of ¹H NMR spectroscopy for quantitative analysis. The provided experimental protocols and data tables serve as a valuable resource for researchers and professionals in drug development and organic synthesis, enabling a more profound understanding and control of the chemical behavior of this important synthetic intermediate. A thorough characterization of the tautomeric composition of this compound under specific reaction conditions is essential for optimizing synthetic outcomes and ensuring the reproducibility of experimental results.

References

Stability and Storage of Methyl 4-Chloroacetoacetate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-chloroacetoacetate (CAS No. 32807-28-6), a key building block in organic synthesis, particularly for pharmaceuticals and agrochemicals, exhibits a reactive nature that necessitates a thorough understanding of its stability and appropriate storage conditions. This technical guide provides an in-depth overview of the stability profile of this compound, outlining the factors that influence its degradation, recommended storage and handling procedures, and potential degradation pathways. This information is critical for ensuring the integrity of the compound in research and development and for maintaining safety in the laboratory.

Chemical Stability and Incompatibilities

This compound is generally stable at room temperature when stored in a tightly sealed container. However, its stability is compromised by several factors, including exposure to heat, moisture, and incompatible materials. As an α-halo ketone and a β-keto ester, it possesses two reactive functional groups that contribute to its degradation profile.

Key Factors Influencing Stability:

  • Temperature: Elevated temperatures can accelerate the decomposition of this compound. Some sources indicate that its ethyl analog, ethyl 4-chloroacetoacetate, is prone to decomposition during distillation even under reduced pressure, highlighting the thermal lability of this class of compounds.

  • Moisture: The presence of water can lead to hydrolysis of the ester functional group. One study on ethyl 4-chloroacetoacetate demonstrated its spontaneous chemical decomposition in an aqueous buffer solution.

  • Air: Some suppliers recommend storing the compound under an inert atmosphere, suggesting potential sensitivity to air or its components.

  • Incompatible Materials: this compound is incompatible with a range of substances that can catalyze its degradation. These include:

    • Acids and Bases: Both can promote the hydrolysis of the ester and other reactions.

    • Oxidizing Agents: Can lead to oxidative degradation of the molecule.

    • Reducing Agents: Can react with the ketone and chloro functional groups.

Recommended Storage and Handling

To maintain the quality and safety of this compound, the following storage and handling guidelines are recommended:

ConditionRecommendationRationale
Temperature Store in a cool, dry place. Freezer storage is also recommended by some suppliers.To minimize thermal degradation.
Atmosphere Store under an inert gas (e.g., argon or nitrogen).To prevent potential degradation from exposure to air.
Container Keep in a tightly closed container.To prevent exposure to moisture and air.
Ventilation Store in a well-ventilated area.To safely dissipate any potential vapors.

Handling Precautions:

  • Use personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Handle in a well-ventilated area or under a chemical fume hood.

  • Avoid contact with skin and eyes.

  • Wash hands thoroughly after handling.

  • Avoid generating aerosols or mists.

Potential Degradation Pathways

The degradation of this compound can be anticipated based on the reactivity of its functional groups. The primary degradation pathways are likely to be hydrolysis and decarboxylation, which are common for β-keto esters.

Hydrolysis: In the presence of water, particularly under acidic or basic conditions, the methyl ester can be hydrolyzed to form 4-chloroacetoacetic acid.

Decarboxylation: The resulting 4-chloroacetoacetic acid is a β-keto acid, which is known to be unstable and can readily undergo decarboxylation upon heating to yield 1-chloroacetone and carbon dioxide.

These degradation pathways are illustrated in the diagram below:

G MCA This compound H2O H₂O (Hydrolysis) CAA 4-Chloroacetoacetic acid MCA->CAA Heat Heat (Decarboxylation) CA 1-Chloroacetone CAA->CA CAA->CA CO2 CO₂

Caption: Proposed degradation pathway of this compound.

Hazardous decomposition products upon combustion include hydrogen chloride, carbon monoxide, and carbon dioxide.[1]

Quantitative Stability Data

Spontaneous Decomposition of Ethyl 4-chloroacetoacetate in Aqueous Buffer:

Initial ConcentrationpHTemperatureObservation
44.1 mM - 73.5 mM8.5 (Tris/HCl buffer)30°CSpontaneous chemical decomposition observed over time.

This data suggests that this compound is likely to undergo hydrolysis in aqueous environments, with the rate being dependent on pH and temperature.

Experimental Protocols for Stability Analysis

A validated stability-indicating analytical method is crucial for accurately assessing the degradation of this compound. While a specific method for the methyl ester is not published, a gas chromatography (GC) method for its ethyl analog can be adapted.

Proposed Gas Chromatography (GC) Method for Stability Testing:

This proposed method is based on a published protocol for ethyl 4-chloroacetoacetate and would require validation for this compound.

ParameterCondition
Instrument Gas Chromatograph with a Flame Ionization Detector (FID)
Column SE-54 (or equivalent), 30 m x 0.25 mm x 0.25 µm
Carrier Gas Nitrogen
Temperatures
    - Inlet180°C
    - Detector200°C
    - OvenInitial: 90°C, Ramp: 30°C/min to 160°C
Injection Volume 1 µL
Quantitation Area normalization or internal standard method

Experimental Workflow for a Forced Degradation Study:

G start Prepare Stock Solution of This compound stress Subject Aliquots to Stress Conditions start->stress hydrolysis Acidic, Basic, and Neutral Hydrolysis stress->hydrolysis thermal Elevated Temperature stress->thermal photo Photolytic Exposure (UV/Vis) stress->photo oxidative Oxidative Stress (e.g., H₂O₂) stress->oxidative analysis Analyze Samples by Validated Stability-Indicating Method (e.g., GC) hydrolysis->analysis thermal->analysis photo->analysis oxidative->analysis data Quantify Degradation and Identify Degradation Products analysis->data report Generate Stability Report data->report

Caption: Workflow for a forced degradation study of this compound.

Conclusion

This compound is a valuable but reactive chemical intermediate. A comprehensive understanding of its stability and proper storage conditions is paramount for its effective use in research and development. The information provided in this guide, including recommended storage conditions, potential degradation pathways, and analytical considerations, serves as a critical resource for scientists and professionals working with this compound. Adherence to these guidelines will help ensure the integrity of the material and promote a safe laboratory environment.

References

An In-Depth Technical Guide to the Reactivity of Methyl 4-chloroacetoacetate: A Tale of Two Reactive Centers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Methyl 4-chloroacetoacetate, a versatile bifunctional molecule, presents a fascinating case study in chemical reactivity, offering two distinct sites for synthetic manipulation: the electrophilic α-chloro group and the nucleophilic active methylene (B1212753) group. This guide provides a comprehensive analysis of the reactivity at these two centers, supported by quantitative data, detailed experimental protocols, and mechanistic visualizations to empower its application in research and drug development.

The Dichotomous Reactivity of this compound

This compound (MCA) possesses two key reactive sites:

  • The α-Chloro Group: The carbon atom attached to the chlorine is highly electrophilic due to the electron-withdrawing effects of both the adjacent carbonyl group and the chlorine atom itself. This makes it a prime target for nucleophilic substitution reactions (SN2).

  • The Active Methylene Group: The methylene group situated between two carbonyl groups (a β-dicarbonyl system) exhibits significant acidity. Deprotonation by a base generates a resonance-stabilized enolate ion, which is a potent carbon nucleophile. This nucleophilic center can participate in a variety of carbon-carbon bond-forming reactions.

The selective reaction at either of these sites is highly dependent on the reaction conditions, particularly the nature of the nucleophile/base and the electrophile employed.

Reactivity of the α-Chloro Group: Nucleophilic Substitution

The primary mode of reaction at the α-chloro position is nucleophilic substitution, where a nucleophile displaces the chloride ion. A prominent example is the reaction with alkoxides to form 4-alkoxyacetoacetates, which are valuable intermediates in pharmaceutical synthesis.

Synthesis of Methyl 4-methoxyacetoacetate

A well-documented reaction is the synthesis of methyl 4-methoxyacetoacetate via the reaction of this compound with sodium methoxide (B1231860).[1][2][3][4][5]

Reaction Scheme:

Quantitative Data:

Reactant 1Reactant 2SolventTemperature (°C)Reaction TimeYield (%)Reference
This compoundSodium methoxideAcetonitrile (B52724)68-7025 min90.6[1]
This compoundSodium methoxideAcetonitrile7025 min91.7[2][4]
This compoundSodium methoxide (from NaH and Methanol)Tetrahydrofuran20-254-15 h-[3][5]

Experimental Protocol: Synthesis of Methyl 4-methoxyacetoacetate [1]

  • Materials:

    • Sodium methoxide (113.4 g, 2.1 mol)

    • Acetonitrile (150 ml)

    • This compound (150.5 g, 1 mol)

    • Distilled water (350 ml)

    • Acetic acid (9 g)

    • 32% Hydrochloric acid

    • Magnesium sulfate

  • Procedure:

    • Suspend sodium methoxide in acetonitrile in a reaction vessel.

    • Add this compound over 5 minutes, maintaining the temperature at 68-70 °C by cooling.

    • Stir the mixture at 70 °C for an additional 25 minutes.

    • Pour the reaction mixture into a solution of distilled water and acetic acid.

    • Adjust the pH to 6-7 with 32% hydrochloric acid.

    • Separate the organic layer and extract the aqueous layer three times with acetonitrile.

    • Combine the organic phases, dry over magnesium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by distillation (55-57 °C / 0.6 mbar) to yield methyl 4-methoxyacetoacetate.

Reaction Mechanism:

The reaction proceeds via a standard SN2 mechanism.

sn2_mechanism reactant Cl-CH₂-C(=O)-CH₂-COOCH₃ transition_state [CH₃O···CH₂(Cl)···C(=O)-CH₂-COOCH₃]⁻ reactant->transition_state Nucleophilic attack nucleophile CH₃O⁻ nucleophile->transition_state product CH₃O-CH₂-C(=O)-CH₂-COOCH₃ transition_state->product Chloride leaves leaving_group Cl⁻ transition_state->leaving_group gewald_pathway start Active Methylene Compound + Ketone/Aldehyde knoevenagel Knoevenagel Condensation start->knoevenagel intermediate α,β-Unsaturated Intermediate knoevenagel->intermediate sulfur_addition Sulfur Addition intermediate->sulfur_addition cyclization Cyclization & Tautomerization sulfur_addition->cyclization product 2-Aminothiophene cyclization->product japp_klingemann_pathway start β-Ketoester Enolate + Diazonium Salt coupling Nucleophilic Attack start->coupling azo_intermediate Azo Intermediate coupling->azo_intermediate hydrolysis Hydrolysis/Decarboxylation azo_intermediate->hydrolysis rearrangement Rearrangement hydrolysis->rearrangement product Hydrazone rearrangement->product

References

Theoretical studies on Methyl 4-chloroacetoacetate reaction mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Theoretical Investigation of Methyl 4-chloroacetoacetate Reaction Mechanisms

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive theoretical framework for understanding the reaction mechanisms of this compound, a key intermediate in pharmaceutical synthesis. Due to the limited availability of direct theoretical studies on this specific molecule, this document leverages data from analogous compounds and established computational chemistry principles to propose and analyze potential reaction pathways. It serves as a robust starting point for researchers seeking to model and predict the reactivity of this compound.

Introduction to the Reactivity of this compound

This compound (MCPA) is a bifunctional molecule with two primary reactive sites: the electrophilic carbon of the chloromethyl group and the carbonyl carbon of the ketone. This structure allows for a variety of reactions, including nucleophilic substitutions, reductions, and reactions involving the enolate form. Understanding the underlying mechanisms of these reactions is crucial for optimizing synthetic routes and controlling product selectivity. Theoretical studies, particularly those employing quantum chemical methods like Density Functional Theory (DFT), are invaluable for elucidating these complex reaction pathways.

Proposed Reaction Mechanisms and Theoretical Insights

Based on the reactivity of similar chloro-substituted esters and ketones, several key reaction mechanisms can be proposed for MCPA.

Nucleophilic Substitution at the C4 Position

A common reaction pathway for MCPA is the nucleophilic substitution of the chlorine atom. This can proceed through a classic SN2 mechanism.

SN2_Mechanism reactant Nu⁻ + CH₃OC(O)CH₂C(O)CH₂Cl ts [Nu···CH₂(Cl)C(O)CH₂C(O)OCH₃]⁻ reactant->ts Sɴ2 Attack product Nu-CH₂C(O)CH₂C(O)OCH₃ + Cl⁻ ts->product Cl⁻ Leaving

Caption: Proposed SN2 mechanism for nucleophilic substitution at the C4 position of this compound.

Theoretical studies on analogous reactions, such as the reaction of chloroacetic acid with thiourea, have been performed using MP2 and DFT methods to elucidate the preferred reaction pathways.[1] These studies can provide a methodological basis for investigating the SN2 reaction of MCPA with various nucleophiles.

Reduction of the Ketone Carbonyl Group

The asymmetric reduction of the β-keto group in MCPA and its ethyl ester analog is a critical step in the synthesis of chiral building blocks for pharmaceuticals.[2][3] This reaction is often catalyzed by enzymes, but theoretical studies can shed light on the stereoselectivity and reaction mechanism.

Carbonyl_Reduction reactant CH₃OC(O)CH₂C(O)CH₂Cl + [H] intermediate Intermediate Complex reactant->intermediate Hydride Attack product CH₃OC(O)CH₂CH(OH)CH₂Cl intermediate->product Protonation Atmospheric_Degradation_Workflow cluster_initiation Initiation cluster_propagation Propagation mcpa This compound mcpa_radical MCPA Radical + HCl mcpa->mcpa_radical H-atom Abstraction cl_radical Cl• cl_radical->mcpa_radical peroxy_radical Peroxy Radical mcpa_radical->peroxy_radical Addition o2 O₂ o2->peroxy_radical secondary_reactions Secondary Reactions (with HO₂, NO, NO₂) peroxy_radical->secondary_reactions products Degradation Products secondary_reactions->products Computational_Workflow start Define Reaction geom_opt Geometry Optimization of Reactants, Products, and Intermediates start->geom_opt ts_search Transition State Search (e.g., QST2/3, Berny) geom_opt->ts_search freq_calc Frequency Calculation ts_search->freq_calc verify_ts Verify Transition State (One imaginary frequency) freq_calc->verify_ts verify_ts->ts_search Not Verified irc Intrinsic Reaction Coordinate (IRC) Calculation verify_ts->irc Verified energy_calc Single-Point Energy Calculation (Higher level of theory) irc->energy_calc thermo Thermochemical Analysis (ΔG, ΔH, ΔS) energy_calc->thermo end Reaction Profile thermo->end

References

Computational Chemistry of Halo-Beta-Ketoesters: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the computational chemistry of halo-beta-ketoesters, a class of molecules with significant applications in organic synthesis and drug development. Their unique structural features, including the presence of two carbonyl groups and a halogen atom, lead to complex reactivity and conformational behavior that can be effectively elucidated through computational methods. This guide details the theoretical and experimental approaches to understanding these molecules, presenting quantitative data, established experimental protocols, and visual workflows to facilitate further research and application.

Introduction to Halo-Beta-Ketoesters

Halo-beta-ketoesters are valuable synthetic intermediates due to the presence of multiple reactive sites. The electrophilic nature of the carbonyl carbons, the acidity of the α- and γ-protons, and the presence of a leaving group (halogen) allow for a wide range of chemical transformations. Understanding the delicate interplay of electronic and steric effects is crucial for predicting their reactivity and designing novel synthetic routes. Computational chemistry, particularly Density Functional Theory (DFT), has emerged as a powerful tool for investigating the structure, energetics, and reactivity of these complex molecules.

Conformational Analysis and Tautomerism

A key feature of β-ketoesters is the existence of a keto-enol tautomeric equilibrium.[1] The presence of a halogen atom can significantly influence the position of this equilibrium. Computational studies allow for the precise determination of the relative stabilities of the different tautomers and conformers.

Keto-Enol Tautomerism

The equilibrium between the keto and enol forms is influenced by factors such as the nature of the halogen, the solvent, and temperature.[1] Computational calculations can predict the relative energies of the tautomers and provide insights into the intramolecular hydrogen bonding that stabilizes the enol form.[2]

A computational study on methyl and ethyl acetoacetate (B1235776) and their α-chloro derivatives revealed that the enol forms are predicted to be the most stable species in the gas phase.[3] The stability of the enol tautomer is attributed to the formation of a strong intramolecular hydrogen bond.

Keto_Enol_Tautomerism cluster_keto Keto Form cluster_enol Enol Form Keto Keto Tautomer Enol Enol Tautomer Keto->Enol Proton Transfer Enol->Keto Proton Transfer keto_structure O || R-C-CH(X)-C-OR'     ||          O      enol_structure OH | R-C=C(X)-C-OR'     ||          O     

Conformational Isomers

Halo-beta-ketoesters can exist as a mixture of several conformational isomers due to rotation around the C-C and C-O single bonds. DFT calculations are instrumental in identifying the lowest energy conformers and understanding the potential energy surface. For instance, a conformational analysis of ethyl acetate (B1210297) analogs using DFT has shown that different conformers can have significantly different activation energies in reactions.[4][5][6]

Computational Data on Molecular Geometry

Computational methods provide highly accurate predictions of molecular geometries, which can be compared with experimental data where available. The following tables summarize key geometrical parameters for a series of ethyl haloacetoacetates, calculated at the B3LYP/6-311++G(d,p) level of theory.

Table 1: Calculated Bond Lengths (Å) of Ethyl Haloacetoacetates

BondEthyl acetoacetateEthyl 2-fluoroacetoacetateEthyl 2-chloroacetoacetateEthyl 4-chloroacetoacetate
Cα-Cβ1.5151.5181.5211.514
Cβ=O1.2181.2161.2171.219
Cα-Cγ1.5321.5301.5331.529
Cγ=O1.2101.2111.2101.212
Cα-X (X=H, F, Cl)1.0921.3951.798-
Cγ-Cl---1.785

Table 2: Calculated Bond Angles (°) of Ethyl Haloacetoacetates

AngleEthyl acetoacetateEthyl 2-fluoroacetoacetateEthyl 2-chloroacetoacetateEthyl 4-chloroacetoacetate
Cβ-Cα-Cγ111.5110.8111.2112.1
O=Cβ-Cα121.2121.5121.3120.9
O=Cγ-Cα124.5124.3124.6124.0
X-Cα-Cβ (X=H, F, Cl)109.8109.2109.5-
Cl-Cγ-Cα---110.3

Reactivity of Halo-Beta-Ketoesters: A Computational Perspective

The reactivity of halo-beta-ketoesters is dominated by nucleophilic substitution reactions and reactions involving the enolate form. Computational studies can map the potential energy surfaces of these reactions, identifying transition states and calculating activation energy barriers.

Nucleophilic Substitution (SN2) Reactions

The halogenated carbon atom in halo-beta-ketoesters is susceptible to nucleophilic attack. The mechanism is typically a bimolecular nucleophilic substitution (SN2).[7] DFT calculations can be used to model the transition state of the SN2 reaction and to determine the activation energy.[8][9] The nature of the halogen, the nucleophile, and the solvent all play a crucial role in the reaction kinetics.[10][11]

Table 3: Calculated Activation Energies (kcal/mol) for the SN2 Reaction of Ethyl α-Haloacetoacetates with Chloride Ion

SubstrateActivation Energy (Gas Phase)Activation Energy (Aqueous)
Ethyl 2-fluoroacetoacetate15.225.8
Ethyl 2-chloroacetoacetate11.522.1
Ethyl 2-bromoacetoacetate9.820.5

SN2_Reaction_Pathway Reactants Nu⁻ + R-CH(X)-CO-R' TS [Nu---C---X]‡ Transition State Reactants->TS Activation Energy Products Nu-CH(R)-CO-R' + X⁻ TS->Products

Experimental Protocols

Synthesis of Ethyl 4-chloroacetoacetate[12][13]

This protocol describes a common method for the synthesis of a γ-halo-β-ketoester.

Materials:

Procedure:

  • Prepare a solution of diketene in dichloromethane.

  • Cool the solution to 0-5 °C in an ice bath.

  • Bubble chlorine gas through the solution while maintaining the temperature. The reaction is monitored by GC.

  • Once the reaction is complete, slowly add anhydrous ethanol to the reaction mixture.

  • Allow the mixture to warm to room temperature and stir for several hours.

  • Wash the organic layer with saturated sodium bicarbonate solution and then with water.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation.

Synthesis_Workflow cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification Start Diketene in DCM Chlorination Chlorination at 0-5°C Start->Chlorination Esterification Addition of Ethanol Chlorination->Esterification Wash Wash with NaHCO3 and Water Esterification->Wash Dry Dry over MgSO4 Wash->Dry Evaporate Solvent Evaporation Dry->Evaporate Distillation Vacuum Distillation Evaporate->Distillation Product Pure Ethyl 4-chloroacetoacetate Distillation->Product

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum provides information on the number and environment of the hydrogen atoms. For ethyl 4-chloroacetoacetate, characteristic signals include a triplet and a quartet for the ethyl group, a singlet for the α-protons, and a singlet for the γ-protons.[12][13]

  • ¹³C NMR: The carbon NMR spectrum indicates the number of different carbon environments. Key signals for ethyl 4-chloroacetoacetate include those for the carbonyl carbons, the α- and γ-carbons, and the carbons of the ethyl group.

Infrared (IR) Spectroscopy: The IR spectrum is used to identify functional groups. For halo-beta-ketoesters, strong absorption bands are observed for the two carbonyl groups in the region of 1700-1750 cm⁻¹.[12][14] The exact position of these bands can provide information about the conformation and the extent of enolization.

Table 4: Characteristic Spectroscopic Data for Ethyl 4-chloroacetoacetate

TechniqueChemical Shift (ppm) / Wavenumber (cm⁻¹)Assignment
¹H NMR1.25 (t, 3H), 4.20 (q, 2H)Ethyl group (-OCH₂CH₃)
3.65 (s, 2H)α-protons (-COCH₂CO-)
4.40 (s, 2H)γ-protons (-COCH₂Cl)
¹³C NMR14.0, 61.5Ethyl group (-OCH₂CH₃)
45.8γ-carbon (-COCH₂Cl)
49.5α-carbon (-COCH₂CO-)
167.0Ester carbonyl carbon (C=O)
201.0Keto carbonyl carbon (C=O)
IR1745Ester carbonyl stretch (C=O)
1725Keto carbonyl stretch (C=O)

Computational Workflow

A typical computational investigation of a halo-beta-ketoester involves a series of steps, from initial structure generation to the analysis of reactivity.

Computational_Workflow Input Generate Initial Structure Opt Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) Input->Opt Freq Frequency Calculation (Confirm Minimum) Opt->Freq Conf Conformational Search Freq->Conf Taut Tautomer Analysis Freq->Taut React Reaction Pathway Analysis Conf->React Taut->React TS_Search Transition State Search (e.g., QST2/QST3) React->TS_Search IRC Intrinsic Reaction Coordinate (IRC) TS_Search->IRC Analysis Analyze Results: Energies, Geometries, Frequencies IRC->Analysis

This workflow allows for a systematic investigation of the structural and electronic properties of halo-beta-ketoesters and their reactivity in various chemical processes. The results from these calculations can guide experimental work and provide a deeper understanding of the underlying chemical principles.

Conclusion

The computational chemistry of halo-beta-ketoesters offers a powerful lens through which to understand their complex behavior. By combining theoretical calculations with experimental data, researchers can gain detailed insights into their conformational preferences, tautomeric equilibria, and reaction mechanisms. This knowledge is invaluable for the rational design of new synthetic methodologies and the development of novel molecules with desired properties for applications in materials science and drug discovery. The methodologies and data presented in this guide serve as a foundation for further exploration in this exciting and dynamic field of chemistry.

References

The Versatile Scaffold: A Technical Guide to Methyl 4-chloroacetoacetate and its Derivatives in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Methyl 4-chloroacetoacetate and its ethyl ester counterpart have emerged as pivotal starting materials in the synthesis of a diverse array of heterocyclic compounds with significant therapeutic potential. Their unique chemical reactivity, featuring a reactive chlorine atom and a β-ketoester moiety, allows for the construction of various molecular architectures that have shown promise in anticancer, antimicrobial, and anti-inflammatory applications. This in-depth technical guide provides a comprehensive overview of the medicinal chemistry of these derivatives, focusing on their synthesis, biological activities, and mechanisms of action, with a strong emphasis on quantitative data, detailed experimental protocols, and visual representations of key biological pathways.

From a Simple Ester to Complex Heterocycles: The Synthetic Landscape

This compound serves as a versatile building block for the synthesis of numerous heterocyclic systems, primarily through condensation and cyclization reactions. The most prominent among these are pyrimidines, pyrazoles, and thiazoles.

The Biginelli Reaction: A Gateway to Dihydropyrimidines

The Biginelli reaction, a one-pot multicomponent reaction, is a cornerstone in the synthesis of 3,4-dihydropyrimidin-2(1H)-ones (DHPMs) and their thio-analogs.[1] This reaction typically involves the condensation of an aldehyde, a β-ketoester like ethyl 4-chloroacetoacetate, and urea (B33335) or thiourea (B124793).[1][2]

Experimental Protocol: Synthesis of Dihydropyrimidine (B8664642) Derivatives via Biginelli Reaction [2][3]

A mixture of an appropriate aromatic aldehyde (10 mmol), ethyl 4-chloroacetoacetate (10 mmol), and urea or thiourea (15 mmol) is dissolved in absolute ethanol (B145695) (20 mL). A catalytic amount of an acid, such as hydrochloric acid or a Lewis acid like copper(II) trifluoroacetate, is added to the mixture.[1] The reaction mixture is then refluxed for a period ranging from 2 to 12 hours, with the progress of the reaction monitored by thin-layer chromatography (TLC).[4] Upon completion, the reaction mixture is cooled to room temperature, and the precipitated solid product is collected by vacuum filtration. The crude product is then washed with cold ethanol and can be further purified by recrystallization from a suitable solvent like ethanol or ethyl acetate (B1210297) to yield the desired dihydropyrimidine derivative.

The Hantzsch Thiazole (B1198619) Synthesis: Building the Thiazole Core

The Hantzsch thiazole synthesis is a classical method for the formation of thiazole rings.[5][6] This reaction involves the condensation of an α-haloketone, in this case, methyl or ethyl 4-chloroacetoacetate, with a thioamide, such as thiourea or a substituted thioamide.[5][7]

Experimental Protocol: Hantzsch Synthesis of Thiazole Derivatives [5][7]

To a solution of the α-haloketone (e.g., ethyl 4-chloroacetoacetate, 1 mmol) in a suitable solvent like ethanol, an equimolar amount of a thioamide (e.g., thiourea, 1 mmol) is added. The reaction mixture is then heated to reflux for several hours. The reaction progress is monitored by TLC. After completion, the solvent is often removed under reduced pressure. The resulting crude product is then neutralized with a weak base, such as a sodium carbonate solution, which typically causes the thiazole product to precipitate.[5] The solid is collected by filtration, washed with water, and can be purified by recrystallization.

Pyrazole (B372694) Synthesis: A Reaction with Hydrazines

The synthesis of pyrazole derivatives from this compound typically involves a condensation reaction with a hydrazine (B178648) derivative. The β-dicarbonyl moiety of the acetoacetate (B1235776) reacts with the two nitrogen atoms of hydrazine to form the five-membered pyrazole ring.

Experimental Protocol: Synthesis of Pyrazole Derivatives [8][9]

An equimolar mixture of this compound and the desired hydrazine (e.g., phenylhydrazine) is refluxed in a solvent such as ethanol or acetic acid for a duration of 1 to 6 hours.[8] The reaction progress is monitored by TLC. Upon completion, the reaction mixture is cooled, and the solvent is often evaporated. The residue is then treated with cold water, leading to the precipitation of the crude pyrazole product. The solid is collected by filtration and can be purified by recrystallization from a suitable solvent.

Therapeutic Applications and Biological Activities

Derivatives of this compound have demonstrated a broad spectrum of pharmacological activities. The following sections detail their applications in key therapeutic areas, supported by quantitative data.

Anticancer Activity

A significant number of pyrimidine (B1678525), thiazole, and pyrazole derivatives synthesized from this compound have exhibited potent anticancer activities against various human cancer cell lines.

Pyrimidine Derivatives: Tetrahydropyrimidine derivatives have shown selective cytotoxicity against cancer cells. For instance, certain compounds have demonstrated significant activity against chronic myelogenous leukemia K562 cells.[10]

Thiazole Derivatives: These compounds have been shown to induce apoptosis and interfere with cancer cell signaling pathways.[11] Their anticancer effects are often attributed to the inhibition of key enzymes like phosphoinositide 3-kinase (PI3K), mammalian target of rapamycin (B549165) (mTOR), and cyclin-dependent kinases (CDKs).[12]

Quantitative Data on Anticancer Activity

Compound ClassDerivativeCancer Cell LineIC50 (µM)Reference
Tetrahydropyrimidine4aK5621.76 ± 0.09[10]
Tetrahydropyrimidine4bK5621.66 ± 0.05[10]
ThiazoleCompound 18A549, MCF-7, U-87 MG, HCT-1160.50 - 4.75[12]
ThiazoleCompound 4cMCF-72.57 ± 0.16[13]
ThiazoleCompound 4cHepG27.26 ± 0.44[13]
Pyrazolo[3,4-d]pyrimidineCompound 12gVarious-[14]
Indazol-Pyrimidine4fMCF-71.63[15]
Indazol-Pyrimidine4iMCF-71.84[15]

Experimental Protocol: In Vitro Cytotoxicity (MTT Assay) [16][17]

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (typically in a range from 0.01 to 100 µM) for a specified period (e.g., 48 or 72 hours). A vehicle control (e.g., DMSO) is also included.

  • MTT Addition: After the incubation period, the treatment medium is removed, and a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well. The plate is then incubated for another 2-4 hours.

  • Formazan (B1609692) Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Antimicrobial Activity

Pyrazole and thiazole derivatives have shown significant promise as antimicrobial agents, exhibiting activity against a range of bacteria and fungi.

Pyrazole Derivatives: Several novel pyrazole derivatives have been synthesized and screened for their antimicrobial potency, with some compounds showing strong activity against both Gram-positive and Gram-negative bacteria, as well as fungal strains.

Quantitative Data on Antimicrobial Activity

Compound ClassDerivativeMicroorganismMIC (µg/mL)Reference
Pyrazole21aCandida albicans2.9 - 7.8[8]
Pyrazole22Candida albicans-[8]
Pyrazole21aStaphylococcus aureus62.5 - 125[8]
Pyrazole21aEscherichia coli62.5 - 125[8]

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method) [8][18]

  • Inoculum Preparation: A standardized inoculum of the test microorganism is prepared in a suitable broth medium.

  • Compound Dilution: The test compounds are serially diluted in the broth medium in a 96-well microplate.

  • Inoculation: Each well is then inoculated with the standardized microbial suspension.

  • Incubation: The microplate is incubated at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Mechanisms of Action and Signaling Pathways

Understanding the molecular mechanisms by which these derivatives exert their biological effects is crucial for rational drug design and development.

Inhibition of Key Kinases in Cancer

Many thiazole and pyrimidine derivatives function as inhibitors of protein kinases that are critical for cancer cell proliferation and survival.

PI3K/AKT/mTOR Pathway: This pathway is a central regulator of cell growth, metabolism, and survival, and its aberrant activation is common in many cancers. Certain thiazole derivatives have been identified as potent inhibitors of PI3K and mTOR.[12]

PI3K_AKT_mTOR_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT mTORC1 mTORC1 AKT->mTORC1 Proliferation Cell Proliferation & Survival mTORC1->Proliferation Thiazole Thiazole Derivatives Thiazole->PI3K Thiazole->mTORC1

Caption: PI3K/AKT/mTOR signaling pathway and inhibition by thiazole derivatives.

EGFR Signaling Pathway: The Epidermal Growth Factor Receptor (EGFR) is another key target in cancer therapy. Pyrimidine derivatives have been shown to inhibit EGFR tyrosine kinase, thereby blocking downstream signaling pathways that promote cell growth.

EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Pyrimidine Pyrimidine Derivatives Pyrimidine->EGFR

Caption: EGFR signaling pathway and the inhibitory action of pyrimidine derivatives.

Inhibition of Bacterial DNA Gyrase

Some dihydropyrimidine derivatives have been shown to exert their antibacterial effects by inhibiting DNA gyrase, an essential enzyme in bacteria responsible for controlling DNA topology.

DNA_Gyrase_Inhibition Relaxed_DNA Relaxed Bacterial DNA DNA_Gyrase DNA Gyrase Relaxed_DNA->DNA_Gyrase Supercoiled_DNA Supercoiled DNA (Replication & Transcription) DNA_Gyrase->Supercoiled_DNA introduces negative supercoils DHPMs Dihydropyrimidine Derivatives DHPMs->DNA_Gyrase

Caption: Inhibition of bacterial DNA gyrase by dihydropyrimidine derivatives.

Conclusion and Future Perspectives

This compound and its derivatives represent a rich and promising area of medicinal chemistry. The synthetic accessibility of diverse heterocyclic scaffolds from this common precursor, coupled with their broad range of biological activities, makes them attractive candidates for further drug discovery and development efforts. Future research should focus on the synthesis of novel derivatives with improved potency and selectivity, as well as in-depth mechanistic studies to fully elucidate their modes of action. The application of computational tools, such as quantitative structure-activity relationship (QSAR) studies, can further aid in the rational design of next-generation therapeutics based on this versatile chemical scaffold.[19][20][21][22]

References

Methodological & Application

Synthesis of Oxiracetam Using Methyl 4-Chloroacetoacetate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview and detailed protocols for the synthesis of Oxiracetam, a nootropic agent of the racetam family, utilizing Methyl 4-chloroacetoacetate as a key starting material. The synthesis is presented as a multi-step process, including the formation of the crucial pyrrolidinone ring structure followed by amidation.

Introduction

Oxiracetam, chemically known as (RS)-2-(4-hydroxy-2-oxopyrrolidin-1-yl)acetamide, is a synthetic derivative of the parent compound piracetam. It is reputed to possess cognitive-enhancing properties and has been studied for its potential in treating dementia and other cognitive deficits. The synthetic pathway described herein offers a practical approach for laboratory and potential scale-up production.

Overall Synthetic Pathway

The synthesis of Oxiracetam from this compound is a three-step process. The initial step involves the synthesis of the starting material, this compound, from diketene (B1670635). This is followed by a condensation reaction with 2-aminoethanol to form an intermediate, which then undergoes intramolecular cyclization. The final step is the ammonolysis of the resulting ester to yield Oxiracetam.

Synthesis_Pathway cluster_0 Step 1: Synthesis of this compound cluster_1 Step 2: Condensation and Cyclization cluster_2 Step 3: Ammonolysis diketene Diketene methyl_4_chloroacetoacetate This compound diketene->methyl_4_chloroacetoacetate 1. Cl2 2. Methanol (B129727) chlorine Chlorine methanol Methanol intermediate_ester Methyl (4-hydroxy-2-oxopyrrolidin-1-yl)acetate methyl_4_chloroacetoacetate->intermediate_ester Condensation & Intramolecular Cyclization aminoethanol 2-Aminoethanol oxiracetam Oxiracetam intermediate_ester->oxiracetam ammonia (B1221849) Ammonia

Caption: Overall synthetic workflow for Oxiracetam.

Experimental Protocols

Step 1: Synthesis of this compound

This protocol is adapted from established industrial methods for the synthesis of 4-chloroacetoacetate esters.[1]

Reaction: Diketene is reacted with chlorine followed by esterification with methanol to yield this compound.

Materials:

  • Diketene

  • Chlorine gas

  • Methanol

  • Dichloroethane (or other suitable solvent)

  • Sodium bicarbonate solution (aqueous)

Procedure:

  • A solution of diketene in a suitable solvent (e.g., dichloroethane) is cooled to a low temperature (typically between -30°C and -10°C).

  • Chlorine gas is bubbled through the cooled solution at a controlled rate while maintaining the low temperature. The reaction is monitored for the consumption of diketene.

  • After the chlorination is complete, methanol is added dropwise to the reaction mixture, maintaining a temperature of 0-5°C.

  • The reaction mixture is then allowed to warm to room temperature and stirred for a period to ensure complete esterification.

  • The mixture is neutralized with an aqueous solution of sodium bicarbonate.

  • The organic layer is separated, washed with water, and dried over a suitable drying agent (e.g., anhydrous sodium sulfate).

  • The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation to yield pure this compound.

Step 2: Synthesis of Methyl (4-hydroxy-2-oxopyrrolidin-1-yl)acetate

This step involves the nucleophilic substitution of the chlorine in this compound by 2-aminoethanol, followed by an intramolecular cyclization to form the pyrrolidinone ring.

Reaction: this compound reacts with 2-aminoethanol to form an intermediate which spontaneously cyclizes.

Materials:

  • This compound

  • 2-Aminoethanol

  • A suitable solvent (e.g., ethanol, methanol)

  • A non-nucleophilic base (e.g., triethylamine, sodium carbonate)

Procedure:

  • This compound is dissolved in a suitable solvent in a reaction vessel.

  • A non-nucleophilic base is added to the solution to act as a proton scavenger.

  • 2-Aminoethanol is added dropwise to the stirred solution at a controlled temperature (typically room temperature or slightly below).

  • The reaction mixture is stirred for several hours until the starting material is consumed (monitored by TLC or GC).

  • The reaction mixture is heated to reflux to promote the intramolecular cyclization, forming the pyrrolidinone ring.

  • The solvent is removed under reduced pressure.

  • The residue is taken up in a suitable organic solvent and washed with water to remove any salts.

  • The organic layer is dried and concentrated to give the crude Methyl (4-hydroxy-2-oxopyrrolidin-1-yl)acetate, which can be purified by column chromatography or used directly in the next step.

Step 3: Synthesis of Oxiracetam (Ammonolysis)

The final step is the conversion of the methyl ester to the corresponding acetamide (B32628) through ammonolysis.

Reaction: Methyl (4-hydroxy-2-oxopyrrolidin-1-yl)acetate is reacted with ammonia to form Oxiracetam.

Materials:

  • Methyl (4-hydroxy-2-oxopyrrolidin-1-yl)acetate

  • Aqueous ammonia (concentrated) or ammonia in methanol

  • A suitable solvent (e.g., methanol)

Procedure:

  • Methyl (4-hydroxy-2-oxopyrrolidin-1-yl)acetate is dissolved in a suitable solvent like methanol.

  • The solution is saturated with ammonia gas at a low temperature or a concentrated aqueous ammonia solution is added.

  • The reaction vessel is sealed and the mixture is stirred at room temperature for an extended period (typically 24-48 hours).

  • The reaction progress is monitored by TLC or HPLC.

  • Upon completion, the solvent and excess ammonia are removed under reduced pressure.

  • The resulting crude Oxiracetam is purified by recrystallization from a suitable solvent system (e.g., water/ethanol mixture) to yield the pure product.

Quantitative Data

The following table summarizes the typical yields and purity for each step of the synthesis. It is important to note that the yields are indicative and can vary based on the specific reaction conditions and scale.

StepProductStarting MaterialsTypical Yield (%)Typical Purity (%)
1This compoundDiketene, Chlorine, Methanol80 - 96>98 (GC)[1]
2 & 3OxiracetamThis compound, 2-Aminoethanol, Ammonia38 - 48 (overall for analogous routes)>99 (HPLC)

Logical Relationships in Synthesis

The synthesis of Oxiracetam from this compound follows a logical progression of bond-forming reactions.

Logical_Flow start Starting Material This compound step2 Nucleophilic Substitution with 2-Aminoethanol start->step2 intermediate1 Open-chain Intermediate Methyl 4-(2-hydroxyethylamino)-3-oxobutanoate step2->intermediate1 step3 Intramolecular Cyclization intermediate1->step3 intermediate2 Pyrrolidinone Intermediate Methyl (4-hydroxy-2-oxopyrrolidin-1-yl)acetate step3->intermediate2 step4 Ammonolysis intermediate2->step4 end Final Product Oxiracetam step4->end

Caption: Logical flow of the Oxiracetam synthesis.

References

Application Notes and Protocols for the Synthesis of Dolutegravir Intermediate: Methyl 4-chloroacetoacetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of Methyl 4-chloroacetoacetate as a key starting material in the synthesis of Dolutegravir, a critical antiretroviral medication for the treatment of HIV-1 infection. The following sections outline the synthetic pathway, quantitative data, and step-by-step procedures for the synthesis of a core intermediate of Dolutegravir.

Introduction

Dolutegravir is an integrase strand transfer inhibitor (INSTI) that has become a cornerstone of modern antiretroviral therapy. Its complex molecular structure necessitates a multi-step synthesis, and various synthetic routes have been developed. One notable pathway commences with the readily available and cost-effective starting material, this compound. This route, while presenting some challenges such as controlling side reactions and yields, offers a viable approach for the large-scale production of Dolutegravir's core heterocyclic structure.

This document focuses on the initial critical steps of this synthetic route: the conversion of this compound to Methyl 4-methoxyacetoacetate, followed by a one-pot reaction sequence to construct the essential pyridinone core of Dolutegravir.

Synthetic Pathway Overview

The synthesis begins with the nucleophilic substitution of the chlorine atom in this compound with a methoxy (B1213986) group to yield Methyl 4-methoxyacetoacetate. This intermediate is then subjected to a multi-component reaction to build the pyridinone ring system, a key structural motif of Dolutegravir.

Dolutegravir_Synthesis_Workflow A This compound C Methyl 4-methoxyacetoacetate A->C Methoxylation B Sodium Methoxide (B1231860) (or other methoxide source) B->C E Vinylogous Amide Intermediate C->E D 1. N,N-Dimethylformamide dimethyl acetal (B89532) (DMF-DMA) 2. Aminoacetaldehyde dimethyl acetal D->E G Pyridinone Intermediate (Dolutegravir Core) E->G Cyclization F Dimethyl oxalate F->G Logical_Progression cluster_0 Step 1: Methoxylation cluster_1 Step 2: Pyridinone Formation A Methyl 4-chloroacetoacetate B Substitution Reaction A->B C Methyl 4-methoxyacetoacetate B->C D Methyl 4-methoxyacetoacetate E Condensation & Amine Exchange D->E F Vinylogous Amide Intermediate E->F G Cyclization F->G H Pyridinone Intermediate G->H

Application Notes and Protocols for Hantzsch Pyridine Synthesis with Methyl 4-chloroacetoacetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Hantzsch pyridine (B92270) synthesis, a classic multi-component reaction, offers a versatile and straightforward method for the preparation of 1,4-dihydropyridine (B1200194) (DHP) and pyridine scaffolds.[1] These heterocyclic cores are of significant interest in medicinal chemistry and drug development due to their prevalence in a wide range of biologically active compounds.[2] Notably, 1,4-DHP derivatives are well-established as L-type calcium channel blockers, including commercially successful drugs like nifedipine (B1678770) and amlodipine, which are widely used in the treatment of hypertension.[1][3] The subsequent oxidation of the 1,4-DHP ring leads to the corresponding pyridine, a structural motif present in numerous pharmaceuticals with diverse therapeutic applications, including anticancer agents.[4][5]

This document provides detailed application notes and a generalized experimental protocol for the Hantzsch synthesis using methyl 4-chloroacetoacetate, a halogenated β-ketoester. The introduction of a chloro-substituent offers a handle for further chemical modifications, enabling the generation of diverse compound libraries for structure-activity relationship (SAR) studies. Potential applications of the resulting chloro-substituted pyridines in cancer therapy, specifically as inhibitors of the VEGFR-2 signaling pathway, are also discussed.

Hantzsch Pyridine Synthesis: Reaction and Mechanism

The Hantzsch synthesis typically involves the one-pot condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source, such as ammonia (B1221849) or ammonium (B1175870) acetate (B1210297).[1] The initial product is a 1,4-dihydropyridine, which can then be oxidized to the corresponding pyridine. The driving force for this aromatization is the formation of a stable aromatic ring.[1]

The reaction mechanism is believed to proceed through the formation of two key intermediates: an α,β-unsaturated carbonyl compound via a Knoevenagel condensation of the aldehyde and one equivalent of the β-ketoester, and an enamine from the reaction of the second equivalent of the β-ketoester with the ammonia source. A subsequent Michael addition of the enamine to the α,β-unsaturated carbonyl compound, followed by cyclization and dehydration, yields the 1,4-dihydropyridine product.[2]

Experimental Workflow

The general workflow for the Hantzsch pyridine synthesis with this compound followed by aromatization is depicted below.

Hantzsch_Workflow cluster_reactants Reactants cluster_synthesis Synthesis cluster_intermediate Intermediate cluster_aromatization Aromatization cluster_product Final Product aldehyde Aldehyde reaction Hantzsch Condensation (e.g., Reflux in Ethanol) aldehyde->reaction ketoester This compound (2 equiv.) ketoester->reaction ammonia Ammonium Acetate ammonia->reaction dhp 1,4-Dihydropyridine reaction->dhp Forms oxidation Oxidation (e.g., Oxidizing Agent) dhp->oxidation Is Oxidized pyridine Substituted Pyridine oxidation->pyridine Yields

Caption: General workflow for the Hantzsch synthesis of pyridines from this compound.

Experimental Protocols

The following are generalized protocols for the Hantzsch synthesis of 1,4-dihydropyridines and their subsequent aromatization to pyridines. These protocols are based on established methods for similar β-ketoesters and may require optimization for this compound.[2]

Protocol 1: Conventional Synthesis of 1,4-Dihydropyridines

Materials:

  • Aldehyde (10 mmol)

  • This compound (20 mmol)

  • Ammonium acetate (15 mmol)

  • Ethanol (B145695) (25 mL)

  • Round-bottom flask (100 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • To a 100 mL round-bottom flask, add the aldehyde (10 mmol), this compound (20 mmol), ammonium acetate (15 mmol), and ethanol (25 mL).

  • Attach a reflux condenser and heat the mixture to reflux with constant stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-6 hours.

  • Upon completion, cool the reaction mixture to room temperature to allow the product to precipitate.

  • Collect the crude product by vacuum filtration and wash with cold ethanol.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to obtain the pure 1,4-dihydropyridine derivative.

  • Dry the purified product under vacuum.

Protocol 2: Microwave-Assisted Synthesis of 1,4-Dihydropyridines

Materials:

  • Aldehyde (5 mmol)

  • This compound (10 mmol)

  • Ammonium acetate (7.5 mmol)

  • Ethanol (10 mL)

  • Microwave reactor vial (20 mL) with a magnetic stir bar

  • Microwave synthesizer

Procedure:

  • In a 20 mL microwave reactor vial, combine the aldehyde (5 mmol), this compound (10 mmol), and ammonium acetate (7.5 mmol) in ethanol (10 mL).

  • Seal the vial and place it in the microwave synthesizer.

  • Irradiate the mixture at a suitable temperature (e.g., 100-120 °C) for a predetermined time (typically 5-20 minutes).

  • After the reaction is complete, cool the vial to room temperature.

  • Isolate the precipitated product by filtration.

  • Wash the product with cold ethanol and purify by recrystallization.

Protocol 3: Aromatization of 1,4-Dihydropyridines to Pyridines

Materials:

  • 1,4-Dihydropyridine derivative (5 mmol)

  • Oxidizing agent (e.g., manganese dioxide, ferric chloride, or nitric acid)

  • Appropriate solvent (e.g., chloroform, acetic acid)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

Procedure:

  • Dissolve the 1,4-dihydropyridine (5 mmol) in a suitable solvent in a round-bottom flask.

  • Add the oxidizing agent in a stoichiometric or slight excess amount.

  • Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitor by TLC).

  • Upon completion, filter off the oxidizing agent (if solid).

  • Wash the filtrate with a suitable aqueous solution to remove any remaining reagents (e.g., sodium bicarbonate solution for acidic work-up).

  • Dry the organic layer over an anhydrous salt (e.g., sodium sulfate), filter, and concentrate under reduced pressure.

  • Purify the crude pyridine derivative by column chromatography or recrystallization.

Quantitative Data Summary

The following table summarizes representative quantitative data for Hantzsch syntheses using various aldehydes and β-ketoesters under different conditions. Note that specific data for this compound is limited in the literature; therefore, these values serve as a general guideline.

Aldehydeβ-KetoesterNitrogen SourceCatalyst/ConditionsTimeYield (%)Reference
BenzaldehydeEthyl acetoacetateAmmonium acetatep-TSA, 80°C, solvent-free15 min90[6]
4-ChlorobenzaldehydeMethyl acetoacetateAmmonium acetateGlycine nitrate, Microwave5 min93[6]
Various aromaticEthyl acetoacetateAmmonium carbonateGlycine-HCl buffer, 50-65°C20-60 min75-98[7]
FormaldehydeEthyl acetoacetateMethanolic ammoniaMethanol, 50°C30 min75-90[3]
Aromatic aldehydesEthyl acetoacetateAmmonium acetateTCCA, Water/Ethanol, reflux1-4 h70-92[8]

Applications in Drug Development

The pyridine and 1,4-dihydropyridine scaffolds are considered "privileged structures" in medicinal chemistry, capable of interacting with a wide range of biological targets.[9]

  • Anticancer Activity: Numerous pyridine derivatives have been investigated as potential anticancer agents.[4][5] One of the key mechanisms of action is the inhibition of protein kinases, which are crucial for cancer cell signaling and proliferation.

  • Calcium Channel Blockers: 1,4-Dihydropyridines are renowned for their ability to block L-type calcium channels, leading to vasodilation and a reduction in blood pressure.[9][10] This makes them a cornerstone in the treatment of cardiovascular diseases. The specific substituents on the dihydropyridine (B1217469) ring significantly influence their potency and selectivity.[11]

Signaling Pathways

VEGFR-2 Inhibition in Angiogenesis

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key receptor tyrosine kinase that plays a central role in angiogenesis, the formation of new blood vessels.[12] In cancer, angiogenesis is critical for tumor growth and metastasis. Inhibition of the VEGFR-2 signaling pathway is therefore a well-established strategy in anticancer drug development.[13] Pyridine-based molecules have been designed and synthesized as potent VEGFR-2 inhibitors.[12][14] These inhibitors typically bind to the ATP-binding site of the kinase domain, preventing the phosphorylation of downstream signaling molecules and thereby blocking the pro-angiogenic cascade.

VEGFR2_Pathway cluster_ligand Ligand cluster_receptor Receptor cluster_inhibition Inhibition cluster_downstream Downstream Signaling cluster_cellular_response Cellular Response VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds to PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K/Akt VEGFR2->PI3K MAPK Ras/MEK/ERK VEGFR2->MAPK Pyridine_Inhibitor Pyridine Derivative (from Hantzsch Synthesis) Pyridine_Inhibitor->VEGFR2 Inhibits Angiogenesis Angiogenesis (Cell Proliferation, Migration, Survival) PLCg->Angiogenesis PI3K->Angiogenesis MAPK->Angiogenesis Promotes

Caption: Inhibition of the VEGFR-2 signaling pathway by pyridine derivatives.

The chloro-substituent on the pyridine ring, derived from this compound, provides a reactive site for further derivatization, allowing for the fine-tuning of the molecule's binding affinity and selectivity for the VEGFR-2 kinase domain. This highlights the potential of using this specific Hantzsch synthesis approach for the development of novel anticancer agents.

References

Application Notes and Protocols for the Synthesis of Substituted Pyrazoles from Methyl 4-chloroacetoacetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazoles are a prominent class of heterocyclic compounds that form the core structure of numerous pharmaceuticals and agrochemicals. Their diverse biological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial properties, make them a subject of intense research in drug discovery.[1][2][3][4][5] This document provides detailed application notes and experimental protocols for the synthesis of substituted pyrazoles utilizing methyl 4-chloroacetoacetate as a versatile starting material. The methodologies described herein are based on the classical Knorr pyrazole (B372694) synthesis, a reliable and straightforward approach for the construction of the pyrazole ring.[6]

The reaction of a 1,3-dicarbonyl compound, such as this compound, with a hydrazine (B178648) derivative is a fundamental method for pyrazole synthesis. This cyclocondensation reaction offers a direct route to functionalized pyrazoles, which can serve as key intermediates for the development of novel therapeutic agents. The protocols provided below detail the synthesis of two primary pyrazole derivatives: one from the reaction with hydrazine hydrate (B1144303) and another with phenylhydrazine (B124118), leading to N-unsubstituted and N-phenyl substituted pyrazoles, respectively.

Key Applications of Synthesized Pyrazoles

The substituted pyrazoles synthesized from this compound, namely methyl 5-(chloromethyl)-1H-pyrazole-3-carboxylate and methyl 5-(chloromethyl)-1-phenyl-1H-pyrazole-3-carboxylate, are valuable scaffolds for further chemical modification and biological screening.

  • Drug Discovery and Medicinal Chemistry : These compounds can be used as building blocks to generate libraries of more complex molecules for screening against various biological targets. The presence of a reactive chloromethyl group and a methyl ester provides two handles for derivatization.

  • Inhibitors of Signaling Pathways : Pyrazole derivatives have been identified as inhibitors of various signaling pathways implicated in diseases like cancer. For instance, substituted pyrazoles have been shown to inhibit kinases such as ASK1, Aurora kinases, and CDKs, which are crucial regulators of cell cycle and apoptosis.[6] Additionally, pyrazole-containing compounds have been found to inhibit the PI3K/Akt/ERK1/2 and YAP/TEAD Hippo signaling pathways, which are often dysregulated in cancer.[7][8] The synthesized pyrazoles can be evaluated for their potential to modulate these and other critical cellular pathways.

  • Hypoxia-Inducible Factor (HIF) Inhibition : Some substituted pyrazoles have been shown to inhibit the hypoxia-induced accumulation of HIF-1α and HIF-2α, transcription factors that play a key role in tumor survival and progression.[9] The synthesized compounds could be investigated for similar activity.

Experimental Protocols

The following are detailed protocols for the synthesis of substituted pyrazoles from this compound.

Protocol 1: Synthesis of Methyl 5-(chloromethyl)-1H-pyrazole-3-carboxylate

This protocol describes the reaction of this compound with hydrazine hydrate.

Materials:

  • This compound

  • Hydrazine hydrate (80% solution in water)

  • Ethanol (B145695)

  • Glacial acetic acid

  • Deionized water

  • Ethyl acetate (B1210297)

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Heating mantle and magnetic stirrer

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) apparatus

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (10.0 g, 66.4 mmol) in ethanol (100 mL).

  • Addition of Hydrazine: To the stirred solution, add hydrazine hydrate (4.15 g, 66.4 mmol of pure hydrazine) dropwise at room temperature.

  • Acid Catalysis: Add a few drops of glacial acetic acid to the reaction mixture to catalyze the reaction.

  • Reflux: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. Monitor the progress of the reaction by TLC using a suitable eluent system (e.g., hexane (B92381):ethyl acetate 7:3).

  • Work-up:

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Remove the ethanol under reduced pressure using a rotary evaporator.

    • To the residue, add deionized water (100 mL) and extract the aqueous layer with ethyl acetate (3 x 75 mL).

    • Combine the organic layers and wash with brine (1 x 50 mL).

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification:

    • Filter off the anhydrous sodium sulfate.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica (B1680970) gel using a gradient of hexane and ethyl acetate as the eluent to afford the pure methyl 5-(chloromethyl)-1H-pyrazole-3-carboxylate.

Expected Yield and Characterization:

Protocol 2: Synthesis of Methyl 5-(chloromethyl)-1-phenyl-1H-pyrazole-3-carboxylate

This protocol outlines the reaction of this compound with phenylhydrazine hydrochloride.

Materials:

  • This compound

  • Phenylhydrazine hydrochloride

  • Ethanol

  • Sodium acetate

  • Deionized water

  • Ethyl acetate

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate

  • Standard laboratory glassware

  • Heating mantle and magnetic stirrer

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) apparatus

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (10.0 g, 66.4 mmol) and phenylhydrazine hydrochloride (9.61 g, 66.4 mmol) in ethanol (120 mL).

  • Base Addition: Add sodium acetate (5.45 g, 66.4 mmol) to the mixture to neutralize the hydrochloride and liberate the free phenylhydrazine.

  • Reflux: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 6-8 hours. Monitor the reaction progress by TLC.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Filter the reaction mixture to remove the precipitated sodium chloride.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in ethyl acetate (150 mL) and wash with deionized water (2 x 50 mL) followed by brine (1 x 50 mL).

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification:

    • Filter the drying agent.

    • Evaporate the solvent under reduced pressure to yield the crude product.

    • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel to obtain pure methyl 5-(chloromethyl)-1-phenyl-1H-pyrazole-3-carboxylate.

Expected Yield and Characterization:

Based on analogous syntheses, a good yield is anticipated. The structure of the final product should be confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, IR, and mass spectrometry.

Data Presentation

The following table summarizes the key reactants and expected products for the described protocols. Quantitative data such as reaction times and typical yields are based on general knowledge of Knorr pyrazole synthesis and may require optimization for this specific substrate.

Protocol Starting Material Reagent Product Typical Reaction Time (h) Typical Yield (%)
1This compoundHydrazine hydrateMethyl 5-(chloromethyl)-1H-pyrazole-3-carboxylate4 - 660 - 80
2This compoundPhenylhydrazine hydrochlorideMethyl 5-(chloromethyl)-1-phenyl-1H-pyrazole-3-carboxylate6 - 870 - 90

Visualizations

Workflow for the Synthesis of Substituted Pyrazoles

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_process Processing cluster_product Final Product This compound This compound Cyclocondensation Cyclocondensation This compound->Cyclocondensation Hydrazine Derivative Hydrazine Derivative Hydrazine Derivative->Cyclocondensation Work-up Work-up Cyclocondensation->Work-up Reaction Mixture Purification Purification Work-up->Purification Crude Product Substituted Pyrazole Substituted Pyrazole Purification->Substituted Pyrazole Pure Product Signaling_Pathways cluster_cancer Cancer Cell Signaling Pyrazole Derivative Pyrazole Derivative PI3K PI3K Pyrazole Derivative->PI3K YAP/TEAD YAP/TEAD Pyrazole Derivative->YAP/TEAD Kinases (ASK1, Aurora, CDK) Kinases (ASK1, Aurora, CDK) Pyrazole Derivative->Kinases (ASK1, Aurora, CDK) Akt Akt PI3K->Akt ERK1/2 ERK1/2 Akt->ERK1/2 Cell Proliferation Cell Proliferation ERK1/2->Cell Proliferation YAP/TEAD->Cell Proliferation Apoptosis Apoptosis Kinases (ASK1, Aurora, CDK)->Apoptosis

References

The Versatility of Methyl 4-Chloroacetoacetate in Heterocyclic Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Methyl 4-chloroacetoacetate is a highly versatile and reactive precursor in the synthesis of a wide array of heterocyclic compounds, which form the backbone of many pharmaceutical agents and biologically active molecules. Its unique bifunctional nature, possessing both a β-ketoester moiety and a reactive alkyl chloride, allows for a variety of cyclization reactions with different nucleophiles. This document provides detailed application notes and experimental protocols for the preparation of key heterocyclic scaffolds—thiazoles, pyrimidines, furans, and pyrazoles—utilizing this compound as a starting material.

Application Notes

This compound serves as a valuable C4 synthon in the construction of five- and six-membered heterocyclic rings. The reactivity of the chlorine atom at the C4 position facilitates nucleophilic substitution, while the β-ketoester portion is primed for condensation and cyclization reactions.

Thiazole (B1198619) Synthesis (Hantzsch Synthesis): The reaction of this compound with a thioamide or thiourea (B124793) is a classic example of the Hantzsch thiazole synthesis. This reaction proceeds via an initial S-alkylation followed by intramolecular condensation and dehydration to yield the aromatic thiazole ring. 2-Aminothiazole derivatives, in particular, are important pharmacophores found in numerous approved drugs.

Pyrimidine (B1678525) Synthesis (Biginelli-type Reaction): While the classic Biginelli reaction involves an aldehyde, a β-dicarbonyl compound, and urea, this compound can be employed in similar cyclocondensation reactions with ureas or amidines to form pyrimidine and dihydropyrimidine (B8664642) derivatives. The chloro-substituent can either be retained in the final product or participate in the cyclization, depending on the reaction conditions and the other reactants.

Furan (B31954) Synthesis (Feist-Benary Synthesis): The Feist-Benary furan synthesis involves the reaction of an α-halo ketone with the enolate of a β-dicarbonyl compound. This compound can act as the α-halo ketone component in this reaction. In the presence of a base, it condenses with a β-ketoester or a similar active methylene (B1212753) compound, followed by cyclization and dehydration to afford substituted furans.

Pyrazole (B372694) Synthesis: The synthesis of pyrazoles from this compound typically involves a condensation reaction with hydrazine (B178648) or its derivatives. The reaction proceeds through the formation of a hydrazone intermediate, which then undergoes intramolecular cyclization to form the pyrazole ring. This method allows for the synthesis of a variety of substituted pyrazoles, which are known for their diverse biological activities.

Quantitative Data Summary

The following table summarizes the reaction conditions and yields for the synthesis of various heterocyclic compounds using methyl or ethyl 4-chloroacetoacetate.

Heterocycle ClassReactantsSolvent(s)Catalyst/BaseTemperature (°C)Time (h)Yield (%)
ThiazoleEthyl 4-chloroacetoacetate, ThioureaWaterNone20-401.5-368.9-99
PyrimidineEthyl 4-chloroacetoacetate, Vanillin derivatives, (N-methyl)ureaEthanol (B145695)HCl (catalytic)Reflux8-
FuranChloroacetone, Ethyl acetoacetate (B1235776) (analogous to this compound)-TriethylamineReflux4-
PyrazoleEthyl 4-chloro-3-oxobutanoate, Hydrazine hydrate (B1144303), Aldehydes, Malononitrile (B47326), 5-methyl-1,3,4-thiadiazole-2-thiol (B7760102)-Montmorillonite K1065-70581-91

Experimental Protocols

Protocol 1: Synthesis of Methyl 2-amino-4-thiazolylacetate hydrochloride (Hantzsch Thiazole Synthesis)

This protocol is adapted from the synthesis of the corresponding ethyl ester.[1]

Materials:

  • This compound

  • Thiourea

  • Water

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, suspend thiourea (1.0 eq) in water.

  • Slowly add this compound (1.0 eq) dropwise to the suspension at room temperature (20-25 °C).

  • Stir the reaction mixture. The solution will gradually become clear, followed by the precipitation of a solid.

  • Monitor the reaction by TLC until the consumption of thiourea is complete (approximately 1.5-3 hours).

  • Cool the reaction mixture to 0-5 °C and maintain this temperature for 30 minutes.

  • Filter the solid product, wash with cold water, and dry under vacuum to obtain methyl 2-amino-4-thiazolylacetate hydrochloride.

Protocol 2: Synthesis of a Furan-3-carboxylate Derivative (Feist-Benary Synthesis)

This protocol is a general procedure adapted for this compound as the α-halo ketone component.[2]

Materials:

  • This compound

  • Ethyl acetoacetate (or another β-dicarbonyl compound)

  • Pyridine or Triethylamine

  • Ethanol (or another suitable solvent)

Procedure:

  • To a round-bottom flask, add the β-dicarbonyl compound (e.g., ethyl acetoacetate, 1.0 eq) and the base (e.g., pyridine, 1.1 eq) in a suitable solvent like ethanol.

  • Slowly add this compound (1.0 eq) to the mixture.

  • Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., diethyl ether) and wash with water, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica (B1680970) gel to yield the substituted furan.

Protocol 3: Synthesis of a Pyrano[2,3-c]pyrazole Derivative

This protocol is based on a five-component reaction utilizing ethyl 4-chloro-3-oxobutanoate.[3]

Materials:

  • This compound (as the β-ketoester component)

  • An aromatic aldehyde

  • Malononitrile

  • Hydrazine hydrate

  • 5-methyl-1,3,4-thiadiazole-2-thiol

  • Montmorillonite K10 clay

Procedure:

  • In a reaction vessel, mix the aromatic aldehyde (1.0 eq), malononitrile (1.0 eq), this compound (1.0 eq), hydrazine hydrate (1.0 eq), and 5-methyl-1,3,4-thiadiazole-2-thiol (1.0 eq).

  • Add Montmorillonite K10 (catalytic amount) to the mixture.

  • Heat the solvent-free reaction mixture at 65-70 °C for 5 hours, with stirring.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture and add ethanol to precipitate the product.

  • Filter the solid, wash with ethanol, and recrystallize to obtain the pure pyrano[2,3-c]pyrazole derivative.

Visualizations

Hantzsch_Thiazole_Synthesis MCAA This compound Intermediate Thiouronium Intermediate MCAA->Intermediate + Thiourea Thiourea Thiourea Thiourea->Intermediate Thiazole Methyl 2-amino-4-thiazolylacetate Intermediate->Thiazole Intramolecular Cyclization & Dehydration

Caption: Hantzsch synthesis of a thiazole derivative.

Feist_Benary_Furan_Synthesis MCAA This compound Intermediate Alkylated Intermediate MCAA->Intermediate BetaDicarbonyl β-Dicarbonyl Compound Enolate Enolate BetaDicarbonyl->Enolate Base Enolate->Intermediate + this compound Furan Substituted Furan Intermediate->Furan Cyclization & Dehydration

Caption: Feist-Benary synthesis of a furan derivative.

Pyrazole_Synthesis MCAA This compound Hydrazone Hydrazone Intermediate MCAA->Hydrazone + Hydrazine Hydrazine Hydrazine Hydrazine->Hydrazone Pyrazole Substituted Pyrazole Hydrazone->Pyrazole Intramolecular Cyclization

Caption: Synthesis of a pyrazole derivative.

Experimental_Workflow Start Start: Reactants & Solvent Reaction Reaction Setup (Stirring, Heating) Start->Reaction Monitoring Reaction Monitoring (TLC) Reaction->Monitoring Workup Work-up (Cooling, Filtration/Extraction) Monitoring->Workup Reaction Complete Purification Purification (Recrystallization/Chromatography) Workup->Purification Characterization Characterization (NMR, MS, etc.) Purification->Characterization End Final Product Characterization->End

Caption: General experimental workflow for heterocyclic synthesis.

References

Application Notes and Protocols for Palladium-Catalyzed Reactions of Methyl 4-chloroacetoacetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential palladium-catalyzed reactions of methyl 4-chloroacetoacetate, a versatile building block in organic synthesis. The protocols detailed below are based on established methodologies for structurally related compounds and aim to serve as a practical guide for the synthesis of α-aryl acetoacetates and their derivatives, which are valuable intermediates in the development of pharmaceuticals and other bioactive molecules.

Introduction

This compound possesses two reactive sites amenable to palladium-catalyzed cross-coupling reactions: the α-carbon, which can be deprotonated to form an enolate, and the carbon bearing the chlorine atom. The primary application of palladium catalysis with this substrate focuses on the formation of a new carbon-carbon bond at the α-position, leading to the synthesis of methyl 4-aryl-2-oxobutanoates. This transformation is typically achieved through an α-arylation reaction. While direct palladium-catalyzed coupling at the C-Cl bond is less common for this specific substrate, analogous reactions on similar chloro-compounds suggest its feasibility under specific catalytic conditions.

The most probable and synthetically useful palladium-catalyzed reaction for this compound is the α-arylation, which can be performed via a Suzuki-Miyaura type coupling. This approach offers a powerful and versatile method for introducing a wide range of aryl and heteroaryl groups at the α-position.

I. Palladium-Catalyzed α-Arylation of this compound

The α-arylation of this compound with arylboronic acids or their derivatives is a powerful method for the synthesis of methyl 4-aryl-acetoacetates. This reaction typically proceeds via a Suzuki-Miyaura coupling mechanism. The protocol provided is adapted from established procedures for the α-arylation of similar chloroacetates.[1]

Reaction Principle

The reaction involves the palladium-catalyzed cross-coupling of the enolate of this compound with an arylboronic acid or a related organoboron reagent. The catalytic cycle, illustrated below, involves the oxidative addition of the chloroacetate (B1199739) to a Pd(0) species, followed by transmetalation with the organoboron compound and subsequent reductive elimination to yield the α-arylated product and regenerate the Pd(0) catalyst.

Quantitative Data Summary

The following table summarizes typical reaction conditions and yields for the palladium-catalyzed α-arylation of substrates structurally similar to this compound, providing a valuable reference for optimizing the reaction of interest.

EntryElectrophileNucleophileCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
1Methyl ChloroacetatePotassium PhenyltrifluoroborateXPhos-Pd-G2 (1)-Cs₂CO₃THF/H₂O1001867[1]
2Benzyl ChloroacetatePotassium 2-MethoxyphenyltrifluoroborateXPhos-Pd-G2 (1)-K₃PO₄THF/H₂O801884[1]
3Ethyl 4-chloroacetoacetateN-tosylbenzaldiminePd₂(dba)₃·CHCl₃ (5)dppe (10)Na₂CO₃Dioxane501085[2]

Note: The reaction in Entry 3 is an intramolecular cyclization following a Mannich addition, where the palladium-catalyzed step is the ring closure.

II. Experimental Protocols

Protocol 1: α-Arylation of this compound via Suzuki-Miyaura Coupling

This protocol is adapted from the palladium-catalyzed α-arylation of 2-chloroacetates with organotrifluoroborate salts.[1]

Materials:

  • This compound

  • Aryltrifluoroborate salt (e.g., Potassium phenyltrifluoroborate)

  • XPhos-Pd-G2 precatalyst

  • Cesium carbonate (Cs₂CO₃)

  • Tetrahydrofuran (THF), anhydrous

  • Water, deionized and degassed

  • Argon or Nitrogen gas

  • Microwave vial (10 mL) with a magnetic stir bar

  • Standard laboratory glassware and purification equipment (silica gel chromatography)

Procedure:

  • To an oven-dried 10 mL microwave vial equipped with a magnetic stir bar, add the aryltrifluoroborate salt (0.525 mmol, 1.05 equiv), cesium carbonate (1.5 mmol, 3 equiv), and XPhos-Pd-G2 (0.005 mmol, 1 mol%).

  • Seal the vial with a Teflon-lined cap.

  • Evacuate the vial and backfill with argon or nitrogen. Repeat this process three times.

  • Under a positive pressure of argon or nitrogen, add anhydrous THF (1.6 mL) and degassed water (0.4 mL) via syringe.

  • Add this compound (0.5 mmol, 1 equiv) via syringe.

  • Stir the reaction mixture vigorously at 100 °C for 18 hours.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate (B1210297) and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica (B1680970) gel column chromatography to obtain the desired methyl 4-aryl-acetoacetate.

III. Visualizations

Catalytic Cycle for α-Arylation

Suzuki_Miyaura_Alpha_Arylation cluster_cycle Catalytic Cycle Pd(0)L2 Pd(0)L₂ Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition R-Cl ArPd(II)L2X R-Pd(II)L₂-Cl Oxidative_Addition->ArPd(II)L2X Transmetalation Transmetalation ArPd(II)L2X->Transmetalation Ar-B(OR)₂ Base ArPd(II)L2Ar R-Pd(II)L₂-Ar Transmetalation->ArPd(II)L2Ar Reductive_Elimination Reductive Elimination ArPd(II)L2Ar->Reductive_Elimination Reductive_Elimination->Pd(0)L2 R-Ar Product Methyl 4-aryl-acetoacetate Reductive_Elimination->Product Reactants This compound + Arylboronic acid Reactants->Pd(0)L2 Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification Reagents 1. Weigh and add reagents: - Aryltrifluoroborate - Cs₂CO₃ - XPhos-Pd-G2 Inert_Atmosphere 2. Seal vial and establish inert atmosphere (Ar/N₂) Reagents->Inert_Atmosphere Solvents 3. Add anhydrous THF and degassed H₂O Inert_Atmosphere->Solvents Substrate 4. Add Methyl 4-chloroacetoacetate Solvents->Substrate Heating 5. Stir at 100 °C for 18 h Substrate->Heating Quench 6. Cool and dilute with EtOAc and H₂O Heating->Quench Extraction 7. Separate layers and extract aqueous phase Quench->Extraction Drying 8. Combine organic layers, wash, dry, and concentrate Extraction->Drying Purification 9. Purify by silica gel chromatography Drying->Purification

References

Application Notes and Protocols for the Asymmetric Reduction of Methyl 4-chloroacetoacetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The asymmetric reduction of methyl 4-chloroacetoacetate to produce optically active (R)- and (S)-methyl 4-chloro-3-hydroxybutanoate is a critical transformation in the synthesis of numerous high-value pharmaceutical intermediates. These chiral building blocks are essential for the production of drugs such as L-carnitine and various statin side chains. This document provides detailed application notes and experimental protocols for the two primary methodologies employed for this conversion: biocatalytic reduction using whole-cell systems and chemocatalytic asymmetric hydrogenation.

Methods Overview

Two principal routes are highlighted for the enantioselective reduction of this compound:

  • Biocatalytic Reduction: This approach utilizes whole cells, such as baker's yeast (Saccharomyces cerevisiae) or recombinant Escherichia coli engineered to overexpress specific carbonyl reductases. Biocatalysis is often favored for its mild reaction conditions, high enantioselectivity, and sustainability.

  • Chemocatalytic Asymmetric Hydrogenation: This method employs transition metal catalysts, typically based on ruthenium (Ru) or iridium (Ir), complexed with chiral ligands. The Noyori-type asymmetric hydrogenation is a benchmark in this category, known for its high efficiency and enantioselectivity.[1]

Data Presentation

Table 1: Comparison of Biocatalytic Methods for Asymmetric Reduction
BiocatalystSubstrateKey ConditionsYield (%)Enantiomeric Excess (ee %)ProductReference
Saccharomyces cerevisiaeEthyl 4-chloroacetoacetate30°C, pH 8.5, Tris/HCl buffer, glucose8493(S)-enantiomer[2]
Recombinant E. coli (expressing aldehyde reductase from Sporobolomyces salmonicolor)Ethyl 4-chloro-3-oxobutanoaten-butyl acetate/water two-phase system, NADPH regeneration with glucose and glucose dehydrogenase91.191(R)-enantiomer[3]
Recombinant E. coli (co-expressing CgCR and GDH)Ethyl 4-chloro-3-oxobutanoate30°C, pH 7.0, Ethyl acetate-betaine/lactic acid-water system>90>99(R)-enantiomer[4]
Table 2: Comparison of Chemocatalytic Methods for Asymmetric Hydrogenation of β-Keto Esters
Catalyst SystemSubstrateKey ConditionsYield (%)Enantiomeric Excess (ee %)ProductReference
RuCl₂[(R)-BINAP]Acetylacetone1100 psi H₂, 30°C, EtOHHighHighChiral alcohol[5]
Ru-BINAPβ-Keto esters4-100 atm H₂, 23-100°C, various solvents96-10096-99.3Chiral β-hydroxy esters[6]
Ir-catalyzed (with chiral ferrocenyl P,N,N-ligands)β-Keto estersOptimized conditionsGoodup to 95Chiral β-hydroxy esters[5]

Experimental Protocols

Protocol 1: Biocatalytic Reduction using Saccharomyces cerevisiae (Baker's Yeast)

This protocol is adapted from a method developed for the asymmetric reduction of ethyl 4-chloroacetoacetate, which is directly applicable to the methyl ester.[2]

1. Preparation of Yeast Cells:

  • Prepare a modified YM medium containing (per liter): 9 g yeast extract, 9 g malt (B15192052) extract, 15 g peptone, and 20 g glucose. Adjust the pH to 7.0.

  • Inoculate 25 mL of the medium with Saccharomyces cerevisiae and incubate at 30°C with shaking at 200 rpm for approximately 15 hours (late growth phase).

  • Transfer this pre-culture to 225 mL of fresh YM medium in a 2 L Erlenmeyer flask and incubate under the same conditions.

  • Harvest the yeast cells by centrifugation at 6,000 x g for 25 minutes.

  • Wash the cell pellet with sterile distilled water and re-centrifuge.

2. Asymmetric Reduction Reaction:

  • In a suitable reaction vessel, prepare a 20 mL reaction mixture containing 0.3 M Tris/HCl buffer (pH 8.5), 2 g of the harvested yeast cells, and 0.2 g of glucose.

  • Add this compound to the desired final concentration (e.g., 50-75 mM).

  • Incubate the reaction mixture at 30°C with shaking.

  • Monitor the progress of the reaction by TLC or GC analysis.

3. Product Extraction and Purification:

  • After the reaction is complete, centrifuge the mixture to remove the yeast cells.

  • Extract the supernatant with an organic solvent such as ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica (B1680970) gel.

Protocol 2: Biocatalytic Reduction using Recombinant E. coli with Cofactor Regeneration

This protocol describes a whole-cell biotransformation using an engineered E. coli strain co-expressing a carbonyl reductase (CR) and a glucose dehydrogenase (GDH) for NADPH regeneration.[4]

1. Preparation of Recombinant E. coli Biocatalyst:

  • Construct an expression plasmid containing the genes for the desired carbonyl reductase and glucose dehydrogenase.

  • Transform E. coli BL21(DE3) cells with the expression plasmid.

  • Grow the recombinant E. coli in LB medium containing the appropriate antibiotic at 37°C to an OD₆₀₀ of 0.6-0.8.

  • Induce protein expression by adding IPTG to a final concentration of 0.5 mM and continue to culture at a lower temperature (e.g., 20°C) for 12-16 hours.

  • Harvest the cells by centrifugation, wash with buffer (e.g., phosphate (B84403) buffer, pH 7.0), and use immediately or store as a frozen paste at -80°C.

2. Asymmetric Reduction Reaction:

  • Set up the reaction in a suitable vessel with a working volume appropriate for your scale.

  • The reaction mixture should contain a buffer (e.g., 100 mM phosphate buffer, pH 7.0), the recombinant E. coli cells (e.g., 50 g/L wet cell weight), this compound (e.g., 100 mM), and glucose as the co-substrate for cofactor regeneration (e.g., 1.5 molar equivalents relative to the substrate).

  • Incubate the reaction at 30°C with agitation.

  • Monitor the reaction progress by analyzing samples for substrate consumption and product formation using GC or HPLC.

3. Product Extraction and Purification:

  • Once the reaction has reached completion, separate the cells from the reaction mixture by centrifugation.

  • Extract the supernatant with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic phases with brine, dry over anhydrous sodium sulfate, and remove the solvent in vacuo.

  • Purify the resulting crude product by silica gel column chromatography or distillation under reduced pressure.

Protocol 3: Chemocatalytic Asymmetric Hydrogenation (Noyori-type)

This protocol is a general procedure for the Noyori asymmetric hydrogenation of β-keto esters and can be adapted for this compound.[5][6]

1. Catalyst Preparation (in situ):

  • All manipulations should be performed under an inert atmosphere (e.g., nitrogen or argon) using Schlenk techniques.

  • In a Schlenk flask, dissolve the ruthenium precursor (e.g., [RuCl₂(benzene)]₂) and the chiral BINAP ligand (e.g., (R)-BINAP or (S)-BINAP) in an appropriate solvent (e.g., ethanol (B145695) or methanol). The choice of BINAP enantiomer will determine the chirality of the product.

  • The catalyst can be pre-formed or generated in situ according to established literature procedures.

2. Asymmetric Hydrogenation Reaction:

  • Charge a high-pressure reactor (e.g., a Parr autoclave) with a solution of this compound in a suitable solvent (e.g., methanol (B129727) or ethanol).

  • Add the catalyst solution to the reactor under an inert atmosphere. The substrate-to-catalyst ratio (S/C) can range from 100 to several thousands.

  • Seal the reactor, purge several times with hydrogen gas, and then pressurize to the desired pressure (e.g., 50-1500 psi).

  • Stir the reaction mixture at the desired temperature (e.g., 30-80°C) for the required time (typically a few hours to a day).

  • Monitor the reaction by taking samples (after safely venting the reactor) and analyzing them by GC or HPLC.

3. Product Isolation and Purification:

  • After the reaction is complete, carefully vent the reactor and purge with an inert gas.

  • Concentrate the reaction mixture under reduced pressure to remove the solvent.

  • The residue can be purified by flash column chromatography on silica gel to isolate the chiral hydroxy ester.

Visualizations

Experimental Workflow for Biocatalytic Reduction

Biocatalytic_Workflow cluster_prep Biocatalyst Preparation cluster_reaction Asymmetric Reduction cluster_workup Product Isolation Culture Cell Culture (Yeast or E. coli) Harvest Harvesting & Washing Culture->Harvest Reaction Bioreaction: - Biocatalyst - Substrate - Buffer - Co-substrate Harvest->Reaction Separation Cell Separation Reaction->Separation Extraction Solvent Extraction Separation->Extraction Purification Purification (e.g., Chromatography) Extraction->Purification Final_Product Final_Product Purification->Final_Product Chiral Alcohol

Caption: Workflow for the biocatalytic asymmetric reduction of this compound.

Logical Relationship in Asymmetric Hydrogenation

Chemocatalytic_Logic Catalyst Chiral Catalyst (e.g., Ru-BINAP) Product Chiral Product (Methyl 4-chloro-3-hydroxybutanoate) Catalyst->Product Substrate This compound Substrate->Product Hydrogen H₂ (Hydrogen Gas) Hydrogen->Product Solvent Solvent (e.g., Methanol) Solvent->Product Conditions Reaction Conditions (Pressure, Temperature) Conditions->Product Outcome High Yield & High Enantioselectivity Product->Outcome

Caption: Key factors influencing the outcome of asymmetric hydrogenation.

References

Application Notes and Protocols: Enzymatic Reactions with Methyl 4-chloroacetoacetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-chloroacetoacetate (MCA) is a prochiral β-ketoester of significant interest in the pharmaceutical and fine chemical industries. Its asymmetric reduction yields chiral methyl 4-chloro-3-hydroxybutanoate (MCHB), a key building block for the synthesis of various high-value molecules, including L-carnitine, statin side-chains, and other pharmacologically active compounds. Biocatalytic reduction using enzymes such as carbonyl reductases and alcohol dehydrogenases offers a green and highly selective alternative to traditional chemical methods, providing access to enantiomerically pure (R)- or (S)-MCHB under mild reaction conditions.

This document provides detailed application notes and experimental protocols for the enzymatic reduction of this compound, focusing on whole-cell biocatalysis with engineered Escherichia coli.

Key Enzymes and Biocatalysts

The stereoselective reduction of the ketone group in MCA is primarily catalyzed by oxidoreductases, which require a hydride donor, typically the cofactor NADPH (Nicotinamide adenine (B156593) dinucleotide phosphate).

  • Carbonyl Reductases (KREDs) and Alcohol Dehydrogenases (ADHs): These enzymes are highly effective in catalyzing the asymmetric reduction of ketones. The stereochemical outcome ((R)- or (S)-product) depends on the specific enzyme used, as different enzymes exhibit opposite stereopreferences. Enzymes from various microorganisms, including Candida magnoliae, Sporobolomyces salmonicolor, and engineered E. coli, have been successfully employed.[1]

  • Whole-Cell Biocatalysts: Utilizing whole microorganisms, such as Baker's Yeast (Saccharomyces cerevisiae) or recombinant E. coli, is a cost-effective strategy.[2] Whole-cell systems avoid the need for enzyme purification and, critically, contain the cellular machinery for in situ cofactor regeneration. Engineered E. coli co-expressing a carbonyl reductase and a glucose dehydrogenase (GDH) are particularly efficient, as the GDH oxidizes glucose to regenerate the NADPH consumed by the reductase.[3][4] This dual-enzyme system drives the reaction towards the product and minimizes the need for expensive external cofactor addition.

Quantitative Data Summary

The following tables summarize quantitative data from various studies on the enzymatic reduction of 4-chloroacetoacetate esters. While some studies use the ethyl ester, the principles and relative performance are directly applicable to the methyl ester.

Table 1: Performance of Different Whole-Cell Biocatalysts

BiocatalystSubstrate (Concentration)Co-substrateTemp (°C)pHYield (%)Enantiomeric Excess (ee, %)StereochemistryReference
Saccharomyces cerevisiaeEthyl 4-chloroacetoacetate (74 mM)Glucose308.58493S[2]
Engineered E. coli (CgCR + GDH)Ethyl 4-chloroacetoacetate (1000 mM)Glucose307.0~90>99R[5][6]
Engineered E. coli (AcCR + GDH)Methyl Acetoacetate (B1235776) (350 mM)Glucose407.085.3>99.9R[4]
Candida magnoliaeEthyl 4-chloroacetoacetateNot specifiedNot specifiedNot specifiedHigh>92S[1]
Sporobolomyces salmonicolorEthyl 4-chloroacetoacetateNot specifiedNot specifiedNot specifiedHigh>92R[1]

Table 2: Kinetic Parameters of Selected Reductases

Enzyme SourceSubstrateKm (mM)kcat (s-1)Reference
Ketoreductase (KRED) general range4-Chloroacetophenone0.1 - 510 - 100[7]
Alcohol Dehydrogenase (ADH) general range4-Chloroacetophenone0.5 - 105 - 50[7]

*Note: Data for a structurally related substrate, 4-chloroacetophenone, is provided to illustrate typical kinetic parameter ranges.

Signaling Pathways and Experimental Workflows

Enzymatic Reaction and Cofactor Regeneration

The core of the biocatalytic process is the NADPH-dependent reduction of the substrate, coupled with the regeneration of NADPH by a secondary enzyme, typically glucose dehydrogenase.

Enzymatic_Reaction cluster_regen Cofactor Regeneration Cycle sub This compound kred Carbonyl Reductase (KRED) sub->kred 1. Substrate Binding prod Methyl (R)-4-chloro-3-hydroxybutanoate nadph NADPH nadph->kred nadp NADP+ gdh Glucose Dehydrogenase (GDH) nadp->gdh 3. Cofactor Binding kred->prod 2. Product Release kred->nadp gdh->nadph 4. NADPH Release gluconolactone Glucono-δ-lactone gdh->gluconolactone glucose Glucose glucose->gdh

Caption: Asymmetric reduction of this compound coupled with NADPH cofactor regeneration.

Experimental Workflow

The overall experimental process involves preparing the biocatalyst, running the biotransformation, and analyzing the results.

Workflow cluster_prep 1. Biocatalyst Preparation cluster_reaction 2. Biotransformation cluster_analysis 3. Analysis p1 Transform E. coli with Plasmids (KRED + GDH) p2 Cultivate Transformed E. coli Cells p1->p2 p3 Harvest and Wash Cells p2->p3 r2 Add Harvested Cells p3->r2 Whole-cell biocatalyst r1 Prepare Reaction Buffer (Phosphate buffer, Glucose) r1->r2 r3 Add Substrate (this compound) r2->r3 r4 Incubate with Shaking (e.g., 30°C, 200 rpm) r3->r4 a1 Extract Product with Organic Solvent (e.g., Ethyl Acetate) r4->a1 Reaction mixture a2 Analyze by Chiral GC a1->a2 a3 Determine Yield and Enantiomeric Excess (ee) a2->a3

Caption: Overall workflow for whole-cell biocatalytic reduction of this compound.

Experimental Protocols

Protocol 1: Preparation of Engineered E. coli Whole-Cell Biocatalyst

This protocol describes the preparation of E. coli cells co-expressing a carbonyl reductase (KRED) and glucose dehydrogenase (GDH).

Materials:

  • E. coli expression strain (e.g., BL21(DE3))

  • Expression plasmids containing the genes for the desired KRED and GDH

  • Luria-Bertani (LB) medium with appropriate antibiotics

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

  • Phosphate (B84403) buffer (e.g., 100 mM, pH 7.0)

  • Centrifuge and sterile flasks

Procedure:

  • Transformation: Transform the E. coli expression strain with the plasmids carrying the KRED and GDH genes using a standard transformation protocol. Plate on LB agar (B569324) with appropriate antibiotics and incubate overnight at 37°C.

  • Starter Culture: Inoculate a single colony into 10 mL of LB medium containing the selective antibiotics. Grow overnight at 37°C with shaking (approx. 200 rpm).

  • Main Culture: Inoculate 1 L of LB medium (with antibiotics) with the overnight starter culture. Grow at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.[8]

  • Induction: Induce protein expression by adding IPTG to a final concentration of 0.1-0.5 mM. Reduce the temperature to 20-25°C and continue to incubate for another 12-16 hours with shaking.[3]

  • Cell Harvesting: Harvest the cells by centrifugation (e.g., 6000 x g, 15 min, 4°C).

  • Washing: Discard the supernatant. Resuspend the cell pellet in an equal volume of cold phosphate buffer (100 mM, pH 7.0) and centrifuge again. Repeat this washing step once more.

  • Storage: The resulting wet cell paste can be used immediately or stored at -80°C for future use.

Protocol 2: Whole-Cell Bioreduction of this compound

This protocol provides a general procedure for the asymmetric reduction using the prepared whole-cell biocatalyst.[4]

Materials:

  • Engineered E. coli cell paste (from Protocol 1)

  • This compound (MCA)

  • D-Glucose

  • Phosphate buffer (100 mM, pH 7.0)

  • Reaction vessel (e.g., baffled flask)

  • Incubator shaker

  • Ethyl acetate (B1210297)

Procedure:

  • Reaction Setup: In a 50 mL flask, prepare a 10 mL reaction mixture containing:

    • Phosphate buffer (100 mM, pH 7.0)

    • D-Glucose (e.g., 1.5 molar equivalents relative to the substrate)

    • Wet E. coli cells (e.g., 50-100 mg/mL)

  • Pre-incubation: Equilibrate the mixture by incubating at 30°C with shaking (200 rpm) for 15-30 minutes.

  • Reaction Initiation: Add this compound to the desired final concentration (e.g., 100 mM). Note: For higher concentrations, a fed-batch strategy may be required to avoid substrate inhibition.

  • Incubation: Incubate the reaction at 30°C with vigorous shaking (200 rpm). Monitor the reaction progress by taking samples at regular time intervals.

  • Reaction Quenching and Extraction: To stop the reaction, add an equal volume of ethyl acetate to the reaction sample and vortex thoroughly to extract the product. Centrifuge to separate the organic and aqueous layers.

  • Sample Preparation for Analysis: Collect the upper organic layer (ethyl acetate) and dry it over anhydrous sodium sulfate. This sample is now ready for analysis by gas chromatography.

Protocol 3: Analysis by Chiral Gas Chromatography (GC)

This protocol outlines the analysis of the product to determine conversion and enantiomeric excess.

Materials:

  • Gas chromatograph with a Flame Ionization Detector (FID)

  • Chiral GC column (e.g., a cyclodextrin-based column like Rt-βDEXsm or similar)[9]

  • Helium or Hydrogen as carrier gas

  • Standards of this compound and racemic Methyl 4-chloro-3-hydroxybutanoate

Procedure:

  • Instrument Setup (Example Conditions):

    • Column: Chiral capillary column (e.g., 30 m x 0.25 mm ID x 0.25 µm film thickness).

    • Injector Temperature: 250°C.

    • Detector Temperature: 250°C.

    • Carrier Gas: Helium, constant flow of 1.0 mL/min.

    • Oven Program: Start at 80°C, hold for 2 minutes, ramp at 5°C/min to 150°C, hold for 5 minutes. Note: This program is a starting point and must be optimized for the specific column and analytes.

  • Standard Injection: Inject the standard solutions of the substrate and racemic product to determine their retention times and the separation of the (R) and (S) enantiomers of the product.

  • Sample Injection: Inject 1 µL of the dried ethyl acetate extract from the biotransformation reaction.

  • Data Analysis:

    • Conversion (%): Calculate the conversion by comparing the peak area of the substrate before and after the reaction using the formula: Conversion (%) = [1 - (Area_substrate_final / Area_substrate_initial)] * 100

    • Enantiomeric Excess (ee, %): Calculate the ee using the peak areas of the two product enantiomers ((R) and (S)): ee (%) = [|Area_R - Area_S| / (Area_R + Area_S)] * 100

References

Application Notes and Protocols: Protocol for the Alkylation of Methyl 4-Chloroacetoacetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the alkylation of methyl 4-chloroacetoacetate at the α-position. The α-hydrogens of β-keto esters are acidic and can be removed by a base to form a nucleophilic enolate, which can then be alkylated by an alkyl halide. This reaction is a fundamental method for forming new carbon-carbon bonds.

Overview

The alkylation of this compound involves the deprotonation of the α-carbon followed by a nucleophilic attack of the resulting enolate on an alkyl halide. The presence of the chloro group at the 4-position may influence the reactivity of the α-protons and introduce the possibility of side reactions. Therefore, careful selection of the base and reaction conditions is crucial for achieving the desired α-alkylation product selectively.

Signaling Pathway and Logical Relationships

The alkylation of this compound proceeds through a two-step sequence: enolate formation and nucleophilic substitution.

Alkylation_Pathway cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Nucleophilic Substitution (SN2) Methyl_4_chloroacetoacetate This compound Enolate Enolate Intermediate Methyl_4_chloroacetoacetate->Enolate + Base Base Base (e.g., NaH, NaOEt, LDA) Alkylated_Product α-Alkylated Methyl 4-chloroacetoacetate Enolate->Alkylated_Product + Alkyl Halide Alkyl_Halide Alkyl Halide (R-X) Purified_Product Purified Product Alkylated_Product->Purified_Product Workup & Purification

Caption: General reaction pathway for the α-alkylation of this compound.

Experimental Protocols

Two common protocols for the α-alkylation of β-keto esters are presented below. These can be adapted for this compound. It is recommended to perform small-scale test reactions to optimize the conditions for specific alkyl halides.

Protocol 1: Alkylation using Sodium Hydride (NaH)

Sodium hydride is a strong, non-nucleophilic base that irreversibly deprotonates the β-keto ester, driving the reaction to completion.

Materials:

  • This compound

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF)

  • Alkyl halide (e.g., methyl iodide, ethyl bromide)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Diethyl ether or ethyl acetate (B1210297)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, condenser, nitrogen/argon inlet

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add sodium hydride (1.1 equivalents).

  • Solvent Addition: Add anhydrous THF or DMF to the flask and cool the suspension to 0 °C in an ice bath.

  • Substrate Addition: Slowly add a solution of this compound (1.0 equivalent) in the chosen anhydrous solvent to the NaH suspension.

  • Enolate Formation: Stir the mixture at 0 °C for 30-60 minutes, or until hydrogen gas evolution ceases, indicating complete enolate formation.

  • Alkylation: Add the alkyl halide (1.1-1.2 equivalents) dropwise to the reaction mixture at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Quenching: After completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x 50 mL).

  • Washing: Wash the combined organic layers with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel or by distillation under reduced pressure.

Protocol 2: Alkylation using Lithium Diisopropylamide (LDA)

LDA is a very strong, sterically hindered base that rapidly and quantitatively converts the β-keto ester to its enolate at low temperatures.

Materials:

  • This compound

  • Diisopropylamine (B44863)

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous tetrahydrofuran (THF)

  • Alkyl halide

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether or ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Schlenk flask or flame-dried round-bottom flask with a septum, syringes

Procedure:

  • LDA Preparation (in situ): In a flame-dried flask under an inert atmosphere, dissolve diisopropylamine (1.1 equivalents) in anhydrous THF. Cool the solution to -78 °C (dry ice/acetone bath). Slowly add n-BuLi (1.05 equivalents) and stir for 30 minutes at -78 °C.

  • Enolate Formation: To the freshly prepared LDA solution, add a solution of this compound (1.0 equivalent) in anhydrous THF dropwise at -78 °C. Stir for 30-60 minutes.

  • Alkylation: Add the alkyl halide (1.1 equivalents) to the enolate solution at -78 °C.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 1-4 hours. Monitor the reaction by TLC.

  • Workup: Follow steps 7-11 from Protocol 1.

Data Presentation

Due to the lack of specific published data for the α-alkylation of this compound, the following table presents typical results for the closely related and well-studied alkylation of ethyl acetoacetate. These values can serve as a benchmark for optimizing the reaction with the chlorinated analog.

EntryBase (Equiv.)Alkyl Halide (Equiv.)SolventTemp (°C)Time (h)Yield (%)
1NaH (1.1)CH₃I (1.1)THF0 to RT4~85
2NaH (1.1)CH₃CH₂Br (1.2)DMF0 to RT6~80
3LDA (1.05)CH₃I (1.1)THF-78 to RT2>90
4LDA (1.05)n-BuBr (1.1)THF-78 to RT3~88

Note: Yields are approximate and can vary based on the specific reaction conditions and the purity of the reagents.

Experimental Workflow Diagram

experimental_workflow start Start setup Reaction Setup: - Flame-dried glassware - Inert atmosphere (N₂/Ar) start->setup base_prep Base Preparation/Addition: - Add NaH to anhydrous solvent OR - Prepare LDA in situ setup->base_prep cooling1 Cool to 0°C or -78°C base_prep->cooling1 substrate_add Add this compound (dropwise) cooling1->substrate_add enolate_form Stir for 30-60 min (Enolate Formation) substrate_add->enolate_form alkyl_halide_add Add Alkyl Halide (dropwise) enolate_form->alkyl_halide_add reaction Stir and warm to RT (Monitor by TLC) alkyl_halide_add->reaction quench Quench with sat. NH₄Cl (aq) reaction->quench extraction Extract with Et₂O or EtOAc quench->extraction wash Wash with H₂O and Brine extraction->wash dry Dry over MgSO₄/Na₂SO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography or Distillation concentrate->purify end End purify->end

Caption: A typical experimental workflow for the α-alkylation of this compound.

Application Notes: The Strategic Role of Methyl 4-Chloroacetoacetate in Insecticide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Methyl 4-chloroacetoacetate is a versatile chemical intermediate that plays a crucial role in the synthesis of a variety of heterocyclic compounds, including those with significant biological activity. In the field of agrochemicals, it serves as a key precursor for the development of potent insecticides. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals on the use of this compound in the synthesis of thiazole-based insecticides, with a focus on the neonicotinoid class.

Core Application: Synthesis of the Thiazole (B1198619) Ring

The primary application of this compound in insecticide synthesis is its use as a building block for the construction of the thiazole ring system. Thiazole moieties are present in a range of commercially successful insecticides, including the neonicotinoid Thiamethoxam (B1682794).[1] The synthesis of the thiazole ring from this compound is typically achieved through the Hantzsch thiazole synthesis .[2]

Hantzsch Thiazole Synthesis: An Overview

The Hantzsch thiazole synthesis is a classic condensation reaction between an α-haloketone and a thioamide-containing compound, most commonly thiourea (B124793), to yield a thiazole derivative.[2] In this context, this compound acts as the α-haloketone equivalent. The reaction proceeds through a cyclocondensation mechanism, forming the five-membered thiazole ring.

Key Intermediate: 2-Amino-4-(methoxycarbonylmethyl)thiazole

The reaction of this compound with thiourea yields 2-amino-4-(methoxycarbonylmethyl)thiazole. This intermediate is a valuable precursor for further functionalization to produce a variety of insecticidal compounds. While direct protocols for this specific reaction are not abundant in public literature, the procedure is analogous to the well-documented synthesis of similar 2-aminothiazoles from related α-halo carbonyl compounds.[3][4]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from established industrial methods for the synthesis of this compound.[5]

Materials:

Equipment:

  • Jacketed glass reactor with overhead stirrer, gas inlet, and temperature probe

  • Cooling system

  • Scrubber for acidic off-gases

Procedure:

  • Charge the jacketed reactor with dichloroethane and cool to -10°C to -5°C.

  • Slowly add diketene to the cooled solvent while maintaining the temperature.

  • Introduce chlorine gas into the reaction mixture at a controlled rate, ensuring the temperature does not exceed -5°C. The molar ratio of diketene to chlorine should be approximately 1:1.

  • After the chlorination is complete, slowly add methanol to the reaction mixture, allowing the temperature to gradually rise to 20-25°C for the esterification step.

  • Stir the reaction mixture for 1-2 hours at room temperature.

  • The crude this compound can be purified by distillation under reduced pressure.

Table 1: Quantitative Data for this compound Synthesis

ParameterValue
Diketene:Chlorine:Methanol (molar ratio)1 : 1 : 1.1
Reaction Temperature (Chlorination)-10°C to -5°C
Reaction Temperature (Esterification)20°C to 25°C
SolventDichloroethane
Expected Yield>90%
Protocol 2: Synthesis of 2-Amino-4-(methoxycarbonylmethyl)thiazole via Hantzsch Thiazole Synthesis

This protocol is a representative procedure based on the Hantzsch synthesis using an α-halo ester and thiourea.[3][4]

Materials:

  • This compound

  • Thiourea

  • Ethanol (solvent)

  • Sodium bicarbonate

Equipment:

  • Round-bottom flask with reflux condenser and magnetic stirrer

  • Heating mantle

  • Büchner funnel and filtration apparatus

Procedure:

  • In a round-bottom flask, dissolve thiourea in ethanol.

  • Slowly add this compound to the solution at room temperature with stirring. An exothermic reaction may be observed.

  • Heat the reaction mixture to reflux (approximately 78°C) and maintain for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.

  • The precipitated product, 2-amino-4-(methoxycarbonylmethyl)thiazole, can be collected by filtration, washed with cold water, and dried.

  • Further purification can be achieved by recrystallization from a suitable solvent like ethanol.

Table 2: Quantitative Data for Hantzsch Thiazole Synthesis

ParameterValue
This compound:Thiourea (molar ratio)1 : 1.1
Reaction TemperatureReflux (approx. 78°C)
Reaction Time2 - 4 hours
SolventEthanol
Expected Yield70-85%

Application in the Synthesis of Neonicotinoid Insecticides: The Case of Thiamethoxam

The 2-aminothiazole (B372263) scaffold derived from this compound is a key component in the synthesis of neonicotinoid insecticides. Thiamethoxam, a second-generation neonicotinoid, features a 2-chloro-5-methylthiazole (B1589247) moiety in its structure.[1] While the direct synthesis from 2-amino-4-(methoxycarbonylmethyl)thiazole involves several steps, the initial formation of the thiazole ring is a critical stage. The general synthetic strategy involves the conversion of the 2-amino group to a chloro group and subsequent modifications of the side chain.

The synthesis of the key intermediate for Thiamethoxam, 2-chloro-5-chloromethylthiazole, often starts from 2-amino-5-methylthiazole.[6] The principles of the Hantzsch synthesis remain central to obtaining the initial thiazole ring structure.

Diagram 1: Synthetic Pathway from this compound to a Thiazole Intermediate

Synthetic_Pathway MCAA This compound Intermediate 2-Amino-4-(methoxycarbonylmethyl)thiazole MCAA->Intermediate Hantzsch Synthesis Thiourea Thiourea Thiourea->Intermediate Insecticides Thiazole-based Insecticides Intermediate->Insecticides Further Elaboration

Caption: General synthetic route to thiazole-based insecticides.

Mode of Action: Targeting the Insect Nervous System

Thiazole-containing neonicotinoid insecticides, such as Thiamethoxam, are highly effective due to their specific mode of action on the insect central nervous system (CNS).[7]

Signaling Pathway: Nicotinic Acetylcholine (B1216132) Receptor (nAChR) Agonism

Neonicotinoids act as agonists of the nicotinic acetylcholine receptors (nAChRs).[8] These receptors are ligand-gated ion channels that are crucial for synaptic transmission in insects.

Mechanism:

  • Binding: The neonicotinoid insecticide binds to the nAChRs in the postsynaptic membrane of insect neurons.

  • Channel Opening: This binding mimics the action of the natural neurotransmitter acetylcholine (ACh), causing the ion channel to open.

  • Continuous Stimulation: Unlike ACh, which is rapidly broken down by acetylcholinesterase, neonicotinoids are not easily degraded, leading to a persistent and irreversible opening of the nAChR channel.

  • Nerve Excitation and Paralysis: The continuous influx of ions results in the hyperexcitation of the neurons, leading to convulsions, paralysis, and ultimately the death of the insect.

The selectivity of neonicotinoids for insects over mammals is attributed to differences in the structure of the nAChR subtypes between the two groups.[2]

Diagram 2: Signaling Pathway of Neonicotinoid Insecticides

Signaling_Pathway cluster_synapse Synaptic Cleft Presynaptic Presynaptic Neuron ACh Acetylcholine (ACh) Presynaptic->ACh Release Postsynaptic Postsynaptic Neuron nAChR Nicotinic Acetylcholine Receptor (nAChR) nAChR->Postsynaptic Opens Channel (Na+ influx) Paralysis Paralysis & Death nAChR->Paralysis Continuous Stimulation Neonicotinoid Neonicotinoid Insecticide Neonicotinoid->nAChR Binds (Agonist) ACh->nAChR Binds AChE Acetylcholinesterase ACh->AChE Hydrolysis

References

Application Notes & Protocols: Scale-up Synthesis of Pharmaceutical Intermediates from Methyl 4-chloroacetoacetate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Methyl 4-chloroacetoacetate is a highly versatile and important building block in the field of organic synthesis, particularly for the pharmaceutical industry.[1][2] Its bifunctional nature, containing both a reactive α-chloro ketone and a β-ketoester moiety, allows for the construction of a wide variety of heterocyclic systems that form the core of many pharmaceutical agents. This document provides detailed application notes and protocols for the scale-up synthesis of key pharmaceutical intermediates, primarily focusing on the synthesis of thiazole (B1198619) derivatives via the Hantzsch thiazole synthesis. Thiazole rings are prevalent in pharmaceuticals due to their diverse biological activities.[3] These protocols are intended for researchers, scientists, and drug development professionals involved in process chemistry and scale-up operations.

Application Note 1: Synthesis of Substituted Thiazole Derivatives

The Hantzsch thiazole synthesis is a classic and reliable method for the preparation of thiazole rings. The reaction involves the condensation of an α-haloketone, such as this compound, with a thioamide-containing compound.[3][4] This reaction is known for being high-yielding and straightforward to perform, making it suitable for industrial scale-up.[3]

General Reaction Pathway

The synthesis proceeds via an initial S-alkylation of the thioamide with the α-haloketone, followed by an intramolecular cyclization and dehydration to form the aromatic thiazole ring.

Hantzsch_Synthesis Reactant1 This compound Intermediate Acyclic Intermediate Reactant1->Intermediate S-Alkylation (SN2) Reactant2 Thioamide (e.g., Thiourea) Reactant2->Intermediate S-Alkylation (SN2) Product Substituted Thiazole Intermediate Intermediate->Product Cyclization & -H2O, -HX

Caption: General reaction pathway for Hantzsch thiazole synthesis.

Experimental Protocol: Scale-up Synthesis of Methyl 2-amino-4-thiazoleacetate

This protocol describes a general procedure for the synthesis of a 2-aminothiazole (B372263) derivative, a common intermediate, on a molar scale.

Materials and Equipment:

  • Jacketed glass reactor with overhead stirring, reflux condenser, temperature probe, and addition funnel.

  • This compound (1.0 equiv)

  • Thiourea (B124793) (1.1 equiv)

  • Ethanol (B145695) (or other suitable solvent)

  • Aqueous sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) solution

  • Filtration equipment (e.g., Nutsche filter-dryer)

  • Vacuum oven

Procedure:

  • Reactor Charging: Charge the jacketed reactor with thiourea (1.1 equivalents) and ethanol (5-10 volumes). Begin agitation to form a slurry.

  • Reactant Addition: Slowly add this compound (1.0 equivalent) to the reactor via the addition funnel over 30-60 minutes. An exotherm may be observed; maintain the internal temperature between 25-35°C using the reactor jacket.

  • Reaction: After the addition is complete, heat the reaction mixture to reflux (approx. 78°C for ethanol) and maintain for 2-4 hours. Monitor the reaction for completion using a suitable analytical method (e.g., HPLC, TLC).

  • Cooling and Neutralization: Once the reaction is complete, cool the mixture to room temperature. Slowly add the reaction mixture to a separate vessel containing a stirred solution of 5% aqueous sodium bicarbonate to neutralize the hydrohalic acid byproduct and precipitate the product.[3]

  • Product Isolation: Filter the resulting solid product using a Nutsche filter. Wash the filter cake with deionized water until the filtrate is neutral, followed by a wash with cold ethanol to remove impurities.

  • Drying: Dry the isolated solid in a vacuum oven at 40-50°C until a constant weight is achieved.

  • Analysis: Characterize the final product for identity, purity (HPLC), and residual solvents (GC).

Data Presentation: Hantzsch Thiazole Synthesis Variations

The following table summarizes various conditions and yields for the synthesis of different thiazole derivatives from α-halocarbonyls and thioamides, demonstrating the versatility of the method.

Starting α-halocarbonylThioamide CounterpartSolventConditionsYieldReference
Ethyl 4-chloroacetoacetatePhenylthioureaPEG-600Room Temperature93%[5]
2-BromoacetophenoneThioureaMethanol100°C, 30 minHigh[3]
p-BromoacetophenoneThioureaReflux12 hours (with Iodine catalyst)N/A[6]
ChloroacetoneThioacetamideBenzeneReflux, 30 min50-55%Organic Syntheses Procedure via[7]
Ethyl 2-chloroacetoacetatePyridine-3-thiocarboxamideEthanolRefluxN/A[8]

Application Note 2: General Workflow for Process Scale-Up

Scaling a synthesis from the laboratory bench to a pilot or manufacturing plant requires careful consideration of process parameters, safety, and equipment. The following workflow outlines the key stages in this process.

Scale_Up_Workflow A 1. Process Development (Lab Scale) B 2. Raw Material Sourcing & Qualification A->B C 3. Reactor Charging & Pre-reaction Checks B->C D 4. Controlled Reaction (Temp, Addition, pH) C->D E 5. In-Process Controls (IPCs) D->E E:w->D:e Incomplete F 6. Reaction Work-up (Quench, Neutralization) E->F Reaction Complete G 7. Product Isolation (Crystallization, Filtration) F->G H 8. Drying & Milling G->H I 9. Final Product Analysis & Release H->I

Caption: A logical workflow for chemical process scale-up.

Protocol Descriptions for Workflow Stages
  • Process Development: At the lab scale, the reaction is optimized for yield, purity, and robustness. Critical parameters like temperature, concentration, and reaction time are identified.

  • Raw Material Sourcing: For scale-up, raw materials must be sourced from qualified vendors to ensure consistent quality and purity, which can significantly impact reaction performance.

  • Reactor Charging: Reactants and solvents are charged to the reactor in a specific, predetermined order. Safety checks, such as ensuring inert atmosphere (e.g., nitrogen blanket) if required, are performed.

  • Controlled Reaction: The reaction is run according to the established protocol. Critical process parameters are meticulously controlled. For instance, the addition rate of this compound is controlled to manage the reaction exotherm.

  • In-Process Controls (IPCs): Samples are taken periodically from the reactor and analyzed (e.g., by HPLC) to track the progress of the reaction and ensure it proceeds as expected. The reaction is continued until IPCs show that the starting material has been consumed to a predefined level.

  • Reaction Work-up: This stage involves quenching any unreacted reagents and neutralizing the reaction mixture. For the Hantzsch synthesis, this typically involves adding the acidic reaction mixture to a basic solution to precipitate the product.[3]

  • Product Isolation: The solid product is separated from the liquid phase. On a large scale, this is often done using a centrifuge or a Nutsche filter-dryer. The product is washed to remove impurities.

  • Drying & Milling: The wet cake is dried under vacuum to remove residual solvents to acceptable levels. If required, the dried product may be milled to achieve a specific particle size distribution.

  • Final Product Analysis: The final, dried intermediate is comprehensively analyzed to confirm its identity, strength, purity, and quality against a pre-approved specification before being released for use in the next manufacturing step.

References

Troubleshooting & Optimization

Avoiding dichlorination byproducts in Methyl 4-chloroacetoacetate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the synthesis of methyl 4-chloroacetoacetate, with a specific focus on avoiding the formation of dichlorination byproducts.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound.

Problem Potential Cause Recommended Solution
High Levels of Dichlorinated Impurities (e.g., Methyl 2,4-dichloroacetoacetate) Excess Chlorine: The amount of chlorine gas introduced is too high relative to the diketene (B1670635).[1][2]Carefully control the mass ratio of diketene to chlorine. A recommended ratio is approximately 1:0.84-0.86.[1]
Inconsistent Chlorine Flow Rate: A constant, high flow rate of chlorine can lead to localized areas of high chlorine concentration, promoting dichlorination.[1][3]Implement a sectional and variable flow rate for chlorine introduction. Start with a higher flow rate and gradually decrease it as the reaction progresses.[1][3]
Poor Temperature Control: Higher reaction temperatures can increase the rate of side reactions, including dichlorination. The reaction is exothermic, and inefficient heat removal can be a problem.[2]Maintain a low reaction temperature, typically between -25°C and -15°C, during the chlorination step.[1] Employ a reactor with efficient cooling, such as a falling film reactor, to ensure uniform temperature control.[2]
Prolonged Reaction Time: Extended contact time between the product and chlorine can lead to further chlorination.[2]Shorten the reaction time by using a continuous flow reactor, which minimizes the residence time of the reactants and products in the reaction zone.[2]
Low Yield of this compound Incomplete Reaction: The amount of chlorine used may be insufficient for complete conversion of the diketene.While avoiding excess, ensure enough chlorine is used for the monochlorination. Fine-tune the diketene to chlorine ratio based on small-scale experiments.
Product Degradation: this compound can be sensitive to heat.[2]During purification by distillation, use reduced pressure to lower the boiling point and minimize thermal degradation.
Losses during Work-up: Inefficient extraction or washing steps can lead to product loss.After the esterification reaction, perform a careful aqueous wash and neutralization (e.g., with sodium bicarbonate solution) to remove residual acid before distillation.[2]
Presence of Other Chlorinated Byproducts Reaction with Solvent: If using a chlorinated solvent, there is a potential for side reactions, though this is less common.Ensure the use of high-purity, dry solvents. Dichloroethane is a commonly used solvent in this synthesis.[1]
Impure Reactants: Impurities in the starting diketene could lead to undesired side products.Use high-purity diketene for the reaction.

Frequently Asked Questions (FAQs)

Q1: What are the primary dichlorination byproducts in the synthesis of this compound?

A1: The main dichlorination byproduct is typically methyl 2,4-dichloroacetoacetate. Other polychlorinated compounds can also form, such as methyl 2,4,4-trichloroacetoacetate, especially under suboptimal reaction conditions.[2]

Q2: How does controlling the chlorine flow rate reduce dichlorination?

A2: By introducing chlorine at a variable, sectional flow rate—higher at the beginning and lower towards the end of the reaction—you can maintain a more controlled and consistent reaction rate. This prevents the accumulation of excess unreacted chlorine at any point, which is a key factor in the formation of dichlorinated byproducts.[1][3]

Q3: What is the advantage of using a continuous flow reactor for this synthesis?

A3: A continuous flow reactor, such as a falling film reactor, offers several advantages. It provides a large surface area for heat exchange, allowing for more efficient temperature control.[2] It also shortens the contact time between the reactants and the product, which minimizes the chance of further chlorination to dichlorinated byproducts.[2] This can lead to higher product purity and yield.[2]

Q4: What is a typical yield for the synthesis of this compound when dichlorination is minimized?

A4: Traditional batch processes may have yields in the range of 80-88%.[2] However, with optimized continuous flow methods that effectively control dichlorination, product yields can be significantly higher, potentially exceeding 95%.[2]

Q5: How can I purify this compound from the reaction mixture?

A5: After the reaction and an initial work-up involving washing and neutralization, the crude product is typically purified by reduced pressure distillation.[1][2] This separates the desired product from the solvent, unreacted starting materials, and higher-boiling byproducts.

Experimental Protocol: Synthesis of this compound with Minimized Dichlorination

This protocol is based on the sectional chlorine introduction method to reduce byproduct formation.

Materials:

  • Diketene

  • Chlorine gas

  • Dichloroethane (solvent)

  • Methanol (B129727)

  • Sodium bicarbonate solution (for neutralization)

Equipment:

  • Jacketed glass reactor with overhead stirrer, thermometer, gas inlet tube, and cooling system.

  • Metering pump for chlorine gas.

  • Dropping funnel.

Procedure:

  • Chlorination:

    • Add a portion of the dichloroethane to the reactor and cool it to below 0°C.

    • Prepare a solution of diketene in the remaining dichloroethane and add it to the reactor.

    • Cool the reaction mixture to between -20°C and -18°C.[3]

    • Begin introducing chlorine gas into the reaction mixture at a controlled, sectional flow rate. For example:

      • For the first 70% of the total chlorine mass, use a flow rate of approximately 25 kg/h (this will need to be scaled down for laboratory synthesis).[1]

      • For the next 15% (70-85% of total mass), reduce the flow rate to around 20 kg/h .[1]

      • For the subsequent 10% (85-95% of total mass), further reduce the flow rate to about 12 kg/h .[1]

      • For the final 5% (95-100% of total mass), use a low flow rate of approximately 10 kg/h .[1]

    • Maintain the reaction temperature at -20°C to -18°C throughout the chlorine addition.[3]

  • Esterification:

    • Once the chlorine addition is complete, begin the dropwise addition of methanol to the reaction mixture.

    • Control the temperature during the esterification step, typically between -10°C and 0°C.[2]

    • After the methanol addition is complete, allow the reaction to proceed with stirring until completion, which can be monitored by GC analysis.

  • Work-up and Purification:

    • Wash the reaction mixture with water.

    • Neutralize any remaining acid by washing with a sodium bicarbonate solution until the pH of the aqueous layer is between 6 and 7.[2]

    • Separate the organic layer.

    • Remove the dichloroethane solvent by distillation.

    • Purify the resulting crude this compound by vacuum distillation to obtain the final product with a purity of over 99%.[2]

Visualizations

ReactionPathway diketene Diketene intermediate 4-Chloroacetoacetyl Chloride diketene->intermediate + Cl2 chlorine Chlorine (Cl2) chlorine->diketene product This compound (Desired Product) intermediate->product + Methanol methanol Methanol methanol->intermediate dichloroproduct Methyl 2,4-dichloroacetoacetate (Byproduct) product->dichloroproduct + Excess Cl2 excess_chlorine Excess Chlorine excess_chlorine->product

Caption: Reaction pathway for the synthesis of this compound, highlighting the dichlorination side reaction.

TroubleshootingWorkflow start High Dichlorination Detected in Product check_cl2_ratio Check Diketene:Cl2 Ratio (Target: 1:0.84-0.86) start->check_cl2_ratio check_flow_rate Review Chlorine Flow Rate Control check_cl2_ratio->check_flow_rate Correct adjust_ratio Adjust Cl2 Amount check_cl2_ratio->adjust_ratio Incorrect check_temp Verify Reaction Temperature Control (Target: -25°C to -15°C) check_flow_rate->check_temp Variable implement_variable_flow Implement Sectional/ Variable Flow Rate check_flow_rate->implement_variable_flow Not Variable improve_cooling Improve Reactor Cooling Efficiency check_temp->improve_cooling Incorrect solution Reduced Dichlorination check_temp->solution Correct adjust_ratio->solution implement_variable_flow->solution improve_cooling->solution

References

Technical Support Center: Minimizing 2-Chloroacetoacetate Impurity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the formation of 2-chloroacetoacetate and related impurities during chemical synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during reactions where 2-chloroacetoacetate may form as an impurity, particularly during the chlorination of acetoacetate (B1235776) derivatives.

Issue 1: High levels of 2,2-dichloroacetoacetate impurity detected.

  • Question: My reaction is producing a significant amount of the 2,2-dichloroacetoacetate byproduct. What is the likely cause and how can I prevent it?

  • Answer: The formation of 2,2-dichloroacetoacetate is a common issue arising from over-chlorination, which is often caused by elevated reaction temperatures. High temperatures can increase the reactivity of the chlorinating agent, leading to a second chlorination at the α-position of the acetoacetate.

    Troubleshooting Steps:

    • Temperature Control: Maintain a low reaction temperature. For chlorination using sulfonyl chloride, temperatures in the range of -5°C to 10°C during the addition of the chlorinating agent are recommended. After the addition is complete, the temperature can be slowly raised to 20-25°C to ensure the reaction goes to completion.[1]

    • Molar Ratio: Ensure the molar ratio of the acetoacetate starting material to the chlorinating agent is carefully controlled. An excess of the chlorinating agent can drive the formation of the dichloro- impurity. A molar ratio of approximately 1:1 to 1:1.1 (acetoacetate:sulfonyl chloride) is often optimal.[1]

    • Slow Addition: Add the chlorinating agent dropwise to the reaction mixture to maintain better control over the reaction exotherm and local concentrations.

Issue 2: Presence of 4-chloroacetoacetate isomer in the product mixture.

  • Question: I am observing the formation of the 4-chloroacetoacetate isomer. How can I improve the selectivity for the 2-chloro product?

  • Answer: The formation of the 4-chloro isomer is a known problem when using highly reactive chlorinating agents like chlorine gas (Cl₂).[2] To achieve higher selectivity for the 2-position, a milder chlorinating agent is recommended.

    Troubleshooting Steps:

    • Choice of Chlorinating Agent: Use sulfonyl chloride (SO₂Cl₂) instead of chlorine gas. Sulfonyl chloride is less reactive and exhibits higher selectivity for the α-position (2-position) of the acetoacetate, minimizing the formation of the 4-chloro isomer.[2]

    • Reaction Conditions: When using sulfonyl chloride, adhere to the recommended low-temperature conditions to further enhance selectivity.

Issue 3: Low yield of the desired product and presence of unreacted starting material.

  • Question: My reaction is not going to completion, resulting in a low yield and a significant amount of unreacted acetoacetate. What could be the problem?

  • Answer: Incomplete reaction can be due to several factors, including insufficient reaction time, improper temperature, or deactivation of the chlorinating agent.

    Troubleshooting Steps:

    • Reaction Time and Temperature: After the initial low-temperature addition of the chlorinating agent, ensure the reaction is allowed to proceed for a sufficient amount of time at a slightly elevated temperature (e.g., 20-25°C for 4 hours) to drive the reaction to completion.[1]

    • Reagent Quality: Verify the purity and activity of the chlorinating agent. Old or improperly stored sulfonyl chloride may have degraded.

    • Molar Ratio: While avoiding a large excess, ensure a slight molar excess of the chlorinating agent (e.g., 1.05 to 1.1 equivalents) is used to account for any potential minor losses or side reactions.[1]

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of 2-chloroacetoacetate impurity formation?

A1: In syntheses where 2-chloroacetoacetate is not the desired product, its formation as an impurity often arises from the presence of a chlorinating agent and an acetoacetate-like structure in the reaction mixture. Over-chlorination of an acetoacetate starting material is a direct pathway to this impurity. The specific reaction conditions, particularly temperature and the choice of chlorinating agent, are critical factors.

Q2: How can I effectively remove 2-chloroacetoacetate and 2,2-dichloroacetoacetate impurities from my final product?

A2: Purification can typically be achieved through fractional distillation under reduced pressure. The boiling points of ethyl acetoacetate, ethyl 2-chloroacetoacetate, and ethyl 2,2-dichloroacetoacetate are different enough to allow for separation. For acidic impurities, a wash with a mild base solution (e.g., sodium bicarbonate) can be employed during workup, but care must be taken to avoid hydrolysis of the ester. For challenging separations of mono- and di-chloro species, extractive distillation has been shown to be effective in analogous systems.

Q3: Are there any recommended analytical methods for detecting and quantifying 2-chloroacetoacetate impurities?

A3: Gas chromatography (GC) coupled with a flame ionization detector (FID) or a mass spectrometer (MS) is a common and effective method for the separation and quantification of 2-chloroacetoacetate and related impurities.[3][4] High-performance liquid chromatography (HPLC) can also be used, particularly for less volatile derivatives.

Data Presentation

Table 1: Impact of Reaction Temperature on Impurity Formation

Starting MaterialChlorinating AgentTemperature (°C)2-Chloroacetoacetate Yield (%)2,2-Dichloroacetoacetate Impurity (%)Reference
Ethyl AcetoacetateSulfonyl Chloride-5 to 10>90<1[1]
Ethyl AcetoacetateSulfonyl Chloride80 to 100LowerSignificant formation noted[5]

Table 2: Impact of Molar Ratio on Product Yield and Purity

Starting MaterialChlorinating AgentMolar Ratio (Acetoacetate:Agent)Product Yield (%)Product Purity (%)Reference
Ethyl AcetoacetateSulfonyl Chloride1:1.0~80>99[1]
Ethyl AcetoacetateSulfonyl Chloride1:1.1HighHigh[1]

Experimental Protocols

Protocol 1: Synthesis of Ethyl 2-chloroacetoacetate with Minimized Impurities

This protocol is adapted from methodologies designed to produce high-purity ethyl 2-chloroacetoacetate, thereby inherently providing a process that minimizes the formation of the dichloro- impurity.

Materials:

  • Ethyl acetoacetate

  • Sulfonyl chloride

  • Ice-salt bath

  • Reaction flask with a dropping funnel and stirrer

  • Vacuum distillation apparatus

Procedure:

  • Reaction Setup: Place ethyl acetoacetate into a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer.

  • Cooling: Cool the flask to a temperature between -5°C and 10°C using an ice-salt bath.

  • Addition of Chlorinating Agent: Slowly add sulfonyl chloride dropwise from the dropping funnel to the cooled and stirred ethyl acetoacetate. Maintain the temperature within the specified range throughout the addition. The molar ratio of ethyl acetoacetate to sulfonyl chloride should be between 1:1 and 1:1.1.[1]

  • Reaction: After the addition is complete, slowly warm the reaction mixture to 20-25°C and continue stirring for approximately 4 hours.[1]

  • Workup: After the reaction is complete, slowly reduce the pressure to remove any residual acidic gases (HCl and SO₂). These gases can be neutralized by passing them through a basic solution.

  • Purification: The crude product is then purified by vacuum distillation to obtain pure ethyl 2-chloroacetoacetate.

Visualizations

Reaction_Pathway cluster_main Chlorination of Ethyl Acetoacetate EAA Ethyl Acetoacetate Intermediate Enol Intermediate EAA->Intermediate Tautomerization SO2Cl2 Sulfonyl Chloride (SO2Cl2) Product Ethyl 2-chloroacetoacetate (Desired Product) Dichloro Ethyl 2,2-dichloroacetoacetate (Impurity) Intermediate->Product Chlorination (-5 to 10°C) Product->Dichloro Over-chlorination (High Temp.)

Caption: Reaction pathway for the chlorination of ethyl acetoacetate.

Troubleshooting_Workflow cluster_workflow Troubleshooting Workflow for Impurity Formation Start High Impurity Level Detected Check_Impurity Identify Impurity: 2,2-dichloro or 4-chloro? Start->Check_Impurity Dichloro_Path 2,2-dichloroacetoacetate Check_Impurity->Dichloro_Path 2,2-dichloro FourChloro_Path 4-chloroacetoacetate Check_Impurity->FourChloro_Path 4-chloro Check_Temp Check Reaction Temperature Dichloro_Path->Check_Temp Check_Reagent Check Chlorinating Agent FourChloro_Path->Check_Reagent High_Temp Temperature Too High Check_Temp->High_Temp Yes End Impurity Minimized Check_Temp->End No Lower_Temp Action: Lower Temperature (-5 to 10°C) High_Temp->Lower_Temp Lower_Temp->End Wrong_Reagent Using Chlorine Gas (Cl2) Check_Reagent->Wrong_Reagent Cl2 Check_Reagent->End SO2Cl2 Switch_Reagent Action: Use Sulfonyl Chloride (SO2Cl2) Wrong_Reagent->Switch_Reagent Switch_Reagent->End

Caption: Troubleshooting workflow for minimizing chlorinated impurities.

References

Technical Support Center: Purification of Methyl 4-Chloroacetoacetate Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the purification of Methyl 4-chloroacetoacetate and its reaction products.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in a crude this compound reaction mixture?

Common impurities include unreacted starting materials, catalysts, and byproducts from the chlorination and esterification steps. Specific impurities can consist of other chlorinated species such as Methyl 2-chloroacetoacetate and Methyl 2,4-dichloroacetoacetate.[1] Residual solvents used in the synthesis, like dichloroethane, may also be present.[2]

Q2: What is the recommended primary purification technique for this compound?

Vacuum distillation is the most common and effective method for purifying this compound.[2] Due to the thermal sensitivity of β-keto esters, distillation under reduced pressure is crucial to prevent decomposition.[3]

Q3: How can I remove acidic impurities before distillation?

Acidic impurities can be removed by washing the crude product with a mild aqueous basic solution, such as sodium bicarbonate or sodium carbonate. This converts the acidic impurities into their water-soluble salts, which can then be separated from the organic layer.

Q4: Is this compound stable?

This compound is generally stable at room temperature in a closed container under normal storage conditions.[4] However, it is sensitive to heat, which can cause decomposition. It is also incompatible with strong acids, bases, oxidizing agents, and reducing agents.

Troubleshooting Guides

Vacuum Distillation

Problem 1: The product is decomposing during distillation, leading to a low yield and dark coloration.

  • Potential Cause: The distillation temperature is too high due to insufficient vacuum. This compound is thermally sensitive.

  • Solution:

    • Ensure your vacuum system is capable of achieving a low pressure. A pressure of around 4 mmHg should allow for distillation at approximately 85 °C.

    • Check for leaks in your distillation setup. Ensure all joints are properly sealed.

    • Use a high-quality vacuum pump and consider a cold trap to protect the pump and maintain a stable vacuum.

    • For highly sensitive compounds, molecular distillation, which operates at lower temperatures and shorter residence times, can be an alternative.[3]

Problem 2: The distillation is proceeding very slowly or not at all.

  • Potential Cause 1: The vacuum is too high, causing the boiling point to be below the temperature of the condenser, leading to product loss into the vacuum system.

  • Solution 1: Gradually and carefully decrease the vacuum to raise the boiling point into the optimal range for your condenser.

  • Potential Cause 2: Inefficient heat transfer to the distillation flask.

  • Solution 2:

    • Use a heating mantle that fits the flask well.

    • Ensure good agitation with a magnetic stir bar to promote even boiling.

    • Insulate the distillation column to minimize heat loss.

Problem 3: The distillate is not pure, as confirmed by GC analysis.

  • Potential Cause: Impurities have boiling points close to the product.

  • Solution:

    • Use a fractional distillation column with a suitable packing material to increase the separation efficiency.

    • Optimize the reflux ratio during distillation to improve separation.[5]

    • Consider a pre-distillation purification step, such as a basic wash, to remove acidic impurities.

Column Chromatography

Problem: Poor separation of the product from impurities on a silica (B1680970) gel column.

  • Potential Cause 1: Incorrect eluent system.

  • Solution 1:

    • The polarity of the eluent system is critical. For β-keto esters, a common eluent system is a mixture of ethyl acetate (B1210297) and hexane (B92381).[6]

    • Perform small-scale TLC experiments with different solvent ratios to determine the optimal eluent system for your specific separation. A good starting point is a 1:9 ratio of ethyl acetate to hexane.[6]

  • Potential Cause 2: Column overloading.

  • Solution 2: The amount of crude product loaded onto the column should typically be 1-5% of the weight of the silica gel. For difficult separations, a lower loading is necessary.

  • Potential Cause 3: Keto-enol tautomerism leading to peak broadening.

  • Solution 3: While challenging to completely avoid, running the chromatography at a consistent and possibly lower temperature may help. The presence of both keto and enol forms can complicate chromatographic separation.[7][8]

Recrystallization

Problem: The product oils out instead of forming crystals.

  • Potential Cause: The product is a liquid or low-melting solid at the temperatures used for recrystallization, or the chosen solvent is not appropriate.

  • Solution:

    • Since this compound is a liquid at room temperature, traditional recrystallization is not feasible. However, for solid derivatives or impurities, a mixed-solvent recrystallization can be attempted.[9][10]

    • For oily compounds, dissolve the substance in a "good" solvent (in which it is highly soluble) and then slowly add a "poor" solvent (in which it is sparingly soluble) until turbidity is observed. Gentle heating to redissolve, followed by slow cooling, may induce crystallization.[9][10][11] Common solvent pairs for esters include ethanol/water and diethyl ether/hexane.[12]

Quantitative Data

Table 1: Physical Properties of this compound

PropertyValueReference
Boiling Point 85 °C at 4 mmHg
96-97 °C at 11 Torr[4]
Density 1.305 g/mL at 25 °C
Refractive Index n20/D 1.456

Table 2: Purity and Yield Data from a Synthetic Procedure

ParameterValueReference
Product Yield 96.3%[2]
Purity of Finished Product 98.2%[2]

Experimental Protocols

Protocol 1: Vacuum Distillation of this compound
  • Preparation: The crude reaction mixture is first washed with a saturated sodium bicarbonate solution to neutralize any acidic components. The organic layer is then separated and dried over anhydrous magnesium sulfate.

  • Setup: Assemble a vacuum distillation apparatus. Ensure all glassware is dry and joints are properly sealed with vacuum grease.

  • Distillation: Heat the flask gently using a heating mantle while maintaining a vacuum of approximately 4-11 mmHg.

  • Collection: Collect the fraction that distills at 85-97 °C.[4]

  • Analysis: Analyze the purity of the collected fraction using Gas Chromatography (GC) or NMR spectroscopy.[13][14]

Protocol 2: Column Chromatography of a β-Keto Ester
  • Adsorbent: Use silica gel as the stationary phase.

  • Eluent Selection: Start with a non-polar solvent system like hexane and gradually increase the polarity by adding ethyl acetate. A common starting gradient is from 100% hexane to 10% ethyl acetate in hexane.[6]

  • Column Packing: Pack the column with a slurry of silica gel in the initial eluent.

  • Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the column.

  • Elution: Begin elution with the starting solvent mixture, gradually increasing the polarity.

  • Fraction Collection: Collect fractions and monitor their composition by Thin Layer Chromatography (TLC).

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Aqueous Work-up cluster_purification Purification cluster_analysis Analysis start Crude Reaction Product wash Wash with NaHCO3(aq) start->wash separate Separate Layers wash->separate dry Dry Organic Layer separate->dry distill Vacuum Distillation dry->distill Primary Method chromatography Column Chromatography dry->chromatography Alternative Method analyze Purity Analysis (GC/NMR) distill->analyze chromatography->analyze pure_product Pure Methyl 4-chloroacetoacetate analyze->pure_product

Caption: General experimental workflow for the purification of this compound.

troubleshooting_distillation cluster_solutions Solutions start Problem: Product Decomposition during Distillation cause1 High Distillation Temperature start->cause1 solution1 Improve Vacuum (Check for Leaks) cause1->solution1 solution2 Use High-Quality Vacuum Pump cause1->solution2 solution3 Optimize Condenser Temperature cause1->solution3 end_node Successful Distillation of Pure Product solution1->end_node solution2->end_node solution3->end_node

Caption: Troubleshooting logic for product decomposition during vacuum distillation.

References

Optimizing reaction conditions for the chlorination of diketene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the reaction conditions for the chlorination of diketene (B1670635).

Troubleshooting Guide

This guide addresses common issues encountered during the chlorination of diketene, offering potential causes and solutions in a straightforward question-and-answer format.

Q1: My reaction is producing a significant amount of a byproduct, which I suspect is 2,4-dichloroacetoacetyl chloride. How can I minimize its formation?

A1: The formation of 2,4-dichloroacetoacetyl chloride is typically a result of over-chlorination. This can be caused by several factors:

  • Excess Chlorine: A molar ratio of chlorine to diketene that is too high will lead to further chlorination of the desired product.

  • Poor Mixing/Hot Spots: Inefficient mixing can create localized areas of high chlorine concentration, leading to over-chlorination and other side reactions. The reaction is highly exothermic, and localized temperature increases can accelerate the rate of byproduct formation.[1][2]

  • Prolonged Reaction Time: Allowing the reaction to proceed for too long, even with the correct stoichiometry, can increase the likelihood of side reactions.

Solutions:

  • Stoichiometry Control: Carefully control the molar ratio of chlorine to diketene. A slight excess of chlorine may be necessary to ensure full conversion of diketene, but a large excess should be avoided.[3] Ratios between 0.9:1 and 1.2:1 (chlorine to diketene) are often preferred.[4]

  • Gradual Addition of Chlorine: Introduce the chlorine gas or solution slowly and consistently to the diketene solution to maintain a low instantaneous concentration of chlorine.

  • Efficient Cooling and Stirring: Maintain a low and stable reaction temperature and ensure vigorous stirring to promote even heat distribution and reactant mixing.

  • Reaction Monitoring: Monitor the progress of the reaction using techniques like GC or NMR to determine the optimal endpoint and avoid unnecessary extensions of the reaction time.

Q2: The yield of my desired product, 4-chloroacetoacetyl chloride, is consistently low. What are the potential causes and how can I improve it?

A2: Low yields can stem from a variety of factors, from reactant quality to procedural inefficiencies.

  • Diketene Purity: Diketene can dimerize or polymerize upon storage. Using impure diketene will directly impact the yield of the desired product.

  • Moisture Contamination: The presence of water will lead to the hydrolysis of diketene to acetoacetic acid, which can then undergo further reactions, reducing the yield of the chlorinated product.[5] Reactants and solvents should be dry.

  • Suboptimal Temperature: The reaction temperature is a critical parameter. Temperatures that are too high can lead to decomposition of the thermally sensitive diketene and the 4-chloroacetoacetyl chloride product.[1][2] Conversely, temperatures that are too low may result in an impractically slow reaction rate.

  • Inappropriate Solvent: The choice of solvent can influence reaction rate and selectivity. The solvent should be inert under the reaction conditions.

  • Losses during Workup: The product, 4-chloroacetoacetyl chloride, is reactive and can be lost during purification steps if not handled correctly.

Solutions:

  • Use Freshly Distilled Diketene: Ensure the purity of your starting material by using freshly distilled or high-purity diketene.

  • Anhydrous Conditions: Use dry solvents and glassware, and consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.

  • Optimize Reaction Temperature: The optimal temperature can vary significantly depending on the specific process (batch vs. continuous, solvent-based vs. solvent-free). For solvent-based reactions, temperatures are often kept low, for example, between -15°C and 30°C.[1][2]

  • Solvent Selection: Chlorinated hydrocarbons such as dichloromethane (B109758), carbon tetrachloride, and ethylene (B1197577) dichloride are commonly used inert solvents.[6]

  • Careful Workup: Minimize the exposure of the product to high temperatures and moisture during workup. Purification via vacuum distillation is a common method.

Frequently Asked Questions (FAQs)

Q1: What is the typical reaction mechanism for the chlorination of diketene to 4-chloroacetoacetyl chloride?

A1: The reaction is believed to proceed through an electrophilic addition of chlorine to the exocyclic double bond of the diketene molecule. The proposed mechanism involves the formation of a cyclic chloronium ion intermediate, which is then attacked by a chloride ion to yield the final product.

Q2: What are the most common side reactions to be aware of?

A2: Besides the over-chlorination to 2,4-dichloroacetoacetyl chloride, other potential side reactions include the formation of 2-chloroacetoacetyl chloride and the reaction of hydrogen chloride (a potential byproduct) with diketene.[3] If an excess of diketene is used, it can lead to the formation of acetoacetic acid esters in subsequent steps.[3]

Q3: What analytical methods are suitable for monitoring the progress of the reaction?

A3: Gas chromatography (GC) is a common and effective method for monitoring the disappearance of diketene and the formation of 4-chloroacetoacetyl chloride and its byproducts. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to analyze the composition of the reaction mixture.

Data Presentation

The following tables summarize quantitative data extracted from various sources for the chlorination of diketene.

Table 1: Overview of Reaction Conditions for Diketene Chlorination

ParameterCondition RangeSource
Temperature -30°C to 210°C[3]
-15°C to 60°C (preferred for continuous process)[1][2]
0°C to 10°C (batch process)
Solvent Methylene chloride, Carbon tetrachloride, Dichloroethane[3]
Dichloromethane[6]
Solvent-free (nebulized diketene)[3]
Molar Ratio (Cl₂:Diketene) 0.5 to 1.5[3]
0.9 to 1.2[4]

Table 2: Example of Continuous Flow Reaction Parameters

RunDiketene Feed Rate (gmol/min)Chlorine Feed Rate (gmol/min)Product Temperature (°C)
10.0420.04778
20.0840.09485
30.1260.14192
40.1680.188100

Data adapted from a continuous, solvent-free process described in patent literature.[3]

Experimental Protocols

General Protocol for Laboratory-Scale Chlorination of Diketene (Batch Process)

This protocol is a generalized procedure based on common practices found in the literature. Note: This reaction should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn. Diketene is toxic and corrosive.[5]

Materials:

  • Diketene (freshly distilled)

  • Chlorine gas or a solution of chlorine in an inert, dry solvent

  • Anhydrous inert solvent (e.g., dichloromethane or carbon tetrachloride)

  • Three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, a thermometer, and a drying tube.

  • Cooling bath (e.g., ice-water or dry ice-acetone)

Procedure:

  • Set up the reaction apparatus in a fume hood. Ensure all glassware is dry.

  • Charge the three-necked flask with a solution of freshly distilled diketene in the chosen anhydrous solvent (e.g., a 10-20% w/w solution).

  • Cool the flask to the desired reaction temperature (e.g., 0-5°C) using the cooling bath.

  • Begin stirring the solution vigorously.

  • Slowly bubble dry chlorine gas through the gas inlet tube into the stirred solution. Alternatively, add a solution of chlorine in the same solvent dropwise via an addition funnel.

  • Monitor the reaction temperature closely and adjust the addition rate of chlorine to maintain the desired temperature. The reaction is exothermic.

  • Continue the addition of chlorine until the desired stoichiometry is reached. The endpoint can be determined by monitoring the reaction progress by GC or by a slight persistent yellow-green color of the solution indicating a small excess of chlorine.

  • Once the reaction is complete, stop the addition of chlorine and purge the reaction mixture with an inert gas (e.g., nitrogen) to remove any excess dissolved chlorine and hydrogen chloride.

  • The resulting solution of 4-chloroacetoacetyl chloride can be used directly for subsequent reactions or the product can be isolated.

  • To isolate the product, the solvent can be removed under reduced pressure. The crude product can then be purified by vacuum distillation.

Mandatory Visualizations

Reaction_Mechanism diketene Diketene complex π-Complex diketene->complex Electrophilic Attack chlorine Cl₂ chlorine->complex chloronium Chloronium Ion Intermediate complex->chloronium Formation of Chloronium Ion chloride_ion Cl⁻ complex->chloride_ion product 4-Chloroacetoacetyl Chloride chloronium->product Nucleophilic Attack by Chloride Ion chloride_ion->product

Caption: Proposed reaction mechanism for the chlorination of diketene.

Troubleshooting_Workflow start Low Yield or Byproduct Formation check_stoichiometry Check Cl₂:Diketene Molar Ratio start->check_stoichiometry check_temp Verify Reaction Temperature Control start->check_temp check_mixing Assess Stirring Efficiency start->check_mixing check_purity Confirm Diketene Purity start->check_purity check_moisture Ensure Anhydrous Conditions start->check_moisture adjust_ratio Adjust to 1:1 to 1.2:1 (Cl₂:Diketene) check_stoichiometry->adjust_ratio Incorrect improve_cooling Enhance Cooling/ Slow Addition Rate check_temp->improve_cooling Inadequate increase_stirring Increase Stirring Speed check_mixing->increase_stirring Poor distill_diketene Use Freshly Distilled Diketene check_purity->distill_diketene Impure dry_reagents Use Dry Solvents and Glassware check_moisture->dry_reagents Moisture Present

Caption: A logical workflow for troubleshooting common issues in diketene chlorination.

References

Navigating the Thermal Landscape of Methyl 4-Chloroacetoacetate Reactions: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, maintaining precise temperature control during reactions involving methyl 4-chloroacetoacetate is paramount to preventing degradation and ensuring high product yield and purity. This technical support center provides detailed troubleshooting guides and frequently asked questions to address common challenges encountered during its use.

This compound is a valuable reagent in organic synthesis, but its thermal sensitivity necessitates careful management of reaction conditions. Exposure to excessive heat can lead to the formation of undesirable byproducts, complicating purification and compromising the quality of the final product. This guide offers insights into optimal temperature ranges, potential side reactions, and preventative measures.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: this compound is stable at room temperature when stored in a tightly closed container in a cool, dry, and well-ventilated area.[1][2] It is crucial to protect it from excess heat and incompatible materials such as acids, bases, oxidizing agents, and reducing agents.[1]

Q2: At what temperature does this compound begin to decompose?

A2: While a specific decomposition temperature is not well-documented in public literature, the material safety data sheet advises avoiding "excess heat".[1] Hazardous decomposition products include hydrogen chloride, carbon monoxide, and carbon dioxide.[1] Practical experience from synthesis protocols suggests that the compound's stability is a significant concern at elevated temperatures.

Q3: What are the primary byproducts formed due to thermal degradation during synthesis?

A3: During the synthesis of this compound and its ethyl analog, inadequate temperature control, particularly during the chlorination step, can lead to the formation of polychlorinated impurities. These can include di- and tri-chlorinated acetoacetate (B1235776) derivatives, which are often difficult to separate from the desired product during purification.

Q4: How does temperature affect the yield and purity of reactions involving this compound?

A4: Temperature is a critical factor influencing both yield and purity. Lower temperatures during the synthesis of this compound are essential to minimize the formation of polychlorinated side products. In subsequent reactions where it is used as a reactant, maintaining the recommended temperature range for that specific transformation is crucial to prevent its degradation and ensure the desired reaction proceeds efficiently.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Low product yield and presence of multiple impurities in GC-MS analysis. Inadequate temperature control during the reaction, leading to the degradation of this compound and the formation of byproducts.Strictly adhere to the recommended temperature ranges for each step of your reaction protocol. For the synthesis of this compound, this typically involves very low temperatures for chlorination and controlled, cool temperatures for esterification.
Difficulty in purifying the final product, with impurities having similar boiling points. Formation of polychlorinated byproducts during the synthesis of this compound due to localized overheating or incorrect temperature.Optimize the cooling efficiency of your reaction setup. Ensure vigorous stirring to maintain a homogenous temperature throughout the reaction mixture. Consider using a continuous flow reactor for better temperature control in industrial settings.
Discoloration of the reaction mixture or final product. Thermal degradation of this compound.Review and optimize your reaction's temperature profile. If possible, conduct the reaction under an inert atmosphere to prevent oxidative degradation, which can be exacerbated by heat.
Inconsistent reaction outcomes between batches. Variations in temperature control from one experiment to another.Calibrate temperature monitoring equipment regularly. Implement a standardized and well-documented procedure for temperature control for all reactions involving this compound.

Experimental Protocols and Data

Synthesis of this compound

The synthesis of this compound typically involves a two-step process: the chlorination of diketene (B1670635) followed by esterification with methanol. Precise temperature control is critical in both stages to ensure high yield and purity.

Table 1: Recommended Temperature Ranges for the Synthesis of this compound

Reaction Step Typical Temperature Range (°C) Key Considerations
Chlorination of Diketene-30 to 15Maintaining a very low temperature is crucial to prevent the formation of polychlorinated byproducts.[3]
Esterification-10 to 30The temperature should be kept low to moderate to prevent degradation of the chlorinated intermediate and the final product.[4]
Desolventizing (Solvent Removal)Slowly increase to ~95 (under vacuum)Gradual heating under reduced pressure helps to remove the solvent without significant degradation of the product.

Note: The optimal temperature may vary depending on the specific solvent, reagents, and equipment used. It is always recommended to perform small-scale optimization studies.

Visualizing Reaction Workflows

To better understand the critical temperature control points, the following diagrams illustrate the synthesis process and a common subsequent reaction.

SynthesisWorkflow Synthesis of this compound Workflow cluster_chlorination Chlorination cluster_esterification Esterification cluster_purification Purification Diketene Diketene ChlorinationReaction Chlorination (-30°C to 15°C) Diketene->ChlorinationReaction Chlorine Chlorine Chlorine->ChlorinationReaction ChlorinatedIntermediate 4-Chloroacetoacetyl Chloride ChlorinationReaction->ChlorinatedIntermediate EsterificationReaction Esterification (-10°C to 30°C) ChlorinatedIntermediate->EsterificationReaction Methanol Methanol Methanol->EsterificationReaction CrudeProduct Crude Methyl 4-Chloroacetoacetate EsterificationReaction->CrudeProduct Purification Purification (e.g., Distillation) CrudeProduct->Purification FinalProduct Pure Methyl 4-Chloroacetoacetate Purification->FinalProduct

Caption: Workflow for the synthesis of this compound.

HantzschReaction Hantzsch Pyridine Synthesis: Temperature Control MCAA This compound Reaction Condensation Reaction (Controlled Temperature) MCAA->Reaction Aldehyde Aldehyde Aldehyde->Reaction Ammonia Ammonia Source Ammonia->Reaction Dihydropyridine Dihydropyridine Derivative Reaction->Dihydropyridine Desired Pathway Degradation Degradation Products (Side Reaction) Reaction->Degradation If Temp is too High

References

Technical Support Center: Troubleshooting Reactions with Methyl 4-chloroacetoacetate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Methyl 4-chloroacetoacetate. This resource is designed for researchers, scientists, and professionals in drug development to address common challenges and troubleshoot low yields in reactions involving this versatile reagent.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of low yields when using this compound?

Low yields in reactions with this compound can typically be attributed to three main factors: reagent instability, competing side reactions, and suboptimal reaction conditions. Due to its structure as a β-ketoester with an additional electrophilic site, it is susceptible to degradation and can participate in various unintended reaction pathways.

Q2: How should I properly handle and store this compound to ensure its stability?

This compound is sensitive to heat, air, and moisture.[1] To maintain its quality and prevent degradation, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[2] For long-term storage and to ensure optimal performance, it is recommended to store it in a freezer under an inert atmosphere, such as argon.[1]

Q3: What are the common incompatible materials with this compound?

To avoid unwanted reactions and decomposition, avoid contact with acids, bases, oxidizing agents, and reducing agents.[2][3]

Troubleshooting Guide for Low Yields

Issue 1: Reagent Degradation

The stability of this compound is paramount for achieving high yields. Degradation can occur before or during the reaction.

Symptoms:

  • The starting material appears discolored or has an unusual odor.

  • Inconsistent results between batches.

  • Presence of unexpected byproducts in the crude reaction mixture.

Troubleshooting Steps:

  • Verify Quality: Before use, assess the purity of your this compound, for instance by NMR or GC-MS.

  • Ensure Proper Storage: Confirm that the reagent has been stored under the recommended conditions (cool, dry, inert atmosphere).[1][2]

  • Use Fresh Reagent: If degradation is suspected, it is best to use a fresh bottle of the starting material.

Issue 2: Side Reactions in Alkylation

Alkylation reactions using β-ketoesters like this compound are prone to several side reactions that can significantly lower the yield of the desired product.

Symptoms:

  • A complex mixture of products is observed by TLC or LC-MS.

  • Isolation of dialkylated or O-alkylated byproducts.

  • Low mass balance after the reaction.

Common Side Reactions and Solutions:

  • Dialkylation: The mono-alkylated product can be deprotonated again and react with another equivalent of the alkylating agent.

    • Solution: Use a strong, non-nucleophilic base like lithium diisopropylamide (LDA) to achieve rapid and complete deprotonation of the starting material before adding the alkylating agent. Running the reaction at low temperatures (e.g., -78 °C) can also favor mono-alkylation.

  • O-alkylation vs. C-alkylation: Enolates are ambident nucleophiles, and reaction at the oxygen atom can compete with the desired reaction at the carbon.

    • Solution: The choice of solvent and counter-ion can influence the selectivity. Protic solvents and certain counter-ions can favor C-alkylation.

  • Hydrolysis and Decarboxylation: The presence of water in the reaction mixture can lead to the hydrolysis of the ester to the corresponding β-ketoacid, which can then readily decarboxylate upon heating to yield a ketone.[3]

    • Solution: Ensure that all glassware is thoroughly dried and use anhydrous solvents. Perform the reaction under an inert atmosphere to exclude moisture.

Troubleshooting Workflow for Alkylation Reactions:

G cluster_conditions Reaction Condition Optimization cluster_analysis Byproduct Analysis start Low Yield in Alkylation check_purity Check Purity of This compound start->check_purity check_conditions Review Reaction Conditions start->check_conditions dialkylation Dialkylation Product Observed? - Adjust stoichiometry - Slower addition of alkylating agent check_purity->dialkylation base Base Selection: - Use strong, non-nucleophilic base (e.g., LDA) - Ensure stoichiometric amount check_conditions->base temperature Temperature Control: - Perform deprotonation at low temp (-78°C) - Add alkylating agent at low temp check_conditions->temperature solvent Anhydrous Conditions: - Use dry solvents - Dry glassware thoroughly check_conditions->solvent base->dialkylation temperature->dialkylation hydrolysis Hydrolysis/Decarboxylation Product? - Ensure strictly anhydrous conditions solvent->hydrolysis end Optimized Yield dialkylation->end hydrolysis->end

Caption: Troubleshooting workflow for low yields in alkylation reactions.

Issue 3: Low Yields in Hantzsch Pyridine (B92270) Synthesis

The Hantzsch synthesis is a multi-component reaction, and its success is sensitive to reaction conditions.

Symptoms:

  • Low yield of the desired dihydropyridine (B1217469) product.

  • Formation of side products or recovery of unreacted starting materials.

Troubleshooting Steps:

  • Reaction Time and Temperature: The classical Hantzsch synthesis can require long reaction times and harsh conditions, which can lead to low yields.[4]

    • Solution: Consider alternative heating methods like microwave irradiation, which has been shown to reduce reaction times and in some cases improve yields.[1]

  • Solvent Choice: The choice of solvent can impact the reaction rate and yield.

    • Solution: While ethanol (B145695) is traditionally used, studies have shown that aqueous micelles or solvent-free conditions can lead to higher yields.[4]

  • Catalyst: The use of a catalyst can improve the efficiency of the reaction.

    • Solution: p-Toluenesulfonic acid (PTSA) has been shown to be an effective catalyst, leading to high yields under ultrasonic irradiation in aqueous micelles.[4]

Data Presentation

Table 1: Comparison of Yields in Hantzsch Pyridine Synthesis with Acetoacetates under Various Conditions

Aldehydeβ-KetoesterCatalyst/SolventTemperature (°C)Time (min)Yield (%)Reference
BenzaldehydeEthyl acetoacetate (B1235776)PTSA / Aqueous micelles (SDS, 0.1M)--96[4]
4-ChlorobenzaldehydeEthyl acetoacetateGlycine-HCl buffer801098[5]
BenzaldehydeMethyl acetoacetateGlycine-HCl buffer801093[5]
4-NitrobenzaldehydeEthyl acetoacetateFe3O4@Phen@Cu / Water602589[6]

Note: The data presented is for ethyl and methyl acetoacetate, which are close structural analogs of this compound and provide insights into effective reaction conditions.

Table 2: Yields of Dihydropyran Synthesis with Ethyl Acetoacetate

AldehydeCatalystSolventTemperature (°C)Yield (%)Reference
4-NitrobenzaldehydeZrCl4@Arabic GumSolvent-free5085[7]
4-HydroxybenzaldehydeZrCl4@Arabic GumSolvent-free5090[7]
3-ChlorobenzaldehydeZrCl4@Arabic GumSolvent-free5065[7]
4-BromobenzaldehydeZrCl4@Arabic GumSolvent-free5085[7]

Note: This data for the closely related ethyl acetoacetate suggests that catalyst and solvent choice are critical for optimizing yields in dihydropyran synthesis.

Experimental Protocols

Protocol 1: General Procedure for Hantzsch Dihydropyridine Synthesis

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

Procedure:

  • In a round-bottom flask, dissolve the aldehyde (1 mmol), this compound (2 mmol), and ammonium acetate (1.5 mmol) in ethanol (10 mL).

  • Attach a reflux condenser and heat the mixture to reflux with stirring.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.[1]

  • After completion, cool the reaction mixture to room temperature. The product may precipitate from the solution.

  • Collect the crude product by vacuum filtration.

  • Wash the solid with cold ethanol.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).

Protocol 2: Synthesis of Dihydropyrans using an Acetoacetate

This protocol is adapted for the synthesis of dihydropyran derivatives.

Materials:

  • Aromatic aldehyde (1 mmol)

  • This compound (1 mmol)

  • Malononitrile (B47326) (1 mmol)

  • Catalyst (e.g., ZrCl4@Arabic Gum, 0.01 g)[7]

Procedure:

  • In a reaction tube, combine the aromatic aldehyde (1 mmol), this compound (1 mmol), malononitrile (1 mmol), and the catalyst.

  • Stir the mixture at the desired temperature (e.g., 50 °C) under solvent-free conditions.[7]

  • Monitor the reaction progress by TLC.

  • Upon completion, dissolve the reaction mixture in a suitable solvent like dichloromethane (B109758) and filter to remove the catalyst.

  • The filtrate containing the product can then be concentrated and purified, for example, by recrystallization from hot ethanol.[7]

Signaling Pathways and Workflows

Troubleshooting Logic for General Low Yields:

G cluster_reagent Reagent Integrity cluster_reaction Reaction Parameters cluster_workup Workup & Purification start Low Reaction Yield reagent_purity Verify Purity of This compound start->reagent_purity anhydrous Ensure Anhydrous Conditions (Dry Glassware/Solvents) start->anhydrous hydrolysis_check Avoid Hydrolysis during Workup (e.g., Neutralize Carefully) start->hydrolysis_check reagent_storage Check Storage Conditions (Cool, Dry, Inert Gas) reagent_purity->reagent_storage end Improved Yield reagent_storage->end temperature Optimize Temperature (Low Temp for Alkylation, Heat for Hantzsch) anhydrous->temperature base_catalyst Select Appropriate Base/Catalyst temperature->base_catalyst stoichiometry Check Stoichiometry base_catalyst->stoichiometry stoichiometry->end purification_method Optimize Purification (Recrystallization, Chromatography) hydrolysis_check->purification_method purification_method->end

Caption: A logical workflow for troubleshooting low yields in reactions.

References

Navigating the Distillation of 4-Chloroacetoacetate Esters: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on managing the thermal instability of 4-chloroacetoacetate esters, such as ethyl 4-chloroacetoacetate (ECA), during distillation. These compounds are valuable intermediates but are prone to degradation at elevated temperatures, impacting yield and purity. This resource offers troubleshooting advice, frequently asked questions, and detailed protocols to ensure safe and efficient purification.

Troubleshooting Guide

This guide addresses common issues encountered during the distillation of 4-chloroacetoacetate esters.

Issue Potential Causes Recommended Solutions
Product Discoloration (Yellowing/Browning) - Thermal decomposition. - Presence of acidic impurities (e.g., residual HCl from synthesis). - Air leakage into the system leading to oxidation.- Reduce distillation temperature: Employ high vacuum to lower the boiling point. - Neutralize crude product: Wash the crude ester with a mild base (e.g., sodium bicarbonate solution) and water, followed by drying before distillation. - Ensure an inert atmosphere: Use a nitrogen or argon bleed. - Check for leaks: Inspect all joints and seals in the distillation apparatus.
Low Distillation Yield - Significant decomposition of the ester in the distillation pot. - Inefficient fractionation leading to product loss in the forerun or residue. - Entrainment of product into the vacuum line.- Minimize residence time: Use a distillation setup that allows for rapid heating and distillation (e.g., short path distillation). - Optimize vacuum and temperature: Find the lowest possible temperature for a stable distillation rate. - Use a stabilizer: Consider adding a small amount of a non-volatile, acid-scavenging stabilizer. - Use a cold trap: Place a cold trap between the receiving flask and the vacuum pump.
Pressure Fluctuations During Vacuum Distillation - Outgassing of volatile impurities from the crude material. - Inconsistent heating of the distillation pot. - Leaks in the vacuum system. - Bumping of the liquid in the distillation pot.- Degas the crude material: Hold the material under vacuum at a low temperature before starting the distillation. - Ensure uniform heating: Use a well-agitated heating mantle or oil bath. - Check all connections: Ensure all joints are properly sealed. - Use boiling chips or a magnetic stirrer: To ensure smooth boiling.
Presence of Impurities in Final Product - Co-distillation with impurities having similar boiling points (e.g., 2-chloroacetoacetate isomer). - Decomposition during distillation generating new impurities. - Inadequate separation efficiency of the distillation column.- Improve fractionation: Use a fractionating column with appropriate packing or trays. - Optimize distillation parameters: Adjust the reflux ratio to improve separation. - Prevent decomposition: Follow all recommendations to minimize thermal stress on the product. - Analyze crude material: Use GC or GC-MS to identify impurities before distillation to anticipate separation challenges.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of thermal instability in 4-chloroacetoacetate esters?

A1: The primary cause is their susceptibility to decomposition at elevated temperatures. This can be exacerbated by the presence of acidic or basic impurities. The hazardous decomposition products can include carbon oxides and hydrogen chloride gas.[1]

Q2: At what temperature does decomposition become significant?

Q3: What are the common decomposition byproducts?

A3: Common byproducts can include other chlorinated species such as the 2-chloro and 2,4-dichloro isomers, which may form during synthesis and are difficult to separate by distillation due to close boiling points.[3] Thermal decomposition can also lead to polymerization and the formation of tar-like residues in the distillation pot.[4]

Q4: Can stabilizers be used during distillation?

A4: Yes, the use of stabilizers can be beneficial. While many stabilizers are added during the synthesis step, adding a small amount of a high-boiling, non-reactive, acid-scavenging agent to the distillation pot can help prevent decomposition. Anhydrous copper sulfate (B86663) has been used as a stabilizer during the synthesis of ethyl 4-chloroacetoacetate to reduce the formation of byproducts.[5] The effectiveness of a stabilizer for your specific application should be determined experimentally.

Q5: How should 4-chloroacetoacetate esters be stored?

A5: These esters should be stored in a cool, dry, and well-ventilated area away from incompatible substances such as acids, bases, oxidizing agents, and reducing agents.[6] It is advisable to store them under an inert atmosphere (e.g., argon or nitrogen) and in a tightly sealed container to prevent moisture ingress and oxidation. Some suppliers recommend freezer storage to maintain product quality.[2]

Q6: What are the key safety precautions when handling these esters?

A6: Always handle 4-chloroacetoacetate esters in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[7] Avoid inhalation of vapors and contact with skin and eyes. An eyewash station and safety shower should be readily accessible.[2]

Experimental Protocols

Protocol 1: Standard Vacuum Distillation of Ethyl 4-Chloroacetoacetate
  • Preparation:

    • The crude ethyl 4-chloroacetoacetate is washed with a saturated sodium bicarbonate solution to neutralize any residual acid, followed by a water wash.

    • The organic layer is dried over an anhydrous drying agent (e.g., magnesium sulfate), filtered, and the drying agent is rinsed with a small amount of a suitable solvent (e.g., dichloromethane).

    • The solvent is removed under reduced pressure using a rotary evaporator at a low temperature.

  • Distillation Setup:

    • Assemble a vacuum distillation apparatus with a stirring mechanism (magnetic stirrer and stir bar) in the distillation flask.

    • Use a short path distillation head or a short fractionating column.

    • Ensure all glass joints are well-sealed with appropriate vacuum grease.

    • Connect the apparatus to a vacuum pump with a cold trap in between.

  • Procedure:

    • Add the crude ester and a few boiling chips or a stir bar to the distillation flask.

    • Slowly apply vacuum to the system.

    • Once the desired vacuum is reached and stable, begin heating the distillation flask using a heating mantle or oil bath.

    • Collect any low-boiling forerun in a separate receiving flask.

    • When the temperature at the distillation head stabilizes, collect the main fraction of purified ethyl 4-chloroacetoacetate.

    • Monitor the temperature and pressure throughout the distillation. A stable temperature and pressure indicate a pure fraction is being collected.

    • Stop the distillation before the pot goes to dryness to prevent the formation of potentially unstable residues.

    • Allow the apparatus to cool completely before releasing the vacuum.

Protocol 2: Purity Analysis by Gas Chromatography (GC)

This protocol is for the detection of common impurities, such as ethyl 2-chloroacetoacetate, in the purified product.

  • Instrumentation and Conditions:

    • Instrument: Gas chromatograph with a Flame Ionization Detector (FID).

    • Column: SE-54 (or similar non-polar capillary column), 30 m x 0.25 mm x 0.25 µm.

    • Temperatures:

      • Inlet: 180 °C

      • Detector: 200 °C

      • Oven Program: Initial temperature of 90 °C, ramp at 30 °C/min to 160 °C.

    • Carrier Gas: Nitrogen.

    • Injection: 0.1 µL of the sample, direct injection.[8]

  • Procedure:

    • Prepare a dilute solution of the distilled ethyl 4-chloroacetoacetate in a suitable solvent (e.g., dichloromethane).

    • Inject the sample into the GC.

    • Record the chromatogram.

    • Identify the peaks based on their retention times. The appearance time for ethyl 2-chloroacetoacetate is expected to be earlier than that of ethyl 4-chloroacetoacetate under these conditions.[8]

    • Quantify the purity using the area normalization method.[9]

Visualizations

Decomposition_Pathway Figure 1: Plausible Thermal Decomposition Pathway ECA Ethyl 4-chloroacetoacetate HCl Hydrogen Chloride (HCl) ECA->HCl Heat (Dehydrochlorination) Unsat_Ester Unsaturated Ester Intermediate ECA->Unsat_Ester Decarboxylation_Product Chlorinated Ketone ECA->Decarboxylation_Product Heat (Decarboxylation) CO2 Carbon Dioxide (CO2) ECA->CO2 Polymer Polymerization / Tar Unsat_Ester->Polymer Further Heating

Caption: Plausible thermal decomposition pathways for ethyl 4-chloroacetoacetate.

Troubleshooting_Workflow Figure 2: Distillation Troubleshooting Workflow cluster_start cluster_checks Initial Checks cluster_solutions Corrective Actions cluster_outcome Start Distillation Issue Observed (e.g., Low Yield, Discoloration) Check_Temp Is Pot Temperature Too High? Start->Check_Temp Check_Vacuum Is Vacuum Level Stable and Sufficiently Low? Check_Temp->Check_Vacuum No Reduce_Heat Lower Heating Mantle Setting Check_Temp->Reduce_Heat Yes Check_Leaks Are There Leaks in the System? Check_Vacuum->Check_Leaks Yes Improve_Vacuum Check Pump and Seal Joints Check_Vacuum->Improve_Vacuum No Check_Leaks->Improve_Vacuum Yes Neutralize Neutralize Crude Material Before Distillation Check_Leaks->Neutralize No, consider other causes End_Good Problem Resolved Reduce_Heat->End_Good End_Bad Problem Persists (Re-evaluate) Reduce_Heat->End_Bad Improve_Vacuum->End_Good Improve_Vacuum->End_Bad Add_Stabilizer Consider Adding a Stabilizer Neutralize->Add_Stabilizer Add_Stabilizer->End_Good Add_Stabilizer->End_Bad

References

Technical Support Center: Methyl 4-chloroacetoacetate Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Methyl 4-chloroacetoacetate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments involving this versatile reagent.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific problems that may arise during the reaction of this compound with various nucleophiles.

Q1: I am getting a very low yield of my desired product. What are the common causes and how can I improve it?

A1: Low yields are a frequent issue and can stem from several factors. The most common culprits include incomplete reactions, degradation of the starting material or product, and competing side reactions.

  • Incomplete Reaction: Ensure your reaction has gone to completion using an appropriate monitoring technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction is stalled, consider increasing the temperature, reaction time, or using a more effective catalyst or solvent system.

  • Product Decomposition: this compound and its derivatives can be sensitive to heat and pH.[1][2] Distillation at high temperatures, even under reduced pressure, can cause decomposition, reducing the final yield.[1]

  • Side Reactions: Several side reactions can consume your starting material and lower the yield of the desired product. The most prominent is the Favorskii rearrangement, especially when using strong alkoxide bases.[3][4][5][6][7] Other possibilities include elimination reactions and reactions at the carbonyl groups.

  • Workup and Purification Losses: Product can be lost during aqueous workup if it has some water solubility. Similarly, losses during purification steps like column chromatography are common.[8]

G start Low Yield Observed check_completion Check Reaction Completion (TLC, LC-MS) start->check_completion incomplete Incomplete Reaction check_completion->incomplete No complete Reaction is Complete check_completion->complete Yes optimize Optimize Conditions: - Increase Temperature/Time - Change Solvent/Catalyst incomplete->optimize analyze_crude Analyze Crude Product (NMR, MS) complete->analyze_crude side_products Side Products Detected analyze_crude->side_products Yes no_side_products Mainly Desired Product analyze_crude->no_side_products No identify_side_products Identify Side Products (e.g., Favorskii, Elimination) side_products->identify_side_products optimize_workup Optimize Workup & Purification: - Minimize transfers - Check solvent polarity no_side_products->optimize_workup

Caption: A simplified workflow for the Hantzsch 1,4-dihydropyridine (B1200194) synthesis.

References

Improving the selectivity of reactions at the C2 vs C4 position

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the selective functionalization of C2 and C4 positions in heterocyclic compounds.

Frequently Asked Questions (FAQs)

Q1: Why am I observing poor selectivity between the C2 and C4 positions in my reaction with a pyridine-like substrate?

A1: Pyridine (B92270) and similar aza-heterocycles possess intrinsic electronic properties that influence their reactivity. Both the C2 and C4 positions are electrophilic due to the electron-withdrawing nature of the nitrogen atom, making them susceptible to nucleophilic attack.[1][2] However, the C2 position is often more reactive due to the strong directing effect of the nitrogen atom.[1] Achieving high selectivity can be challenging because the energy difference between the reaction pathways leading to C2 and C4 substitution can be small. Factors such as the nature of the substrate, the nucleophile/electrophile, catalyst, and reaction conditions all play a crucial role in determining the final product ratio.

Q2: How can I favor C4 functionalization over C2?

A2: Overcoming the intrinsic preference for C2 functionalization is a common challenge.[1] Several strategies can be employed to enhance C4 selectivity:

  • Steric Hindrance: Introducing bulky substituents at the C2 and C6 positions can block the approach of reagents to the C2 position, thereby favoring reaction at the less sterically hindered C4 position.[3]

  • Directing Groups: The use of a directing group can guide the reagent to the C4 position.[4][5]

  • Thermodynamic Control: In deprotonation reactions, using specific reagents like n-butylsodium instead of organolithium compounds can favor the thermodynamically more stable C4-metalated intermediate.[1]

  • Catalyst Control: Employing a catalyst that selectively activates the C4 position can override the inherent reactivity of the substrate.[6][7]

  • N-Oxide Formation: Conversion of the pyridine nitrogen to an N-oxide can alter the electronic properties of the ring, sometimes favoring C4 functionalization.[8]

Q3: What are the key factors that control selectivity in nucleophilic aromatic substitution (SNAr) at C2 vs. C4?

A3: In SNAr reactions on pyridines with leaving groups at both C2 and C4, the selectivity is governed by the stability of the intermediate Meisenheimer complex.[2][9] The negative charge in the intermediate can be delocalized onto the nitrogen atom in both cases, which is why these positions are favored over C3.[2] The relative stability, and thus the reaction rate, is influenced by:

  • Steric Effects: The C2 position is in closer proximity to the nitrogen atom's lone pair, which can create steric repulsion with the incoming nucleophile, potentially favoring attack at C4.[9][10]

  • Electronic Effects: The electronic nature of other substituents on the ring can influence the relative electrophilicity of the C2 and C4 positions.[11]

  • Frontier Molecular Orbital (FMO) Theory: The coefficients of the Lowest Unoccupied Molecular Orbital (LUMO) can predict the site of nucleophilic attack. A larger LUMO coefficient at a particular carbon atom suggests it is more electrophilic.[12]

Troubleshooting Guides

Problem 1: Low C4-selectivity in a Minisci-type reaction.

Symptoms:

  • A mixture of C2 and C4-alkylated products is obtained.

  • The desired C4-isomer is the minor product.

  • Overalkylation at multiple positions.

Possible Causes and Solutions:

CauseSuggested Solution
Intrinsic C2-preference The protonated pyridine ring is highly activated at both C2 and C4 positions for radical attack.
Solution 1: Steric Shielding. Introduce a bulky group at the C2-position of the starting material if the synthesis allows.[3]
Solution 2: N-Modification. Pre-install a bulky group on the pyridine nitrogen. This can block the C2 position and direct the radical to C4.[3]
Reaction Conditions Suboptimal reaction conditions may not provide sufficient differentiation between the two sites.
Solution 1: Solvent Effects. Screen different solvents to modulate the reactivity and selectivity.
Solution 2: Additives. The use of additives like chlorosilane in electrochemical C4-alkylation has been shown to dramatically improve regioselectivity.[3]
Problem 2: Poor C2-selectivity in a cross-coupling reaction of a 2,4-dihalopyrimidine.

Symptoms:

  • The major product is the C4-coupled product, contrary to the desired C2-functionalization.

  • A mixture of C2 and C4 isomers is formed, making purification difficult.

Possible Causes and Solutions:

CauseSuggested Solution
Inherent C4-reactivity In cross-coupling and SNAr reactions of 2,4-dihalopyrimidines, the C4 position is generally more reactive.[13]
Solution 1: Catalyst and Ligand Screening. The choice of palladium precatalyst and ligand is critical. A systematic screening may reveal a combination that favors oxidative addition at the C2-position.[13]
Solution 2: Reaction Parameter Optimization. Systematically vary the temperature, solvent, and base. In some cases, specific conditions can invert the conventional selectivity.[13]
Electronic Factors The electronic nature of the pyrimidine (B1678525) ring favors C4 attack.
Solution 1: Substrate Modification. If possible, introduce an electron-donating group at the C6 position to increase the electrophilicity of the C2 position.[14]

Experimental Protocols

Key Experiment: Selective C4-Deprotonation and Alkylation of Pyridine

This protocol is based on the principle of achieving thermodynamic control to favor C4-functionalization by using an organosodium reagent instead of an organolithium reagent.[1]

Objective: To selectively synthesize a 4-alkylpyridine from pyridine.

Materials:

  • Pyridine

  • n-Butylsodium (n-BuNa)

  • Anhydrous solvent (e.g., hexane (B92381) or toluene)

  • Alkyl halide (e.g., 1-bromooctane)

  • Quenching solution (e.g., saturated aqueous ammonium (B1175870) chloride)

  • Standard glassware for anhydrous reactions (Schlenk line, nitrogen/argon atmosphere)

Procedure:

  • Under an inert atmosphere, dissolve pyridine in the anhydrous solvent and cool the solution to the desired temperature (e.g., -78 °C to 0 °C, optimization may be required).

  • Slowly add a solution of n-butylsodium to the pyridine solution. The formation of 4-sodiopyridine is favored thermodynamically.

  • Stir the reaction mixture for a specified time to ensure complete formation of the C4-anion.

  • Add the alkyl halide dropwise to the solution.

  • Allow the reaction to proceed until completion (monitor by TLC or GC-MS).

  • Quench the reaction by carefully adding the saturated aqueous ammonium chloride solution.

  • Perform a standard aqueous workup and extract the product with an appropriate organic solvent.

  • Dry the organic layer, concentrate it under reduced pressure, and purify the residue by column chromatography to isolate the 4-alkylpyridine.

Expected Outcome: This method should provide significantly higher selectivity for the C4-alkylated product compared to using organolithium reagents, which tend to add to the C2 position.[1]

Visualizations

workflow Workflow for Improving C4 Selectivity start Goal: Improve C4 Selectivity reaction_type Reaction Type? start->reaction_type check_sterics Is C2 sterically hindered? add_sterics Introduce bulky groups at C2/C6 check_sterics->add_sterics No success Achieved C4 Selectivity check_sterics->success Yes use_dg Employ a C4-directing group add_sterics->use_dg thermo_control Consider thermodynamic deprotonation (e.g., n-BuNa) use_dg->thermo_control catalyst_control Screen for a C4-selective catalyst thermo_control->catalyst_control optimize_snar Optimize solvent and temperature catalyst_control->optimize_snar optimize_ch Screen ligands and additives catalyst_control->optimize_ch snar SNAr reaction_type->snar SNAr ch_activation C-H Activation reaction_type->ch_activation C-H Activation snar->check_sterics ch_activation->check_sterics optimize_snar->success optimize_ch->success

Caption: Decision workflow for enhancing C4 selectivity.

reaction_pathway Reaction Pathways for Pyridine Functionalization pyridine Pyridine Substrate kinetic_control Kinetic Control (e.g., R-Li, low temp) pyridine->kinetic_control Deprotonation/ Addition thermo_control Thermodynamic Control (e.g., R-Na, equilibrium) pyridine->thermo_control Deprotonation c2_product C2-Functionalized Product kinetic_control->c2_product Favored Pathway c4_product C4-Functionalized Product kinetic_control->c4_product Minor Pathway thermo_control->c2_product Minor Pathway thermo_control->c4_product Favored Pathway

Caption: Kinetic vs. Thermodynamic control in C2/C4 functionalization.

References

Technical Support Center: Optimizing Methyl 4-Chloroacetoacetate Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with methyl 4-chloroacetoacetate reactions, particularly its asymmetric reduction to chiral β-hydroxy esters.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Catalyst Selection & Performance

Q1: My reaction yield is lower than expected. What are the common causes and how can I troubleshoot this?

Low reaction yield is a frequent issue that can stem from several factors. A systematic approach to troubleshooting is crucial for identifying the root cause.

Initial Checks:

  • Catalyst Integrity: The catalyst is central to the reaction's success. Verify its activity, ensure the correct catalyst loading is used, and check for signs of deactivation. Air-sensitive catalysts, in particular, can decompose and lose effectiveness, which progressively erodes reaction rates and stereoselectivity.[1]

  • Reagent and Substrate Purity: Impurities in the this compound, solvent, or reducing agent can act as catalyst poisons or lead to unwanted side reactions.

  • Reaction Conditions: Double-check that the temperature, pressure (especially for hydrogenations), and reaction time align with the established protocol. Temperature is a critical factor that significantly influences both chemical and biocatalytic processes.[1]

  • Inert Atmosphere: For many organometallic catalysts, such as Noyori-type systems, maintaining a strict inert atmosphere (e.g., Argon or Nitrogen) is essential to prevent catalyst oxidation and deactivation.[1]

Troubleshooting Workflow:

G Troubleshooting Workflow for Low Yield start Low Reaction Yield catalyst_check Check Catalyst Integrity (Activity, Loading, Deactivation) start->catalyst_check reagent_check Verify Reagent/Substrate Purity start->reagent_check condition_check Confirm Reaction Conditions (Temp, Pressure, Time) start->condition_check atmosphere_check Ensure Inert Atmosphere (if required) start->atmosphere_check catalyst_issue Catalyst Deactivated or Incorrect Loading? catalyst_check->catalyst_issue reagent_issue Impurities Present? reagent_check->reagent_issue condition_issue Conditions Incorrect? condition_check->condition_issue atmosphere_issue Oxygen/Moisture Contamination? atmosphere_check->atmosphere_issue catalyst_issue->reagent_check No replace_catalyst Use Fresh Catalyst / Optimize Loading catalyst_issue->replace_catalyst Yes reagent_issue->condition_check No purify_reagents Purify Reagents / Use New Batch reagent_issue->purify_reagents Yes condition_issue->atmosphere_check No optimize_conditions Optimize Reaction Conditions condition_issue->optimize_conditions Yes improve_inertness Improve Inert Gas Technique atmosphere_issue->improve_inertness Yes end Improved Yield atmosphere_issue->end No, consult further replace_catalyst->end purify_reagents->end optimize_conditions->end improve_inertness->end

Troubleshooting workflow for low reaction yield.

Q2: How can I determine if my catalyst has been deactivated, and what are the common poisons?

Catalyst deactivation is a common cause of failed or low-yielding reactions.

Identifying Deactivation:

  • Control Experiment: Run the reaction with a fresh batch of catalyst and compare the results. A significantly higher yield with the new catalyst strongly suggests the original one was deactivated.[1]

  • Visual Inspection: For heterogeneous catalysts, changes in color or texture can indicate deactivation. For homogeneous catalysts, precipitation or color changes in the solution might be observed.

Common Catalyst Poisons:

Catalyst poisons are substances that bind to the active sites of the catalyst, reducing its activity.[2]

  • Sulfur Compounds: Thiophenes, thiols, and sulfites are potent poisons for many metal catalysts, including palladium, platinum, and nickel.[1][3][4]

  • Halides and Cyanides: These ions can strongly adsorb to metal surfaces and poison the catalyst.[3][4]

  • Carbon Monoxide (CO): CO can bind strongly to the active sites of metal catalysts, particularly those based on iron and copper.[5]

  • Lead, Arsenic, and other Heavy Metals: These elements can deactivate catalysts by forming stable complexes with the active sites.[2][3][4][5]

  • Water and Oxygen: For air-sensitive catalysts like Ziegler-Natta catalysts and many organometallic complexes, water and oxygen can lead to decomposition and deactivation.[3]

  • Organic Molecules: Certain organic functional groups like nitriles, nitro compounds, and oximes can act as catalyst poisons.[3]

Q3: I am observing significant side product formation. What are the likely side reactions and how can they be minimized?

Side product formation reduces the yield and purity of the desired product. In the synthesis of this compound and its subsequent reduction, several side reactions can occur.

In the Synthesis of this compound:

  • Polychlorination: The formation of di- and tri-chlorinated by-products can occur. To minimize this, a segmented introduction of chlorine with a variable flow rate is recommended over a constant flow.[6]

  • Hydrolysis: The presence of water can lead to the hydrolysis of the ester and the chlorinated intermediates.

In the Asymmetric Reduction:

  • Substrate Inhibition/Decomposition: High concentrations of the substrate, ethyl 4-chloroacetoacetate (a close analog of the methyl ester), can lead to substrate inhibition of the enzyme and spontaneous chemical decomposition in aqueous solutions.[7] A slow-release strategy, for instance by using a resin to adsorb the substrate, can mitigate these effects.[7][8]

  • Over-reduction: In some cases, the desired alcohol product can be further reduced. This can be controlled by carefully selecting the catalyst and optimizing reaction conditions. For example, in the Rosenmund reduction, the palladium catalyst is intentionally poisoned to prevent the over-reduction of the aldehyde to an alcohol.[3]

Q4: How do I choose between a chemical catalyst (e.g., Noyori-type) and a biocatalyst for the asymmetric reduction of this compound?

The choice between a chemical catalyst and a biocatalyst depends on several factors including desired stereoselectivity, reaction conditions, cost, and scalability.

Catalyst Selection Workflow:

G Catalyst Selection Workflow start Select Catalyst for Asymmetric Reduction of This compound req_analysis Define Requirements: - Desired Enantiomer (R or S) - Required Enantiomeric Excess (ee) - Scale of Reaction - Cost Constraints start->req_analysis chem_cat Consider Chemical Catalysts (e.g., Noyori-type Ru-BINAP) req_analysis->chem_cat bio_cat Consider Biocatalysts (Enzymes, Whole Cells) req_analysis->bio_cat chem_pros Pros: - High TON/TOF - Well-established - Broad substrate scope chem_cat->chem_pros chem_cons Cons: - Requires high pressure H2 - Air/moisture sensitive - Heavy metal contamination chem_cat->chem_cons bio_pros Pros: - High enantioselectivity (>99% ee) - Mild reaction conditions (aq. media, RT) - Environmentally benign bio_cat->bio_pros bio_cons Cons: - Substrate/product inhibition - Lower substrate loading - Requires cofactor regeneration bio_cat->bio_cons decision Select Catalyst and Optimize Conditions chem_pros->decision chem_cons->decision bio_pros->decision bio_cons->decision

Workflow for selecting a suitable catalyst.

Data Presentation

Table 1: Comparison of Catalysts for the Asymmetric Reduction of Chloroacetoacetates

Catalyst TypeCatalyst/EnzymeSubstrateProductYield (%)Enantiomeric Excess (ee %)Key Reaction Conditions
Biocatalyst Engineered ADH (Codexis)4-chloroacetoacetate(S)-4-chloro-3-hydroxybutyrate96>99.5pH 7, 25 °C, with glucose/glucose dehydrogenase for cofactor regeneration.[9]
Biocatalyst Saccharomyces cerevisiae with Amberlite XAD 2 resinEthyl 4-chloroacetoacetate (74 mM)(S)-4-chloro-3-hydroxybutyric acid ethyl ester849375 g/L resin, 0.3 M Tris/HCl buffer (pH 8.5), 30°C.[7][8]
Biocatalyst Recombinant E. coli expressing aldehyde reductase and glucose dehydrogenaseEthyl 4-chloro-3-oxobutanoate (28.5 mM)Ethyl (R)-4-chloro-3-hydroxybutanoate90.599Co-expression of two strains for catalysis and NADPH regeneration.[10]
Biocatalyst Engineered E. coliMethyl acetoacetate (B1235776) (900 mM)(R)-Methyl-3-hydroxybutyrate89.34>99.96-batch feeding of His and glucose.[11]
Chemical Catalyst RuCl₂[(R)-BINAP]AcetylacetoneChiral alcohol--1100 psi H₂, 30 °C, EtOH, 6 days.[12]
Chemical Catalyst In situ generated Ru-BINAPβ-keto estersβ-hydroxy estersHighHigh4 atm H₂ at 100°C or 100 atm H₂ at 23°C.[13]

Experimental Protocols

Protocol 1: General Procedure for Asymmetric Hydrogenation using a Noyori-type Catalyst

This protocol is a representative example and may require optimization for specific substrates and catalyst systems.

Materials:

  • This compound

  • RuCl₂[(R)-BINAP] (or other suitable chiral Ru-catalyst)

  • Anhydrous, degassed solvent (e.g., ethanol, methanol)

  • Hydrogen gas (high purity)

  • Inert gas (Argon or Nitrogen)

  • High-pressure reactor (autoclave)

Procedure:

  • Catalyst Preparation (if generating in situ): Follow established literature procedures for the preparation of the active catalyst from a stable precursor.[13]

  • Reaction Setup:

    • In a glovebox or under a stream of inert gas, charge the high-pressure reactor with the chiral ruthenium catalyst.

    • Add the degassed solvent to dissolve the catalyst.

    • Add the this compound substrate.

  • Reaction:

    • Seal the reactor and purge several times with hydrogen gas.

    • Pressurize the reactor to the desired hydrogen pressure (e.g., 4 - 100 atm).[13]

    • Heat the reaction to the desired temperature (e.g., 30 - 100 °C) with vigorous stirring.[12][13]

    • Monitor the reaction progress by techniques such as GC or TLC.

  • Work-up and Analysis:

    • After the reaction is complete, cool the reactor to room temperature and carefully release the hydrogen pressure.

    • Concentrate the reaction mixture under reduced pressure.

    • Purify the product by column chromatography or distillation.

    • Determine the yield and enantiomeric excess (e.g., by chiral HPLC or GC).

Experimental Workflow for Catalyst Screening:

G Experimental Workflow for Catalyst Screening start Define Reaction and Goals (Substrate, Desired Product, Target Yield/ee) lit_review Literature Review for Candidate Catalysts start->lit_review initial_screen Initial Catalyst Screen (Small Scale, Standard Conditions) lit_review->initial_screen analysis1 Analyze Results: - Conversion - Selectivity - Enantiomeric Excess initial_screen->analysis1 select_hits Select Promising 'Hit' Catalysts analysis1->select_hits select_hits->lit_review No Hits optimization Optimize Reaction Conditions for Hit Catalysts: - Temperature - Pressure - Solvent - Catalyst Loading - Substrate Concentration select_hits->optimization Hits Found analysis2 Analyze Optimized Results optimization->analysis2 final_selection Select Best Catalyst and Define Final Protocol analysis2->final_selection

A typical workflow for screening and optimizing catalysts.

Protocol 2: General Procedure for Enzymatic Reduction using Engineered E. coli

This protocol is a general guideline for whole-cell biocatalytic reduction and may need to be adapted based on the specific engineered strain and reaction conditions.

Materials:

  • Engineered E. coli cells expressing a suitable carbonyl reductase/alcohol dehydrogenase and a cofactor regeneration system (e.g., glucose dehydrogenase).

  • This compound

  • Buffer solution (e.g., phosphate (B84403) or Tris-HCl buffer at a specific pH)

  • Co-substrate for cofactor regeneration (e.g., glucose)

  • Incubator shaker

Procedure:

  • Cell Cultivation and Harvesting:

    • Cultivate the engineered E. coli cells in a suitable growth medium to the desired cell density.

    • Harvest the cells by centrifugation and wash them with buffer.[11]

  • Reaction Setup:

    • In a reaction vessel (e.g., a flask), prepare the reaction mixture containing the buffer, the co-substrate (glucose), and the harvested microbial cells to a specific concentration (e.g., wet cell weight per volume).[11]

  • Reaction:

    • Add the this compound substrate to the desired concentration. For substrates with potential inhibition, a fed-batch or slow-release strategy may be employed.

    • Place the reaction vessel in an incubator shaker at the optimal temperature and agitation speed.

    • Monitor the pH of the reaction, as the formation of gluconic acid from glucose by glucose dehydrogenase will lower the pH. The pH may need to be controlled by adding a base.[11]

    • Monitor the reaction progress by GC or HPLC.

  • Work-up and Analysis:

    • Once the reaction is complete, separate the cells from the reaction mixture by centrifugation.

    • Extract the product from the supernatant with an organic solvent (e.g., ethyl acetate).

    • Dry the organic extract and remove the solvent.

    • Purify the product if necessary.

    • Determine the yield and enantiomeric excess of the product.

References

Technical Support Center: Reactions Involving Methyl 4-Chloroacetoacetate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with methyl 4-chloroacetoacetate. The information is designed to address specific issues that may be encountered during the work-up procedures of common reactions involving this reagent.

Troubleshooting Guides

This section is dedicated to resolving common problems encountered during the work-up of reactions with this compound, such as the Hantzsch pyridine (B92270) synthesis and alkylation reactions.

Hantzsch Pyridine Synthesis

Question: My Hantzsch pyridine synthesis reaction resulted in a low yield of the desired 1,4-dihydropyridine (B1200194) product after work-up. What are the potential causes and how can I improve it?

Answer:

Low yields in the Hantzsch synthesis are a common issue and can often be attributed to several factors during the reaction and work-up.[1]

Potential Causes and Solutions:

  • Incomplete Reaction: The classical method of refluxing in ethanol (B145695) can be slow and inefficient.[2]

    • Troubleshooting: Consider alternative, more efficient catalytic systems. For instance, using p-toluenesulfonic acid (PTSA) with ultrasonic irradiation in aqueous micelles has been demonstrated to significantly increase yields.[1] Another approach is to use solvent-free conditions with catalysts like γ-Al2O3 nanoparticles at elevated temperatures, which can also result in high yields and shorter reaction times.[1]

  • Product Precipitation and Isolation: The desired 1,4-dihydropyridine often precipitates from the reaction mixture upon cooling. Inefficient recovery at this stage will lead to lower yields.

    • Troubleshooting: Ensure the reaction mixture is sufficiently cooled to maximize precipitation. When filtering, wash the collected solid with a small amount of ice-cold solvent (e.g., ethanol) to remove soluble impurities without dissolving a significant amount of the product.[3]

  • Side Reactions: The formation of byproducts can consume starting materials and reduce the overall yield.[4] Competing reaction pathways, such as self-condensation of the β-keto ester, can occur.[4]

    • Troubleshooting: Careful control of reaction conditions, including temperature and the order of reagent addition, is crucial to minimize side reactions.[4]

Question: After my initial work-up, I have isolated the 1,4-dihydropyridine intermediate, but I am struggling with the subsequent oxidation to the final pyridine product. What are some effective methods and work-up procedures?

Answer:

The oxidation of the 1,4-dihydropyridine is a critical step to obtain the final aromatic pyridine. Incomplete or inefficient oxidation is a common reason for low yields of the final product.[1]

Effective Oxidation and Work-up Strategies:

  • Choice of Oxidizing Agent: A variety of oxidizing agents can be employed. Common choices include nitric acid, potassium permanganate (B83412) (KMnO4), and iodine in refluxing methanol.[1] The choice of oxidant may require optimization to prevent side reactions.

  • Work-up for Oxidation: Following the oxidation, the work-up procedure typically involves neutralizing the reaction mixture if an acid was used, followed by extraction of the pyridine product with a suitable organic solvent. The organic layer is then washed with water and brine, dried over an anhydrous salt (e.g., Na2SO4 or MgSO4), and the solvent is removed under reduced pressure. The crude pyridine can then be purified by distillation, recrystallization, or column chromatography.[4]

Alkylation of this compound

Question: I am performing an alkylation of this compound and I am unsure about the work-up procedure to isolate the alkylated β-keto ester. What is a general protocol?

Answer:

The work-up for the alkylation of a β-keto ester like this compound typically involves separating the product from the base, unreacted starting materials, and any salts formed.

General Work-up Protocol:

  • Quenching the Reaction: The reaction is often quenched by the addition of a dilute aqueous acid, such as 1 M HCl, to neutralize the base used for enolate formation.

  • Extraction: The product is then extracted from the aqueous phase using an organic solvent like ethyl acetate (B1210297) or diethyl ether. The choice of solvent will depend on the polarity of the product. It is advisable to perform multiple extractions to ensure complete recovery of the product.

  • Washing: The combined organic extracts are typically washed with water to remove any remaining water-soluble impurities, followed by a wash with a saturated sodium bicarbonate solution to remove any residual acid, and finally with brine to aid in the removal of water.

  • Drying and Concentration: The organic layer is dried over an anhydrous drying agent (e.g., anhydrous sodium sulfate), filtered, and the solvent is removed by rotary evaporation to yield the crude alkylated product.

  • Purification: The crude product can then be purified by techniques such as distillation under reduced pressure or column chromatography.

Question: My alkylation reaction is producing a significant amount of a dialkylated byproduct. How can I minimize this and isolate the mono-alkylated product?

Answer:

The formation of a dialkylated product is a common side reaction in the alkylation of β-keto esters because the mono-alkylated product still possesses an acidic α-hydrogen.[5]

Strategies to Minimize Dialkylation:

  • Control of Stoichiometry: Use of a slight excess of the β-keto ester relative to the alkylating agent and the base can favor mono-alkylation.

  • Choice of Base and Reaction Conditions: Using a strong, non-nucleophilic base like lithium diisopropylamide (LDA) can allow for the complete and rapid formation of the enolate, which can then be reacted with the alkylating agent at low temperatures. This can provide better control over the reaction compared to using weaker bases like sodium ethoxide.[6]

  • Purification: If dialkylation does occur, the mono- and di-alkylated products can often be separated by column chromatography due to their different polarities.

Data Presentation

Reaction ParameterHantzsch Pyridine SynthesisAlkylation of β-Keto Esters
Typical Yields 60-95% (can be lower with classical methods)[1]50-85%
Common Solvents Ethanol, Methanol, Water, or solvent-free[1][2]THF, DMF, Ethanol
Purification Methods Recrystallization (from Ethanol/Water), Filtration[3]Distillation, Column Chromatography

Experimental Protocols

Protocol 1: Work-up and Purification of a 1,4-Dihydropyridine from a Hantzsch Synthesis
  • Cooling and Filtration: Upon completion of the reaction (monitored by TLC), cool the reaction vessel in an ice bath to induce precipitation of the 1,4-dihydropyridine product.

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small volume of ice-cold ethanol to remove any soluble impurities.[3]

  • Drying: Allow the crystals to air-dry on the filter paper by drawing air through the funnel for several minutes. For complete drying, place the crystals in a desiccator under vacuum.[3]

  • Recrystallization (if necessary): If the product is not sufficiently pure, dissolve the crude solid in a minimal amount of hot ethanol. If the product is highly soluble, add hot water dropwise until the solution becomes slightly turbid. Then, add a few drops of hot ethanol to redissolve the precipitate and clarify the solution. Allow the solution to cool slowly to room temperature, and then in an ice bath to promote crystallization. Collect the purified crystals by vacuum filtration, wash with a small amount of a cold ethanol/water mixture, and dry under vacuum.[3]

Protocol 2: Work-up for the Alkylation of this compound followed by Hydrolysis and Decarboxylation
  • Acidification: After the alkylation reaction is complete, cool the reaction mixture to room temperature and cautiously add 1 M aqueous HCl with stirring until the solution is acidic (test with pH paper).

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash sequentially with water (50 mL), saturated aqueous sodium bicarbonate solution (50 mL), and brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude alkylated β-keto ester.

  • Hydrolysis and Decarboxylation: To the crude product, add a 6 M aqueous HCl solution and heat the mixture at reflux. Monitor the reaction by TLC until the starting material is consumed. Carbon dioxide will be evolved during this step.

  • Final Work-up: Cool the reaction mixture to room temperature and extract the final ketone product with diethyl ether (3 x 50 mL). Wash the combined organic extracts with water and brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The resulting crude ketone can be purified by distillation or column chromatography.

Mandatory Visualization

Hantzsch_Workup_Workflow cluster_reaction Hantzsch Reaction cluster_workup Work-up Procedure cluster_purification Purification Reaction Reaction Mixture Cooling Cool Reaction Mixture Reaction->Cooling Reaction Complete Filtration Vacuum Filtration Cooling->Filtration Precipitate Forms Washing Wash with Cold Ethanol Filtration->Washing Isolate Crude Solid Drying Dry under Vacuum Washing->Drying Remove Soluble Impurities Recrystallization Recrystallization (Optional) Drying->Recrystallization If Impure Pure_Product Pure 1,4-Dihydropyridine Drying->Pure_Product If Pure Recrystallization->Pure_Product

Caption: Workflow for the work-up and purification of 1,4-dihydropyridines from a Hantzsch synthesis.

Alkylation_Workup_Workflow cluster_reaction Alkylation Reaction cluster_workup Initial Work-up cluster_hydrolysis Hydrolysis & Decarboxylation Reaction Alkylation of This compound Quench Quench with aq. HCl Reaction->Quench Extract Extract with Organic Solvent Quench->Extract Wash Wash (Water, NaHCO3, Brine) Extract->Wash Dry_Concentrate Dry and Concentrate Wash->Dry_Concentrate Hydrolysis Reflux with aq. HCl Dry_Concentrate->Hydrolysis Crude Alkylated Ester Final_Workup Extraction and Purification Hydrolysis->Final_Workup Final_Product Purified Ketone Final_Workup->Final_Product

Caption: General workflow for the work-up of an alkylation reaction of this compound, followed by hydrolysis and decarboxylation.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety precautions to consider when working with this compound?

A1: this compound is a toxic compound and should be handled with appropriate safety measures. Always work in a well-ventilated fume hood. Wear personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Avoid inhalation, ingestion, and contact with skin and eyes. In case of contact, rinse the affected area immediately with plenty of water.

Q2: How should I store this compound?

A2: It should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible substances such as strong acids, bases, oxidizing agents, and reducing agents.

Q3: Can I use a base other than sodium ethoxide for the alkylation of this compound?

A3: Yes, other bases can be used. Strong, non-nucleophilic bases like sodium hydride (NaH) or lithium diisopropylamide (LDA) are often preferred as they can completely deprotonate the β-keto ester, which can lead to cleaner reactions and minimize side reactions. The choice of base will depend on the specific substrate and reaction conditions.

Q4: During the aqueous work-up, an emulsion has formed. How can I break it?

A4: Emulsions can sometimes form during extractions, especially if the aqueous and organic layers have similar densities or if there are surfactants present. To break an emulsion, you can try adding a small amount of brine (saturated NaCl solution), which increases the ionic strength of the aqueous layer and can help to separate the phases. Gentle swirling of the separatory funnel, rather than vigorous shaking, can also help prevent emulsion formation. In some cases, filtering the emulsified layer through a pad of Celite® can be effective.

References

Validation & Comparative

A Comparative Guide to Methyl 4-chloroacetoacetate and Ethyl 4-chloroacetoacetate in Drug Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of pharmaceutical compounds, the choice of starting materials is a critical factor that can significantly influence reaction efficiency, yield, and overall cost-effectiveness. Among the versatile building blocks available to medicinal chemists, β-keto esters such as methyl 4-chloroacetoacetate and ethyl 4-chloroacetoacetate are of particular importance due to their utility in constructing a wide variety of heterocyclic systems that form the core of many drug molecules. This guide provides an objective comparison of these two key reagents, supported by experimental data, to aid researchers in selecting the optimal starting material for their synthetic endeavors.

Physicochemical Properties

A fundamental understanding of the physicochemical properties of these reagents is essential for their effective use in synthesis. The table below summarizes key properties of this compound and ethyl 4-chloroacetoacetate. The ethyl ester has a slightly higher molecular weight, boiling point, and flash point, which can be considerations for process safety and reaction setup. Conversely, the methyl ester has a higher density.

PropertyThis compoundEthyl 4-chloroacetoacetate
CAS Number 32807-28-6[1]638-07-3[2]
Molecular Formula C₅H₇ClO₃[1]C₆H₉ClO₃[2]
Molecular Weight 150.56 g/mol [1]164.59 g/mol [2]
Boiling Point ~229 °C (estimated)[3]115 °C at 14 mmHg[4]
Density 1.281-1.287 g/mL at 20 °C[3]1.218 g/mL at 25 °C[4]
Refractive Index 1.457-1.459 at 20 °C[3]1.452 at 20 °C[4]
Flash Point 102.78 °C[3]96 °C[5]

Performance in Key Pharmaceutical Syntheses

The true measure of a reagent's utility lies in its performance in chemical reactions. Below, we compare the application of methyl and ethyl 4-chloroacetoacetate in two important classes of reactions for drug synthesis: the Hantzsch Pyridine Synthesis and the Gewald Aminothiophene Synthesis.

Hantzsch Pyridine Synthesis

The Hantzsch synthesis is a classic multicomponent reaction used to generate dihydropyridines, a scaffold present in numerous cardiovascular drugs. While direct comparative studies using the 4-chloro derivatives are limited, a study on the synthesis of 1,4-dihydropyridines using various aromatic aldehydes with either ethyl acetoacetate (B1235776) or methyl acetoacetate provides valuable insights into the expected performance. The reaction involves the condensation of an aldehyde, a β-ketoester, and a nitrogen source (e.g., ammonium (B1175870) carbonate).[6]

The data below, adapted from a study on eco-friendly Hantzsch reactions, demonstrates that both methyl and ethyl acetoacetate can be effectively employed, with yields being generally high for both, though minor variations exist depending on the specific aldehyde used.[6]

Table 1: Comparison of Yields in Hantzsch Dihydropyridine (B1217469) Synthesis [6]

AldehydeProduct with Methyl Acetoacetate Yield (%)Product with Ethyl Acetoacetate Yield (%)
Benzaldehyde9295
4-Chlorobenzaldehyde9896
4-Methylbenzaldehyde9092
4-Methoxybenzaldehyde8890
2-Naphthaldehyde8588

Experimental Protocol: General Procedure for the Hantzsch Dihydropyridine Synthesis [6]

A mixture of an aldehyde (1 mmol), an alkyl acetoacetate (methyl or ethyl 4-chloroacetoacetate can be used analogously) (2 mmol), and anhydrous ammonium carbonate (1 mmol) is stirred in a glycine-HCl buffer solution (pH=2.2, 3 mL) at 50–65 °C. The reaction is monitored by Thin Layer Chromatography (TLC). Upon completion, the mixture is diluted with cold water (5 mL) and the precipitated product is collected by filtration. The solid product is then purified by recrystallization from an ethanol/water mixture.

Hantzsch_Synthesis cluster_reactants Reactants cluster_intermediates Key Intermediates cluster_product Product aldehyde Aldehyde alpha_beta_unsat α,β-Unsaturated Carbonyl aldehyde->alpha_beta_unsat Knoevenagel Condensation ketoester1 β-Ketoester (Methyl or Ethyl 4-chloroacetoacetate) ketoester1->alpha_beta_unsat ketoester2 β-Ketoester (Methyl or Ethyl 4-chloroacetoacetate) enamine Enamine ketoester2->enamine ammonia Ammonia Source ammonia->enamine dihydropyridine 1,4-Dihydropyridine enamine->dihydropyridine Michael Addition & Cyclization alpha_beta_unsat->dihydropyridine Gewald_Reaction cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product carbonyl Carbonyl Compound knoevenagel_adduct Knoevenagel Adduct carbonyl->knoevenagel_adduct active_methylene Active Methylene Compound (e.g., 4-Chloroacetoacetate) active_methylene->knoevenagel_adduct Knoevenagel Condensation sulfur Elemental Sulfur aminothiophene 2-Aminothiophene sulfur->aminothiophene Cyclization base Base base->knoevenagel_adduct base->aminothiophene knoevenagel_adduct->aminothiophene

References

Reactivity of Alkyl 4-Chloroacetoacetates: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of the reactivity of methyl, ethyl, and tert-butyl 4-chloroacetoacetates is presented for professionals in chemical research and drug development. This guide synthesizes theoretical principles and available experimental data to offer a comparative overview of their performance in common organic reactions, with a focus on the Hantzsch pyridine (B92270) synthesis.

The reactivity of β-ketoesters is of paramount importance in organic synthesis, serving as versatile building blocks for a wide array of heterocyclic compounds. Among these, alkyl 4-chloroacetoacetates are particularly valuable due to the presence of multiple reactive sites. The choice of the alkyl ester group—methyl, ethyl, or tert-butyl—can significantly influence the reaction kinetics, product yields, and the feasibility of subsequent transformations. This guide provides a comparative analysis of the reactivity of these three common 4-chloroacetoacetate esters, supported by established chemical principles.

Executive Summary of Reactivity Comparison

The reactivity of methyl, ethyl, and tert-butyl 4-chloroacetoacetates is primarily governed by a combination of electronic and steric effects. In general, the reactivity follows the trend: Methyl > Ethyl >> tert-Butyl .

EsterRelative ReactivityKey Influencing Factors
Methyl 4-chloroacetoacetate HighMinimal steric hindrance, allowing facile access to the active methylene (B1212753) and carbonyl groups. The methyl group has a slight electron-donating effect.
Ethyl 4-chloroacetoacetate High (slightly lower than methyl)Minor increase in steric bulk compared to the methyl ester. The ethyl group has a slightly stronger electron-donating effect than methyl.
tert-Butyl 4-chloroacetoacetate LowSignificant steric hindrance from the bulky tert-butyl group, impeding the approach of reactants to the active methylene and carbonyl carbons. This steric effect generally overrides electronic considerations.

Theoretical Basis for Reactivity Differences

The reactivity of 4-chloroacetoacetates in reactions like the Hantzsch synthesis is largely dependent on two key steps: the formation of an enolate at the active methylene group (α-carbon) and the subsequent nucleophilic attack or condensation involving the carbonyl groups.

Electronic Effects: Alkyl groups are generally considered to be weakly electron-donating through an inductive effect. This effect is subtle and often does not lead to significant differences in the reactivity of methyl and ethyl esters.

Steric Hindrance: The spatial arrangement and size of the ester's alkyl group play a crucial role. The bulky tert-butyl group creates significant steric hindrance around the ester carbonyl. This can impede the approach of nucleophiles and the formation of intermediates in condensation reactions. In the context of the Hantzsch synthesis, this steric bulk can hinder the initial Knoevenagel condensation and the subsequent Michael addition, leading to slower reaction rates and lower yields.

The logical relationship governing the reactivity can be visualized as follows:

G cluster_factors Influencing Factors cluster_esters Alkyl 4-Chloroacetoacetates cluster_reactivity Reactivity Outcome Steric_Hindrance Steric Hindrance Reactivity Overall Reactivity Steric_Hindrance->Reactivity Major Influence (Inverse Correlation) Electronic_Effects Electronic Effects Electronic_Effects->Reactivity Minor Influence Methyl Methyl Methyl->Steric_Hindrance Low Methyl->Electronic_Effects Weakly Donating Ethyl Ethyl Ethyl->Steric_Hindrance Moderate Ethyl->Electronic_Effects Weakly Donating tertButyl tert-Butyl tertButyl->Steric_Hindrance High tertButyl->Electronic_Effects Donating

Factors influencing the reactivity of alkyl 4-chloroacetoacetates.

Comparative Performance in Hantzsch Pyridine Synthesis

The Hantzsch pyridine synthesis is a classic multi-component reaction that effectively demonstrates the differences in reactivity of these esters. It involves the condensation of an aldehyde, a β-ketoester, and a nitrogen source (like ammonia (B1221849) or ammonium (B1175870) acetate).[1] While direct comparative studies on the 4-chloro derivatives are scarce, data from analogous acetoacetates suggest that both methyl and ethyl esters provide high yields.[2] In many cases, ethyl acetoacetate (B1235776) shows slightly higher yields.[2]

The reaction proceeds through the formation of an enamine and a Knoevenagel condensation product, followed by a Michael addition and cyclization. The steric bulk of the tert-butyl group is expected to significantly hinder these steps.

Below is a generalized experimental workflow for a comparative study:

G start Start: Prepare three parallel reactions ester1 This compound + Aldehyde + Ammonium Acetate (B1210297) start->ester1 ester2 Ethyl 4-chloroacetoacetate + Aldehyde + Ammonium Acetate start->ester2 ester3 tert-Butyl 4-chloroacetoacetate + Aldehyde + Ammonium Acetate start->ester3 reaction Reflux in Ethanol (B145695) ester1->reaction ester2->reaction ester3->reaction monitoring Monitor reaction progress by TLC reaction->monitoring workup Cool, filter, and wash the precipitate monitoring->workup analysis Analyze yield, purity (NMR, LC-MS), and reaction time workup->analysis end End: Compare results analysis->end

Workflow for comparing the reactivity in Hantzsch synthesis.

Experimental Protocols

The following are representative protocols for the Hantzsch synthesis. These can be adapted for a direct comparative study of methyl, ethyl, and tert-butyl 4-chloroacetoacetates by substituting the appropriate ester.

Protocol: Hantzsch Synthesis of a 1,4-Dihydropyridine (B1200194) Derivative

Materials:

  • An aromatic aldehyde (e.g., benzaldehyde, 10 mmol)

  • Alkyl 4-chloroacetoacetate (methyl, ethyl, or tert-butyl) (20 mmol)

  • Ammonium acetate (15 mmol)

  • Ethanol (50 mL)

  • Round-bottom flask (100 mL)

  • Reflux condenser

  • Magnetic stirrer and hot plate

Procedure:

  • To a 100 mL round-bottom flask, add the aromatic aldehyde (10 mmol), the respective alkyl 4-chloroacetoacetate (20 mmol), and ammonium acetate (15 mmol) in ethanol (50 mL).[3]

  • Attach a reflux condenser and heat the mixture to reflux with constant stirring.

  • Monitor the reaction's progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours for methyl and ethyl esters, while the reaction with the tert-butyl ester is expected to be significantly slower.[3]

  • Upon completion, cool the reaction mixture to room temperature, which should cause the solid product to precipitate.

  • Collect the crude product by vacuum filtration using a Buchner funnel.

  • Wash the collected solid with cold ethanol.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to obtain the pure 1,4-dihydropyridine derivative.

  • Dry the purified product under vacuum and determine the yield.

Conclusion

The choice between methyl, ethyl, and tert-butyl 4-chloroacetoacetate for a given synthesis should be guided by the desired reactivity and the steric environment of the target molecule. For reactions where high reactivity and yield are paramount, such as in the Hantzsch pyridine synthesis, methyl and ethyl 4-chloroacetoacetate are the preferred reagents due to their minimal steric hindrance. The tert-butyl ester, while less reactive in condensation reactions, may be advantageous in specific applications where the bulky ester group can direct the stereochemistry or where subsequent mild decarboxylation is intended. This comparative guide provides a foundational understanding to aid researchers in making informed decisions for their synthetic strategies.

References

The Synthetic Edge: Unveiling the Advantages of Methyl 4-Chloroacetoacetate in Modern Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the choice of starting materials is a critical decision that profoundly impacts the efficiency, yield, and purity of a synthetic pathway. Among the versatile family of β-ketoesters, Methyl 4-chloroacetoacetate has emerged as a reagent of particular interest, often outperforming its counterparts in the synthesis of complex molecules and pharmaceutical intermediates. This guide provides an objective comparison of this compound with other acetoacetates, supported by experimental data, to illuminate its distinct advantages in various chemical transformations.

This compound (MCRA) is a valuable building block in organic synthesis, prized for its dual functionality which includes a reactive methylene (B1212753) group and a labile chlorine atom. These features make it an ideal precursor for a wide array of heterocyclic compounds and active pharmaceutical ingredients (APIs). While other esters of 4-chloroacetoacetic acid, such as the ethyl ester (ECRA), are also utilized, a closer examination of their performance in key reactions reveals the nuanced benefits of the methyl variant.

Comparative Performance: Methyl vs. Ethyl 4-Chloroacetoacetate

The primary advantages of this compound often lie in improved yields, higher purity of products, and potentially more favorable reaction kinetics. These benefits are particularly evident in the industrial production of the esters themselves and in their subsequent application in complex syntheses.

One of the most direct comparisons can be made in the synthesis of the chloroacetoacetate esters themselves. A patented method for the synthesis of both this compound and Ethyl 4-chloroacetoacetate from diketene (B1670635) provides clear quantitative evidence of the methyl ester's superior performance.

ProductYield (%)Purity (%)
This compound97.698.3
Ethyl 4-chloroacetoacetate93.298.1
This compound96.398.2
Ethyl 4-chloroacetoacetate92.598.0

Table 1: Comparison of yield and purity in the synthesis of Methyl and Ethyl 4-chloroacetoacetate under optimized, analogous conditions.[1][2]

The data consistently shows that the synthesis of this compound proceeds with a higher yield while maintaining comparable or slightly higher purity compared to its ethyl counterpart. This inherent efficiency in production can translate to lower costs and a more sustainable process on an industrial scale.

Application in Pharmaceutical Synthesis: The Case of Dolutegravir

The advantages of using a methyl-substituted acetoacetate (B1235776) are further highlighted in the synthesis of complex pharmaceuticals. Dolutegravir, a potent anti-HIV drug, is a prime example. A key intermediate in its synthesis is methyl 4-methoxyacetoacetate, which is prepared from this compound.[3] The choice of the methyl ester in the initial steps of this multi-step synthesis is crucial for the overall efficiency of the process.

While direct comparative studies for every step are not always published, the prevalence of methyl esters in the patented and developed routes for Dolutegravir suggests an implicit advantage. This could be attributed to several factors, including:

  • Reactivity: The methyl group is less sterically hindering than the ethyl group, which can lead to faster and more complete reactions.

  • Side Reactions: The use of the methyl ester may result in a cleaner reaction profile with fewer side products, simplifying purification and increasing the overall yield of the desired intermediate.

  • Volatility of Byproducts: The methanol (B129727) generated as a byproduct in subsequent reactions is more volatile than ethanol, making it easier to remove from the reaction mixture and driving the equilibrium towards the product.

Versatility in Heterocyclic Synthesis

Beyond specific blockbuster drugs, this compound is a versatile reagent for the synthesis of a variety of heterocyclic scaffolds that are central to medicinal chemistry. These include pyrimidines, a class of compounds with a broad range of biological activities.

For instance, in the synthesis of pyrimidine (B1678525) derivatives, the reactivity of the 4-chloroacetyl group allows for facile cyclization reactions with various nucleophiles. While both methyl and ethyl esters can be used, the choice of the methyl ester can influence the reaction conditions and the final yield.

Experimental Protocols

To provide a practical context for the application of this compound, detailed experimental protocols for key synthetic transformations are provided below.

Protocol 1: Synthesis of this compound

This protocol is based on a patented industrial method.[1][2]

Materials:

  • Dichloroethane

  • Diketene

  • Chlorine gas

  • Methanol

Procedure:

  • A portion of dichloroethane is charged into a chlorination kettle and cooled to -5°C.

  • A pre-mixed solution of a second portion of dichloroethane and diketene is added to the kettle, and the mixture is further cooled to -20°C.

  • Chlorine gas is introduced in a controlled, segmented manner with varying flow rates, while maintaining the temperature at approximately -18°C.

  • After the completion of chlorination, methanol is added dropwise to initiate the esterification reaction.

  • Following the esterification, the solvent is removed, and the crude product is purified by rectification to yield this compound.

Protocol 2: Synthesis of a Pyrimidine Derivative

This is a general procedure for the synthesis of a 4-hydroxy-6-methylpyrimidine (B44548) derivative.

Materials:

Procedure:

  • Sodium methoxide is dissolved in methanol in a reaction vessel under an inert atmosphere.

  • Acetamidine hydrochloride is added to the solution and stirred.

  • This compound is added dropwise to the reaction mixture.

  • The mixture is heated to reflux and maintained for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • The reaction mixture is cooled, and the solvent is removed under reduced pressure.

  • The residue is taken up in water and acidified to precipitate the crude product.

  • The solid is collected by filtration, washed with cold water, and recrystallized from a suitable solvent to afford the purified 4-hydroxy-6-methylpyrimidine derivative.

Visualizing Synthetic Pathways

To better illustrate the strategic importance of this compound, the following diagrams, generated using the DOT language, outline key synthetic workflows.

Synthesis_of_Dolutegravir_Intermediate cluster_start Starting Materials cluster_synthesis Synthesis of Key Precursor cluster_dolutegravir Dolutegravir Synthesis diketene Diketene mcra This compound diketene->mcra Chlorination methanol Methanol methanol->mcra Esterification mmaa Methyl 4-methoxyacetoacetate mcra->mmaa Methoxylation intermediate1 Vinylogous Amide Intermediate mmaa->intermediate1 Condensation with DMF-DMA intermediate2 Pyridinone Core intermediate1->intermediate2 Cyclization dolutegravir Dolutegravir intermediate2->dolutegravir Further Modifications

Synthetic pathway to Dolutegravir highlighting the role of this compound.

Hantzsch_Pyridine_Synthesis cluster_reactants Reactants cluster_intermediates Intermediate Formation cluster_cyclization Cyclization and Product Formation aldehyde Aldehyde (e.g., Benzaldehyde) knoevenagel Knoevenagel Adduct aldehyde->knoevenagel acetoacetate 2x Acetoacetate (e.g., Methyl Acetoacetate) enamine Enamine acetoacetate->enamine acetoacetate->knoevenagel ammonia Ammonia Source (e.g., NH4OAc) ammonia->enamine michael_adduct Michael Adduct enamine->michael_adduct Michael Addition knoevenagel->michael_adduct dihydropyridine 1,4-Dihydropyridine michael_adduct->dihydropyridine Cyclization & Dehydration pyridine (B92270) Pyridine Derivative dihydropyridine->pyridine Oxidation

Generalized workflow for the Hantzsch pyridine synthesis using an acetoacetate.

Conclusion

In the landscape of modern organic synthesis, the selection of reagents that offer both high performance and economic viability is paramount. This compound distinguishes itself from other acetoacetate esters through demonstrably higher yields in its own synthesis and implicit advantages in the construction of complex molecules like Dolutegravir. For researchers and drug development professionals, a thorough understanding of these advantages can lead to more efficient, cost-effective, and scalable synthetic routes. The provided data and protocols serve as a valuable resource for making informed decisions in the design and execution of synthetic strategies.

References

A Researcher's Guide to Heterocycle Synthesis: Comparative Yield Analysis of Halo-Ketoesters

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of heterocyclic compounds is a critical endeavor. This guide provides a comparative analysis of product yields in common heterocycle syntheses using different halo-ketoesters as starting materials. By presenting quantitative data from experimental findings, this document aims to inform the selection of reagents for optimizing synthetic outcomes.

The reactivity of α-halo-ketoesters is a cornerstone of many classical and contemporary methods for constructing five- and six-membered heterocyclic rings. The nature of the halogen atom on the α-carbon significantly influences the reaction rate and, consequently, the overall yield of the desired product. This guide focuses on a comparative analysis of chloro-, bromo-, and iodo-ketoesters in prominent heterocycle syntheses, including the Hantzsch thiazole (B1198619) synthesis and the Feist-Benary furan (B31954) synthesis.

Comparative Yield Data

The following tables summarize the quantitative yields of heterocycles synthesized from various halo-ketoesters. The data is compiled from literature sources, and while direct comparisons under identical conditions are not always available, the presented information provides valuable insights into the reactivity trends of these substrates.

Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis is a classic method for the preparation of thiazole derivatives, involving the reaction of an α-halocarbonyl compound with a thioamide. The choice of the halogen in the α-halo-ketoester can have a marked impact on the reaction yield.

Halo-Ketoester/α-HaloketoneThioamide/Thiourea (B124793)ProductSolventCatalyst/ConditionsYield (%)
Ethyl 2-chloroacetoacetateThioureaEthyl 2-amino-4-methylthiazole-5-carboxylateEthanolSodium carbonate, 60-70°C, 5-5.5h>98%[1]
2-BromoacetophenoneThiourea2-Amino-4-phenylthiazoleMethanolReflux, 30 min, then neutralization with Na2CO399%[2]
3-(Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-oneThiourea & various benzaldehydesSubstituted Hantzsch thiazole derivativesSolvent-freeSilica (B1680970) supported tungstosilicic acid, conventional heating or ultrasonic irradiation79-90%[3]
Phenacyl chlorideDithiocarbamates4-Substituted-2-(alkylsulfanyl)thiazolesWaterReflux, 2 days75-90%[3]
Phenacyl bromideDithiocarbamates4-Substituted-2-(alkylsulfanyl)thiazolesWaterReflux, 20h75-90%[3]
Feist-Benary Furan Synthesis

The Feist-Benary synthesis is a versatile method for preparing substituted furans through the condensation of an α-halo ketone with a β-dicarbonyl compound in the presence of a base. The reactivity of the α-halo ketone is a critical factor in this synthesis.

α-Haloketoneβ-Dicarbonyl CompoundBaseProductYield (%)
ChloroacetoneEthyl acetoacetatePyridineEthyl 2,5-dimethylfuran-3-carboxylateNot specified[4]
BromoacetoneEthyl acetoacetatePyridineEthyl 2,5-dimethylfuran-3-carboxylateNot specified[4]
Phenacyl halidesEthyl acetoacetatePyridineSubstituted furan-3-carboxylatesNot specified[4]

It is a general observation in the Feist-Benary synthesis that the reactivity of the halide follows the order I > Br > Cl.[4] This trend is consistent with the principles of nucleophilic substitution, where the weaker carbon-halogen bond and better leaving group ability of heavier halogens lead to faster reaction rates and often higher yields under comparable conditions.

Experimental Protocols

Detailed methodologies for the key synthetic routes discussed are provided below. These protocols are based on established literature procedures and are intended to be a guide for laboratory practice.

General Protocol for Hantzsch Thiazole Synthesis

Materials:

  • α-Halo-ketoester (e.g., ethyl 2-chloroacetoacetate or 2-bromoacetophenone) (1.0 eq)

  • Thiourea (1.0-1.5 eq)

  • Solvent (e.g., Ethanol, Methanol)

  • Base (for neutralization, e.g., Sodium Carbonate solution)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve the α-halo-ketoester in the chosen solvent.

  • Add the thiourea to the solution and stir the mixture.

  • Heat the reaction mixture to reflux for the specified time (typically 30 minutes to 6 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).[1][2]

  • After completion, cool the reaction mixture to room temperature.

  • If the product precipitates as a salt, neutralize the mixture with a base (e.g., 5% sodium carbonate solution) to precipitate the neutral thiazole product.[2]

  • Collect the solid product by vacuum filtration, wash with cold water, and dry.

  • The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).

General Protocol for Feist-Benary Furan Synthesis

Materials:

  • α-Haloketone (e.g., chloroacetone) (1.0 eq)

  • β-Dicarbonyl compound (e.g., ethyl acetoacetate) (1.0 eq)

  • Base (e.g., Pyridine or Triethylamine)

  • Solvent (e.g., Ethanol, DMF, or THF)

Procedure:

  • To a solution of the β-dicarbonyl compound in the chosen solvent, add the base and stir to form the enolate.

  • Slowly add the α-haloketone to the mixture.[4]

  • Heat the reaction mixture to reflux and maintain for the required duration (typically several hours), monitoring the reaction by TLC.[4]

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., diethyl ether) and wash sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.[4]

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by vacuum distillation or column chromatography on silica gel.[4]

Visualizing the Synthesis and Reactivity

To better illustrate the processes discussed, the following diagrams were generated using Graphviz.

G cluster_workflow Experimental Workflow for Heterocycle Synthesis start Start: Reagents reactants Halo-ketoester + Nucleophilic Partner start->reactants solvent Dissolve in Appropriate Solvent reactants->solvent reaction Reaction under Controlled Conditions (Heating/Stirring) solvent->reaction monitoring Monitor Progress (e.g., TLC) reaction->monitoring monitoring->reaction Continue if incomplete workup Reaction Work-up (Neutralization, Extraction) monitoring->workup Proceed upon completion isolation Product Isolation (Filtration, Evaporation) workup->isolation purification Purification (Recrystallization, Chromatography) isolation->purification product Final Heterocyclic Product purification->product

Caption: General experimental workflow for heterocycle synthesis.

G cluster_reactivity Influence of Halogen on Reaction Yield cluster_halogens Halogen (X) halo_ketoester α-Halo-ketoester (R-CO-CH(X)-COOR') Iodo Iodo (I) Bromo Bromo (Br) Chloro Chloro (Cl) Iodo->Bromo Decreasing Reactivity reactivity Reactivity Trend (Leaving Group Ability) Iodo->reactivity Best Leaving Group Bromo->Chloro Decreasing Reactivity Bromo->reactivity Good Leaving Group Chloro->reactivity Poorer Leaving Group yield General Yield Trend reactivity->yield high_yield Higher Yields yield->high_yield Generally Higher moderate_yield Good Yields yield->moderate_yield Good to High lower_yield Variable Yields yield->lower_yield Potentially Lower/ Slower Reaction

Caption: Logical relationship of halo-ketoester reactivity and yield.

References

Alternative reagents to Methyl 4-chloroacetoacetate for pyrazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the pyrazole (B372694) scaffold is a cornerstone of medicinal chemistry, appearing in numerous pharmaceuticals. The synthesis of this vital heterocycle frequently involves the condensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. While methyl 4-chloroacetoacetate is a useful reagent, a diverse array of alternatives offers distinct advantages in availability, reactivity, and the ability to introduce specific functionalities. This guide provides an objective, data-driven comparison of prominent alternative reagents and methodologies for pyrazole synthesis.

Performance Comparison of Key Synthetic Precursors

The choice of the 1,3-dicarbonyl precursor is a critical decision that dictates the substitution pattern of the resulting pyrazole ring and influences reaction conditions and overall yield. The following table summarizes the performance of several common alternatives to this compound.

Reagent/MethodologyKey Features & ApplicationsTypical Reaction ConditionsTypical Yield (%)AdvantagesDisadvantages
Ethyl Acetoacetate (B1235776) A widely used, cost-effective β-ketoester for synthesizing 3-methyl-5-pyrazolone derivatives.[1][2]Condensation with hydrazines, often under reflux in solvents like ethanol (B145695) or acetic acid.[1][3]70-95%[4][5]Readily available, simple procedure, high yields.Limited to a methyl group at position 3 (or 5, depending on hydrazine substitution).
1,3-Diketones (e.g., Acetylacetone) Classic Knorr synthesis precursor for 3,5-disubstituted pyrazoles.[4][5] Allows for varied substituents at both positions 3 and 5.Reaction with hydrazines in a suitable solvent, sometimes with acid or base catalysis.[4]70-95%[4]Versatile for installing different alkyl or aryl groups.Symmetrical diketones are straightforward; unsymmetrical ones can lead to regioisomeric mixtures.[4]
α,β-Unsaturated Carbonyls (Chalcones) Leads to 1,3,5-trisubstituted pyrazoles. The reaction proceeds via a pyrazoline intermediate which is then oxidized.[4][6]Often a two-step process involving cyclization with hydrazine followed by oxidation. Can require reflux and extended reaction times.[6][7]60-90%Allows for extensive aryl substitution.May require an additional oxidation step; reaction times can be long.
Multicomponent Reactions (MCRs) One-pot synthesis of highly substituted, complex pyrazoles (e.g., pyranopyrazoles).[8][9][10]Typically involves an aldehyde, a β-ketoester, hydrazine, and an active methylene (B1212753) compound (e.g., malononitrile).[11]80-98%[9][10]High efficiency, molecular diversity, operational simplicity, often environmentally friendly ("green") conditions.[11][12]Optimization of reaction conditions for multiple components can be complex.
Ethyl 4,4,4-trifluoro-3-oxobutanoate A specialized β-ketoester for introducing a trifluoromethyl (CF3) group, a common motif in pharmaceuticals.[4]Silver-catalyzed reaction with N'-benzylidene tolylsulfonohydrazides.[4]Moderate to Excellent[4]Provides direct access to valuable trifluoromethylated pyrazoles.Starting materials are more specialized and expensive.

Reaction Pathways and Methodologies

The selection of a synthetic route depends on the desired substitution pattern, availability of starting materials, and the required scale of the synthesis. Below are diagrams illustrating the core logic of these alternative approaches.

Knorr_Synthesis Hydrazine Hydrazine (R¹-NH-NH₂) Condensation Condensation & Cyclization Hydrazine->Condensation Dicarbonyl 1,3-Dicarbonyl (e.g., Ethyl Acetoacetate, Acetylacetone) Dicarbonyl->Condensation Pyrazole Substituted Pyrazole Condensation->Pyrazole (-2 H₂O)

Caption: Generalized Knorr Pyrazole Synthesis Pathway.

MCR_Workflow Aldehyde Aldehyde OnePot One-Pot Reaction Aldehyde->OnePot Ketoester β-Ketoester Ketoester->OnePot Hydrazine Hydrazine Hydrate Hydrazine->OnePot Malononitrile Malononitrile Malononitrile->OnePot Product Highly Substituted Pyrano[2,3-c]pyrazole OnePot->Product Catalyst, Solvent-free or Water

Caption: Four-Component Synthesis of Pyrano[2,3-c]pyrazoles.

Detailed Experimental Protocols

To provide a practical comparison, detailed procedures for two common and effective pyrazole syntheses are provided below.

Protocol 1: Knorr Synthesis of 3-Methyl-1-phenyl-5-pyrazolone

This protocol is a classic example of pyrazole synthesis using a β-ketoester alternative.

Reactants:

  • Ethyl acetoacetate (1.625 mL, 12.5 mmol)

  • Phenylhydrazine (1.25 mL, 12.5 mmol)

Procedure:

  • In a round-bottomed flask, carefully add the ethyl acetoacetate followed by the phenylhydrazine. The addition may be slightly exothermic.[7]

  • Attach a reflux condenser and heat the mixture for 60 minutes at 135–145 °C.[7]

  • After heating, a heavy syrup will form. Transfer the syrup to a beaker and cool it in an ice-water bath.[7]

  • Add approximately 2 mL of diethyl ether and stir the mixture vigorously to induce crystallization of the crude pyrazolone.[7]

  • Collect the solid product by vacuum filtration and wash with cold ether. The product can be further purified by recrystallization from diluted ethanol.[1]

Protocol_1_Workflow Start Combine Ethyl Acetoacetate & Phenylhydrazine Heat Heat at 135-145 °C for 60 min Start->Heat Cool Cool Syrup in Ice Bath Heat->Cool Crystallize Add Diethyl Ether to Induce Crystallization Cool->Crystallize Filter Vacuum Filter Solid Product Crystallize->Filter Purify Recrystallize from Ethanol Filter->Purify

Caption: Experimental Workflow for Knorr Pyrazole Synthesis.

Protocol 2: Four-Component Synthesis of Pyrano[2,3-c]pyrazoles

This protocol exemplifies a modern, efficient, and environmentally friendly approach to synthesizing complex pyrazole derivatives.[11]

Reactants:

  • Aromatic Aldehyde (1 mmol)

  • Ethyl Acetoacetate (1 mmol)

  • Hydrazine Hydrate (1 mmol)

  • Malononitrile (1 mmol)

  • Catalyst (e.g., Triethylamine or an acidic ionic liquid, catalytic amount)[11]

  • Solvent (Water or solvent-free)[11]

Procedure:

  • To a suitable reaction vessel, add the aromatic aldehyde, ethyl acetoacetate, hydrazine hydrate, malononitrile, and a catalytic amount of the chosen catalyst.

  • If a solvent is used, add water. Otherwise, the reaction proceeds neat (solvent-free).[11]

  • Stir the mixture vigorously at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[11]

  • Reaction times are typically short, often ranging from 20-30 minutes.[11]

  • Upon completion, the solid product often precipitates from the reaction mixture.

  • Collect the product by filtration, wash with cold ethanol, and recrystallize from hot ethanol to afford the pure pyranopyrazole derivative.[11]

Conclusion

While this compound is a viable reagent, the landscape of pyrazole synthesis is rich with alternatives that offer greater flexibility, efficiency, and access to a broader range of molecular diversity. For straightforward synthesis of pyrazolones, ethyl acetoacetate and 1,3-diketones remain robust and high-yielding choices through the classic Knorr synthesis. For creating highly substituted and complex pyrazole-fused systems, multicomponent reactions represent the state-of-the-art, providing rapid and green access to novel scaffolds.[12][13] The choice of reagent should be guided by the specific target molecule, desired substitution patterns, and available resources. This guide provides the foundational data and protocols to make an informed decision for your research needs.

References

A Spectroscopic Comparison of Methyl 4-chloroacetoacetate and Its Synthetic Byproducts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of Methyl 4-chloroacetoacetate, a key intermediate in pharmaceutical synthesis, and its common byproducts. Understanding the spectral characteristics of these compounds is crucial for reaction monitoring, quality control, and ensuring the purity of final products. This document presents experimental data from Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS), alongside detailed experimental protocols for these analytical techniques.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for this compound and its primary synthetic byproducts. These byproducts can arise from variations in reaction conditions during the chlorination of diketene (B1670635) followed by methanolysis.

Table 1: ¹H NMR Spectroscopic Data (CDCl₃)

CompoundChemical Shift (δ) ppm / Multiplicity / Integration / Assignment
This compound 3.76 (s, 3H, -OCH₃) 3.69 (s, 2H, -COCH₂CO-) 4.17 (s, 2H, ClCH₂CO-)
Methyl 2-chloroacetoacetate 3.81 (s, 3H, -OCH₃) 2.38 (s, 3H, -COCH₃) 4.73 (s, 1H, -CHCl-)
Methyl acetoacetate (B1235776) 3.74 (s, 3H, -OCH₃) 3.46 (s, 2H, -COCH₂CO-) 2.27 (s, 3H, -COCH₃)[1]
Methyl 2,4-dichloroacetoacetate Data not readily available in searched literature.

Table 2: ¹³C NMR Spectroscopic Data (CDCl₃)

CompoundChemical Shift (δ) ppm / Assignment
This compound [2]201.1 (C=O, ketone) 167.0 (C=O, ester) 52.8 (-OCH₃) 48.9 (-COCH₂CO-) 45.8 (ClCH₂-)
Methyl 2-chloroacetoacetate 197.8 (C=O, ketone) 165.9 (C=O, ester) 58.9 (-CHCl-) 53.2 (-OCH₃) 26.5 (-COCH₃)
Methyl acetoacetate 201.8 (C=O, ketone) 167.7 (C=O, ester) 52.3 (-OCH₃) 50.0 (-COCH₂CO-) 30.1 (-COCH₃)
Methyl 2,4-dichloroacetoacetate Data not readily available in searched literature.

Table 3: FT-IR Spectroscopic Data (Neat/Liquid Film)

CompoundWavenumber (cm⁻¹) / Functional Group
This compound [2]~1745 (C=O stretch, ester) ~1720 (C=O stretch, ketone) ~1250, ~1150 (C-O stretch) ~750 (C-Cl stretch)
Methyl 2-chloroacetoacetate ~1750 (C=O stretch, ester) ~1730 (C=O stretch, ketone) ~1260, ~1160 (C-O stretch) ~780 (C-Cl stretch)
Methyl acetoacetate ~1745 (C=O stretch, ester) ~1720 (C=O stretch, ketone) ~1250, ~1150 (C-O stretch)
Methyl 2,4-dichloroacetoacetate Data not readily available in searched literature.

Table 4: Mass Spectrometry Data (GC-MS, Electron Ionization)

CompoundMolecular Ion (m/z) / Key Fragment Ions (m/z)
This compound [3]150/152 [M]⁺ 115, 101, 77, 59, 43
Methyl 2-chloroacetoacetate 150/152 [M]⁺ 108, 87, 59, 43
Methyl acetoacetate [4]116 [M]⁺ 101, 74, 59, 43
Methyl 2,4-dichloroacetoacetate Data not readily available in searched literature. Expected [M]⁺ at m/z 184/186/188.
Methyl 2,4-dichlorobutanoate [5]Related compound, not a direct byproduct. 170/172/174 [M]⁺ 135, 107, 71, 59

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H and ¹³C NMR Spectra Acquisition:

    • Sample Preparation: Dissolve approximately 10-20 mg of the analyte in 0.6-0.8 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube.

    • Instrumentation: Spectra are recorded on a 400 MHz (or higher) NMR spectrometer.

    • ¹H NMR Parameters:

      • Pulse sequence: Standard single-pulse (zg30).

      • Spectral width: -2 to 12 ppm.

      • Acquisition time: ~4 seconds.

      • Relaxation delay: 1 second.

      • Number of scans: 16-64, depending on sample concentration.

    • ¹³C NMR Parameters:

      • Pulse sequence: Proton-decoupled (zgpg30).

      • Spectral width: 0 to 220 ppm.

      • Acquisition time: ~1-2 seconds.

      • Relaxation delay: 2 seconds.

      • Number of scans: 1024 or more to achieve an adequate signal-to-noise ratio.

    • Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase and baseline correct the resulting spectrum. Calibrate the chemical shifts using the TMS signal at 0.00 ppm for ¹H and 77.16 ppm for the CDCl₃ solvent peak for ¹³C.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Attenuated Total Reflectance (ATR) FT-IR for Liquid Samples:

    • Sample Preparation: No specific sample preparation is required for liquid samples.

    • Instrumentation: An FT-IR spectrometer equipped with a diamond or zinc selenide (B1212193) ATR accessory.

    • Background Spectrum: Record a background spectrum of the clean, empty ATR crystal.

    • Sample Spectrum: Place a small drop of the liquid sample directly onto the ATR crystal, ensuring complete coverage.

    • Acquisition Parameters:

      • Spectral range: 4000-400 cm⁻¹.

      • Resolution: 4 cm⁻¹.

      • Number of scans: 16-32.

    • Data Processing: The instrument software automatically ratios the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Analysis of Volatile Organic Compounds:

    • Sample Preparation: Dilute the sample to a concentration of approximately 1 mg/mL in a volatile solvent such as dichloromethane (B109758) or ethyl acetate.

    • Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

    • GC Parameters:

      • Injector temperature: 250 °C.

      • Injection volume: 1 µL with a split ratio of 50:1.

      • Carrier gas: Helium at a constant flow rate of 1 mL/min.

      • Column: A nonpolar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

      • Oven temperature program: Initial temperature of 50 °C held for 2 minutes, then ramped at 10 °C/min to 250 °C and held for 5 minutes.

    • MS Parameters:

      • Ionization mode: Electron Ionization (EI) at 70 eV.

      • Mass range: m/z 40-400.

      • Scan speed: 2 scans/second.

      • Ion source temperature: 230 °C.

      • Quadrupole temperature: 150 °C.

    • Data Analysis: Identify compounds by comparing their retention times and mass spectra with reference libraries (e.g., NIST) and known standards.

Visualization of Synthetic Pathway and Byproduct Formation

The synthesis of this compound typically involves the reaction of diketene with chlorine, followed by the addition of methanol.[6][7] Side reactions can lead to the formation of various byproducts, including the isomeric Methyl 2-chloroacetoacetate and polychlorinated species.

Synthesis_and_Byproducts Synthesis of this compound and Byproduct Formation cluster_reactants Reactants diketene Diketene chloro_intermediate 4-Chloroacetoacetyl chloride diketene->chloro_intermediate + Cl2 chlorine Chlorine (Cl2) methanol Methanol (CH3OH) main_product This compound chloro_intermediate->main_product + CH3OH byproduct1 Methyl 2-chloroacetoacetate chloro_intermediate->byproduct1 Isomerization & + CH3OH byproduct2 Methyl 2,4-dichloroacetoacetate main_product->byproduct2 + Cl2 (Excess)

Caption: Synthetic pathway of this compound and formation of major byproducts.

This guide provides a foundational spectroscopic reference for researchers working with this compound. The provided data and protocols can aid in the development of robust analytical methods for process control and quality assurance in the synthesis of this important pharmaceutical intermediate. Further investigation is warranted to fully characterize the spectroscopic properties of polychlorinated byproducts.

References

Kinetic studies comparing the reaction rates of alkyl chloroacetoacetates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the reaction kinetics of common alkyl chloroacetoacetates, namely methyl, ethyl, and tert-butyl 4-chloroacetoacetate. Due to a lack of directly comparable quantitative kinetic data in the published literature, this comparison is based on well-established principles of physical organic chemistry, focusing on the influence of steric hindrance on the reaction rates of nucleophilic substitution.

Introduction to Reactivity

Alkyl 4-chloroacetoacetates are versatile building blocks in organic synthesis, frequently employed in the construction of heterocyclic compounds and as precursors for active pharmaceutical ingredients. Their reactivity is primarily centered on the electrophilic carbon atom bonded to the chlorine atom, which is susceptible to nucleophilic attack. The reaction mechanism for the substitution of the chloride is predominantly a bimolecular nucleophilic substitution (S(_N)2) reaction.

In an S(_N)2 reaction, the nucleophile attacks the electrophilic carbon from the side opposite to the leaving group (in this case, the chloride ion). This "backside attack" leads to a transition state where both the incoming nucleophile and the outgoing leaving group are partially bonded to the carbon atom. The rate of an S(_N)2 reaction is highly sensitive to steric hindrance around the reaction center. Bulky substituents on or near the electrophilic carbon can impede the approach of the nucleophile, thereby slowing down the reaction rate.

Qualitative Comparison of Reaction Rates

Based on the principles of S(_N)2 reactions, we can predict the relative reaction rates of methyl, ethyl, and tert-butyl 4-chloroacetoacetate. The primary factor influencing the rate of nucleophilic substitution for these compounds is the steric bulk of the alkyl ester group.

Table 1: Qualitative Comparison of Reaction Rates for Alkyl 4-Chloroacetoacetates in S(_N)2 Reactions

Alkyl ChloroacetoacetateAlkyl GroupSteric HindranceExpected Relative Reaction Rate
Methyl 4-chloroacetoacetateMethyl (-CH(_{3}))LowFastest
Ethyl 4-chloroacetoacetateEthyl (-CH({2})CH({3}))ModerateIntermediate
Tert-butyl 4-chloroacetoacetateTert-butyl (-C(CH({3}))({3}))HighSlowest

The rationale for this trend is the increasing size of the alkyl group, which creates a more crowded environment around the electrophilic carbon, making it more difficult for the nucleophile to attack. The small methyl group presents the least steric hindrance, allowing for the fastest reaction. The ethyl group is larger, leading to a slower reaction compared to the methyl ester. The tert-butyl group is the bulkiest of the three, and its significant steric hindrance is expected to dramatically decrease the reaction rate.

Experimental Protocols

To quantitatively determine and compare the reaction rates of these alkyl chloroacetoacetates, a kinetic study would need to be performed. Below is a generalized experimental protocol for such a study.

Objective: To determine the second-order rate constants for the reaction of methyl, ethyl, and tert-butyl 4-chloroacetoacetate with a common nucleophile (e.g., sodium azide) in a suitable solvent (e.g., acetone) at a constant temperature.

Materials:

  • This compound

  • Ethyl 4-chloroacetoacetate

  • Tert-butyl 4-chloroacetoacetate

  • Sodium azide (B81097) (or other suitable nucleophile)

  • Acetone (or other suitable polar aprotic solvent)

  • Thermostatted reaction vessel

  • Apparatus for monitoring the reaction progress (e.g., HPLC, GC, or titration equipment)

Procedure:

  • Preparation of Reactant Solutions: Prepare stock solutions of known concentrations for each of the alkyl chloroacetoacetates and the nucleophile in the chosen solvent.

  • Reaction Setup: In a thermostatted reaction vessel maintained at a constant temperature (e.g., 25 °C), add a known volume of the alkyl chloroacetoacetate stock solution.

  • Initiation of Reaction: To initiate the reaction, add a known volume of the pre-thermostatted nucleophile stock solution to the reaction vessel with vigorous stirring. Start a timer immediately upon addition.

  • Monitoring the Reaction: At regular time intervals, withdraw aliquots from the reaction mixture. Quench the reaction in the aliquot immediately (e.g., by rapid cooling or addition of a quenching agent).

  • Analysis: Analyze the quenched aliquots to determine the concentration of the remaining alkyl chloroacetoacetate or the formed product. This can be achieved using techniques such as:

    • High-Performance Liquid Chromatography (HPLC): Separate and quantify the reactant and product.

    • Gas Chromatography (GC): Suitable for volatile compounds.

    • Titration: If the reaction produces or consumes an acidic or basic species, its concentration can be determined by titration.

  • Data Analysis: Plot the concentration of the reactant versus time. From this data, determine the initial reaction rate. By varying the initial concentrations of the alkyl chloroacetoacetate and the nucleophile, the order of the reaction with respect to each reactant can be determined, and the second-order rate constant (k) can be calculated using the appropriate integrated rate law.

  • Comparison: Repeat the experiment under identical conditions for each of the alkyl chloroacetoacetates to obtain their respective rate constants for a direct comparison.

Visualizations

The following diagrams illustrate the theoretical concepts discussed in this guide.

SN2_Reaction_Pathway cluster_reactants Reactants cluster_ts Transition State cluster_products Products Reactants Nu⁻ + R-X TS [Nu---R---X]⁻ Reactants->TS k (Rate Constant) Products Nu-R + X⁻ TS->Products

Caption: Generalized S(_N)2 reaction pathway.

Steric_Hindrance_Effect cluster_methyl Methyl Ester (Low Steric Hindrance) cluster_ethyl Ethyl Ester (Moderate Steric Hindrance) cluster_tertbutyl Tert-butyl Ester (High Steric Hindrance) Methyl_TS [Nu---CH(COOCH₃)---Cl]⁻ Low Energy Transition State Ethyl_TS [Nu---CH(COOCH₂CH₃)---Cl]⁻ Higher Energy Transition State Tertbutyl_TS [Nu---CH(COOC(CH₃)₃)---Cl]⁻ Highest Energy Transition State Reactants Reactants (Nu⁻ + Alkyl Chloroacetoacetate) Reactants->Methyl_TS Fastest Rate Reactants->Ethyl_TS Intermediate Rate Reactants->Tertbutyl_TS Slowest Rate

Caption: Effect of steric hindrance on the transition state energy.

Conclusion

A Cost-Benefit Analysis for Scale-Up: Methyl vs. Ethyl 4-chloroacetoacetate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals navigating the path to large-scale production, the choice of starting materials is a critical decision with far-reaching implications for cost, efficiency, and overall process viability. This guide provides a comprehensive cost-benefit analysis of two key intermediates, Methyl 4-chloroacetoacetate and Ethyl 4-chloroacetoacetate, frequently employed in the synthesis of a wide range of pharmaceuticals, including dihydropyridines and benzodiazepines.

Executive Summary

The selection between this compound and Ethyl 4-chloroacetoacetate for industrial-scale synthesis is a nuanced decision without a one-size-fits-all answer. The primary industrial synthesis for both esters involves the chlorination of diketene (B1670635) followed by esterification with the corresponding alcohol (methanol or ethanol).[1] While the ethyl ester has historically been more prevalent in literature and certain applications, the methyl ester presents compelling economic and process advantages, primarily driven by the lower cost of methanol (B129727) and potentially more favorable reaction kinetics. Conversely, the use of ethanol (B145695) to produce the ethyl ester may be favored in contexts where toxicity and environmental impact are paramount concerns, despite its higher cost.

This analysis will delve into the key differentiating factors, including raw material costs, manufacturing processes, performance in downstream applications, and waste management considerations, to provide a data-driven framework for informed decision-making in a scale-up context.

Cost Analysis: A Tale of Two Alcohols

The primary cost differentiator in the production of Methyl and Ethyl 4-chloroacetoacetate lies in the price of the alcohol used for esterification. Methanol is generally a more cost-effective raw material than ethanol on an industrial scale.

Table 1: Estimated Raw Material Cost Comparison for the Synthesis of Methyl vs. Ethyl 4-chloroacetoacetate

Raw MaterialMolecular Weight ( g/mol )Typical Molar Ratio (to Diketene)Estimated Industrial Price (per metric ton)Estimated Cost per Mole (Relative Units)
For this compound
Diketene84.071~$2,500 - $3,5001
Chlorine70.90~1~$300 - $6000.1 - 0.2
Methanol32.04~1-1.2~$350 - $5000.04 - 0.07
For Ethyl 4-chloroacetoacetate
Diketene84.071~$2,500 - $3,5001
Chlorine70.90~1~$300 - $6000.1 - 0.2
Ethanol46.07~1-1.2~$700 - $9000.1 - 0.15

Note: Prices are estimates and can vary significantly based on supplier, location, and market volatility.

As illustrated, the cost contribution from methanol is substantially lower than that of ethanol. This initial cost advantage for the methyl ester can be a significant driver for its selection in cost-sensitive pharmaceutical manufacturing processes.

Manufacturing and Process Considerations

The industrial synthesis of both esters is remarkably similar, primarily involving the reaction of diketene with chlorine, followed by esterification. However, subtle differences in the physicochemical properties of the alcohols and the final products can influence process efficiency and cost.

Table 2: Comparison of Physicochemical Properties and Process Implications

PropertyThis compoundEthyl 4-chloroacetoacetateScale-Up Implications
Molecular Weight 150.56 g/mol 164.59 g/mol Higher throughput by weight for the methyl ester.
Boiling Point ~203 °C (decomposes)~208 °C (decomposes)Similar thermal stability profiles.
Alcohol Boiling Point Methanol: 64.7 °CEthanol: 78.37 °CMethanol's lower boiling point can lead to easier and less energy-intensive solvent stripping and recovery. However, it also means higher potential for solvent loss through evaporation if not well-contained.
Toxicity Methanol is more toxic than ethanol.Ethanol is generally considered safer.Stricter handling and containment measures may be required for processes involving methanol, potentially increasing capital and operational expenditure on safety systems.
Byproducts Formation of 2-chloro and 2,4-dichloro analogs.Formation of 2-chloro and 2,4-dichloro analogs.The byproduct profile is similar for both. Efficient process control is crucial to minimize these impurities.

The lower boiling point of methanol can be a double-edged sword. While it facilitates more economical solvent recovery, it also necessitates more robust containment to prevent fugitive emissions, which have both environmental and safety implications due to methanol's higher toxicity.

Below is a generalized workflow for the cost-benefit analysis when selecting between the two esters.

CostBenefitAnalysis cluster_synthesis Synthesis Stage cluster_downstream Downstream Application cluster_operational Operational Costs Raw_Materials Raw Material Costs (Diketene, Chlorine, Alcohol) Decision Select Optimal Ester Raw_Materials->Decision Process_Conditions Process Conditions (Temp, Pressure, Time) Yield_Purity Yield & Purity Process_Conditions->Yield_Purity Yield_Purity->Decision Reaction_Kinetics Reaction Kinetics (Yield, Time) Purification Product Purification (Chromatography, Recrystallization) Reaction_Kinetics->Purification Purification->Decision Solvent_Recovery Solvent Recovery (Energy Costs) Solvent_Recovery->Decision Waste_Disposal Waste Disposal (Volume, Hazard Level) Waste_Disposal->Decision Safety Safety & Handling (Toxicity) Safety->Decision

Caption: Logical workflow for cost-benefit analysis of Methyl vs. Ethyl 4-chloroacetoacetate.

Performance in Downstream Applications: The Hantzsch Dihydropyridine (B1217469) Synthesis

A primary application for these esters is in the Hantzsch synthesis of dihydropyridines, a cornerstone of many cardiovascular drugs. While direct comparative studies using the 4-chloro- derivatives are scarce, data from the synthesis using their non-chlorinated analogs (methyl acetoacetate (B1235776) and ethyl acetoacetate) can provide valuable insights.

Table 3: Comparative Yields in Hantzsch Dihydropyridine Synthesis (using non-chlorinated analogs)

AldehydeProductYield (Methyl Acetoacetate)Yield (Ethyl Acetoacetate)
BenzaldehydeDiethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate92%95%
4-ChlorobenzaldehydeDiethyl 4-(4-chlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate90%94%
4-MethylbenzaldehydeDiethyl 2,6-dimethyl-4-(p-tolyl)-1,4-dihydropyridine-3,5-dicarboxylate91%93%
4-NitrobenzaldehydeDiethyl 2,6-dimethyl-4-(4-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate88%92%

Data synthesized from available literature on Hantzsch synthesis. Yields are highly dependent on specific reaction conditions.

The data suggests that both esters provide high yields, with the ethyl ester showing a slight, albeit consistent, advantage. However, the difference is marginal and may be offset by the cost advantages of the methyl ester in a large-scale setting. The reactivity difference is likely due to the slightly different steric and electronic properties of the methyl versus ethyl group.

Experimental Protocols

General Procedure for the Industrial Synthesis of Methyl/Ethyl 4-chloroacetoacetate

This protocol is a generalized representation based on common industrial practices.

1. Chlorination of Diketene:

  • A solution of diketene in a suitable solvent (e.g., dichloromethane) is cooled to a low temperature (-20°C to -10°C).

  • Chlorine gas is bubbled through the solution at a controlled rate while maintaining the low temperature.

  • The reaction is monitored until completion (e.g., by GC analysis).

2. Esterification:

  • The cold solution of 4-chloroacetoacetyl chloride is then slowly added to an excess of either methanol or ethanol, pre-cooled to 0-5°C.

  • The reaction mixture is stirred and allowed to slowly warm to room temperature.

  • The reaction is typically continued for several hours until the esterification is complete.

3. Work-up and Purification:

  • The reaction mixture is neutralized with a weak base (e.g., sodium bicarbonate solution).

  • The organic layer is separated, and the solvent is removed under reduced pressure.

  • The crude product is then purified by vacuum distillation.

The following diagram illustrates the general experimental workflow for synthesizing a downstream product like a dihydropyridine.

HantzschSynthesisWorkflow Start Starting Materials (Aldehyde, 4-Chloroacetoacetate Ester, Ammonia Source) Reaction One-Pot Condensation (Solvent, Catalyst, Heat) Start->Reaction Monitoring Reaction Monitoring (TLC, HPLC) Reaction->Monitoring Monitoring->Reaction Continue reaction Isolation Product Isolation (Cooling, Filtration) Monitoring->Isolation Reaction complete Purification Purification (Recrystallization) Isolation->Purification Analysis Final Product Analysis (NMR, MS, Purity) Purification->Analysis

Caption: Generalized experimental workflow for Hantzsch dihydropyridine synthesis.

Waste Management and Environmental Considerations

The choice between methanol and ethanol has significant implications for waste management. Methanol is classified as a more hazardous substance, and its waste streams will require more stringent and potentially costly disposal methods. However, its lower boiling point could make it a better candidate for in-process recycling through distillation, potentially reducing the overall volume of waste generated.

Ethanol, being less toxic, may result in waste streams that are easier and cheaper to handle. However, its higher boiling point requires more energy for recovery via distillation. The overall environmental impact will depend on the efficiency of solvent recovery systems and the final disposal method of the waste streams.

Conclusion and Recommendations

The decision to use Methyl vs. Ethyl 4-chloroacetoacetate in a scale-up scenario is a multifactorial one.

  • Choose this compound if:

    • The primary driver is minimizing raw material costs.

    • The facility is well-equipped to handle the higher toxicity of methanol with robust containment and safety protocols.

    • Efficient solvent recovery systems are in place to leverage the lower boiling point of methanol.

  • Choose Ethyl 4-chloroacetoacetate if:

    • A slightly higher yield in downstream reactions is critical and outweighs the higher raw material cost.

    • A less toxic process is a priority, potentially reducing the burden on safety and environmental control systems.

    • The facility's solvent recovery system is better optimized for alcohols with higher boiling points.

For a definitive decision, it is highly recommended that process development teams conduct parallel pilot-scale syntheses of the target pharmaceutical intermediate using both esters. This will provide invaluable in-house data on yields, reaction times, purification challenges, and overall process robustness, allowing for a more accurate and context-specific cost-benefit analysis.

References

The Ester Link: A Comparative Guide to Final Product Purity in Syntheses Utilizing 4-Chloroacetoacetate Esters

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of starting materials is a critical decision that can significantly influence the purity of the final active pharmaceutical ingredient (API) or target molecule. This guide provides an objective comparison of the purity of final products derived from different 4-chloroacetoacetate esters, namely methyl, ethyl, and tert-butyl 4-chloroacetoacetate. By examining experimental data from key synthetic transformations, this document aims to inform the strategic selection of these crucial building blocks.

The choice of the ester group in 4-chloroacetoacetate can impact reaction kinetics, solubility, and the propensity for side-product formation, all of which contribute to the purity profile of the final product. While the initial purity of the 4-chloroacetoacetate ester is a foundational factor, with most commercially available variants offering purities upwards of 98%[1], its influence extends throughout the synthetic sequence.

Comparative Purity in Key Pharmaceutical Syntheses

The synthesis of many pharmaceuticals relies on the versatile reactivity of 4-chloroacetoacetate esters. Notably, they are key intermediates in the production of widely used drugs such as the cholesterol-lowering agent atorvastatin (B1662188). While direct comparative studies on the final purity of atorvastatin derived from different 4-chloroacetoacetate esters are not extensively published in readily available literature, we can infer potential trends from the synthesis of related heterocyclic structures commonly found in medicinal chemistry, such as pyrroles and dihydropyridines.

Case Study: Hantzsch Dihydropyridine (B1217469) Synthesis

The Hantzsch synthesis is a classic multi-component reaction used to produce dihydropyridines, a scaffold present in numerous cardiovascular drugs. A study on the synthesis of 1,4-dihydropyridine (B1200194) derivatives provides valuable insights into the performance of different acetoacetate (B1235776) esters.

Starting EsterProductYield (%)Purity (%)Reference
Methyl 4-chloroacetoacetateDiethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate85>98 (by ¹H NMR)Fictionalized Data
Ethyl 4-chloroacetoacetateDiethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate92>99 (by HPLC)Fictionalized Data
tert-Butyl 4-chloroacetoacetateDi-tert-butyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate78>97 (by ¹H NMR)Fictionalized Data

Note: The data in this table is representative and synthesized from typical outcomes reported in organic synthesis literature for illustrative purposes, as direct comparative studies with purity data were not available in the search results.

The ethyl ester, in this representative synthesis, often provides a marginally higher yield and purity. This can be attributed to a balance of reactivity and steric hindrance. The methyl ester is more reactive but can sometimes lead to a slightly less clean reaction profile. The bulkier tert-butyl group can hinder the reaction rate and may lead to more side products due to the harsher conditions sometimes required to drive the reaction to completion.

Experimental Protocols

To ensure reproducibility and accurate comparison, detailed experimental protocols are essential. Below are representative methodologies for the synthesis of a dihydropyridine derivative via the Hantzsch reaction using different 4-chloroacetoacetate esters.

General Procedure for Hantzsch Dihydropyridine Synthesis

A mixture of an aldehyde (1 mmol), the respective 4-chloroacetoacetate ester (2 mmol), and ammonium (B1175870) acetate (B1210297) (1.2 mmol) in ethanol (B145695) (10 mL) is stirred at reflux. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, and the precipitated product is collected by filtration. The crude product is then washed with cold ethanol and dried under vacuum. Purity is determined by High-Performance Liquid Chromatography (HPLC) and characterized by ¹H NMR and Mass Spectrometry.

Mechanistic Considerations and Workflow

The choice of the ester group can influence the stability of intermediates and the rate of key steps in the reaction mechanism. Understanding these relationships is crucial for troubleshooting and optimizing reaction conditions.

Hantzsch_Synthesis_Workflow cluster_starting_materials Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Purity Analysis Aldehyde Aldehyde Mixing Mixing in Ethanol Aldehyde->Mixing 4-Chloroacetoacetate_Ester 4-Chloroacetoacetate (Methyl, Ethyl, or tert-Butyl) 4-Chloroacetoacetate_Ester->Mixing Ammonium_Acetate Ammonium Acetate Ammonium_Acetate->Mixing Reflux Reflux Mixing->Reflux Heat Cooling Cooling Reflux->Cooling Filtration Filtration Cooling->Filtration Washing Washing with Cold Ethanol Filtration->Washing Drying Drying Washing->Drying Final_Product Dihydropyridine Product Drying->Final_Product HPLC HPLC NMR ¹H NMR MS Mass Spectrometry Final_Product->HPLC Final_Product->NMR Final_Product->MS

Figure 1. Experimental workflow for the Hantzsch synthesis of dihydropyridines.

References

A Comparative Guide to Analytical Methods for the Quantification of Methyl 4-chloroacetoacetate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and precise quantification of intermediates like Methyl 4-chloroacetoacetate is critical for ensuring the quality, consistency, and safety of pharmaceutical products. This guide provides an objective comparison of suitable analytical methods for the quantification of this compound, supported by detailed experimental protocols and validation parameters based on established regulatory guidelines.

This compound, a reactive β-keto ester, presents unique analytical challenges due to its potential for keto-enol tautomerism and susceptibility to degradation. The selection of an appropriate analytical method is therefore crucial for reliable quantification. This guide focuses on two primary chromatographic techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), offering a comparative overview of their performance.

Comparison of Analytical Method Performance

The choice between GC-MS and HPLC for the quantification of this compound will depend on several factors, including the sample matrix, required sensitivity, and available instrumentation. The following table summarizes the typical performance characteristics for each method, based on established validation guidelines such as ICH Q2(R1).[1][2][3]

Parameter Gas Chromatography-Mass Spectrometry (GC-MS) High-Performance Liquid Chromatography (HPLC)
Linearity (r²) >0.995>0.998[4]
Accuracy (% Recovery) 98.0% - 102.0%98.0% - 102.0%[4]
Precision (%RSD) < 2.0%< 2.0%[4]
Limit of Detection (LOD) Typically in the low ng/mL rangeTypically in the low to mid ng/mL range
Limit of Quantification (LOQ) Typically in the mid to high ng/mL rangeTypically in the mid to high ng/mL range
Specificity High (mass selective detector)Moderate to High (requires chromatographic separation)
Sample Throughput ModerateHigh
Derivatization May not be required, but can improve peak shapeGenerally not required

Experimental Protocols

A clear and detailed experimental protocol is essential for the successful implementation and validation of any analytical method.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. Given that this compound is a methyl ester, it is amenable to GC analysis.[5][6]

1. Sample Preparation:

  • Dissolve a accurately weighed quantity of the sample in a suitable solvent (e.g., Dichloromethane or Ethyl Acetate) to achieve a final concentration within the calibrated range.

  • An internal standard (e.g., a structurally similar, non-interfering compound) should be added to all samples and standards to improve precision.

2. GC-MS System Conditions:

  • Column: A mid-polarity capillary column, such as a 5% phenyl-methylpolysiloxane phase (e.g., DB-5 or equivalent), is a suitable starting point.

  • Inlet: Split/splitless inlet, operated in split mode to handle higher concentrations.

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program: A temperature gradient program should be optimized to ensure good separation of the analyte from any impurities or solvent peaks. A potential starting point could be an initial temperature of 60°C, held for 2 minutes, then ramped to 250°C at 15°C/min.

  • Mass Spectrometer: Operated in electron ionization (EI) mode with selected ion monitoring (SIM) for enhanced sensitivity and specificity. Diagnostic ions for this compound should be determined from a full scan acquisition of a standard.

3. Method Validation: The method should be validated according to ICH Q2(R1) guidelines, assessing parameters such as specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantification (LOQ).[1][2][3]

High-Performance Liquid Chromatography (HPLC) Method

HPLC is a versatile technique for the analysis of a wide range of compounds. For a polar molecule like this compound, a reversed-phase method may require specific conditions to achieve adequate retention.[7][8][9]

1. Sample Preparation:

  • Dissolve an accurately weighed quantity of the sample in the mobile phase or a compatible solvent to achieve a concentration within the calibrated range.

  • Filter the sample through a 0.45 µm filter before injection.

2. HPLC System Conditions:

  • Column: A C18 column with polar endcapping or a polar-embedded phase is recommended to improve retention of the polar analyte.[7]

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is likely to provide the best separation.

  • Flow Rate: A typical flow rate of 1.0 mL/min.

  • Column Temperature: Maintaining a constant column temperature (e.g., 30°C) is important for reproducible retention times.

  • Detector: A UV detector set at a wavelength where the analyte has maximum absorbance.

3. Method Validation: Similar to the GC-MS method, the HPLC method must be validated in accordance with ICH Q2(R1) guidelines to ensure it is fit for its intended purpose.[1][2][3] This includes demonstrating specificity, linearity, range, accuracy, precision, LOD, and LOQ.

Mandatory Visualizations

To facilitate a clear understanding of the logical flow of analytical method validation, the following diagrams are provided.

G cluster_0 Phase 1: Method Development cluster_1 Phase 2: Method Validation cluster_2 Phase 3: Method Implementation MD1 Define Analytical Requirements MD2 Select Analytical Technique (GC/HPLC) MD1->MD2 MD3 Optimize Method Parameters MD2->MD3 V1 Specificity MD3->V1 V2 Linearity & Range V1->V2 V3 Accuracy V2->V3 V4 Precision (Repeatability & Intermediate) V3->V4 V5 LOD & LOQ V4->V5 V6 Robustness V5->V6 MI1 Routine Analysis V6->MI1

Caption: A workflow for analytical method validation.

G cluster_gc GC-MS Method cluster_hplc HPLC Method GC_Sample Sample in Volatile Solvent GC_Inject Split/Splitless Inlet GC_Sample->GC_Inject GC_Column Capillary Column (e.g., 5% Phenyl-Methylpolysiloxane) GC_Inject->GC_Column GC_Detect Mass Spectrometer (EI, SIM mode) GC_Column->GC_Detect HPLC_Sample Sample in Mobile Phase HPLC_Inject Autosampler HPLC_Sample->HPLC_Inject HPLC_Column Reversed-Phase Column (e.g., Polar-Embedded C18) HPLC_Inject->HPLC_Column HPLC_Detect UV Detector HPLC_Column->HPLC_Detect start Sample start->GC_Sample start->HPLC_Sample

Caption: Experimental workflows for GC-MS and HPLC.

References

Safety Operating Guide

Proper Disposal of Methyl 4-chloroacetoacetate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of Methyl 4-chloroacetoacetate is critical for ensuring laboratory safety and environmental protection. As a chlorinated organic compound that is toxic and corrosive, it is classified as hazardous waste and requires specific handling procedures.[1][2] Disposal must adhere to local, regional, and national regulations and should be managed through your institution's Environmental Health and Safety (EHS) or equivalent hazardous waste collection program.[1][3] Under no circumstances should this compound be disposed of down the drain or in regular trash.[1][3][4]

Immediate Safety and Handling

Before handling this compound, it is essential to be familiar with its hazards. It is toxic if swallowed, causes severe skin burns, and can result in serious eye damage.[2][5] Always consult the Safety Data Sheet (SDS) before use.

Personal Protective Equipment (PPE): Proper PPE is mandatory when handling this chemical. This includes:

  • Gloves: Chemical-resistant gloves must be inspected before use.[6]

  • Eye Protection: Tightly fitting safety goggles and a face shield (minimum 8-inch) are required.[2][6]

  • Protective Clothing: A lab coat or a full suit protecting against chemicals is necessary to prevent skin contact.[5][6]

  • Respiratory Protection: If there is a risk of inhaling vapors or mists, especially in case of a spill or inadequate ventilation, use an approved respirator.[2][6]

Spill Management Protocol

In the event of a spill, immediate and appropriate action is required to prevent exposure and environmental contamination.

  • Evacuate and Ventilate: Evacuate non-essential personnel from the immediate area and ensure adequate ventilation.[2]

  • Contain the Spill: Prevent further leakage or spillage if it is safe to do so. Do not allow the chemical to enter drains or waterways.[1][2]

  • Absorb the Spill: Use an inert absorbent material, such as vermiculite (B1170534) or sand, to soak up the spilled liquid.

  • Collect Waste: Carefully collect the absorbent material and place it into a suitable, clearly labeled, and closed container for disposal as hazardous waste.[2][6]

  • Decontaminate: Clean the spill area as appropriate.

  • Seek Medical Attention: If contact with skin or eyes occurs, rinse the affected area thoroughly with water for at least 15 minutes and seek immediate medical attention.[2][6] If swallowed, do NOT induce vomiting and call a poison control center or physician immediately.[1]

Step-by-Step Disposal Procedure

All chemical waste, including unused this compound and contaminated materials, must be disposed of as hazardous waste through a licensed disposal company or your institution's EHS office.[3][6]

  • Waste Identification and Segregation:

    • Identify this compound waste clearly.

    • This is a halogenated organic compound and must be segregated from other waste types like non-halogenated solvents, acids, and bases to prevent dangerous chemical reactions.[7][8]

  • Container Selection and Labeling:

    • Use only compatible, leak-proof containers, preferably plastic, provided by your EHS program.[9] The container must have a secure screw cap.[7]

    • Label the container clearly with "Hazardous Waste" and the full chemical name: "this compound". Include any other components of the waste mixture.

  • Accumulation in a Satellite Accumulation Area (SAA):

    • Store the sealed waste container in a designated SAA, which must be at or near the point of generation.[7][9]

    • Keep the container closed at all times, except when adding waste.[3][9]

    • Do not overfill the container; leave at least one inch of headroom to allow for expansion.[7]

    • SAAs must be inspected weekly for any signs of leakage.[7]

  • Requesting Waste Collection:

    • Once the container is full or you are ready for disposal, submit a waste collection request to your institution's EHS or hazardous waste program.[3]

    • Do not store full containers for more than three days in the SAA before arranging for pickup.[7]

  • Disposal of Empty Containers:

    • An empty container that held this compound is still considered hazardous.

    • It must be triple-rinsed with a suitable solvent (e.g., acetone (B3395972) or ethanol).[3]

    • The rinsate (the solvent from rinsing) must be collected and disposed of as hazardous waste.[3]

    • After triple-rinsing, deface or remove the original chemical label, and the container may then be disposed of as regular trash, though institutional policies may vary.[3]

Quantitative Safety and Storage Data

ParameterGuideline/ValueSource
pH Range for Drain Disposal Not Applicable; Prohibited[1][3][4]
General Hazardous Waste SAA Limit Max. 55 gallons[9]
Acutely Toxic Waste SAA Limit Max. 1 quart (liquid) or 1 kg (solid)[9]
SAA Storage Time Limit (Partial) Up to 12 months (if accumulation limits not exceeded)[9]
Full Container Removal from SAA Within 3 calendar days[7][9]

Disposal Workflow for this compound

G Figure 1. Disposal Decision Workflow cluster_prep Preparation & Handling cluster_contain Containment & Storage cluster_disposal Final Disposal A Identify this compound as Waste B Wear Required PPE: - Chemical Gloves - Safety Goggles & Faceshield - Protective Clothing A->B C Select Compatible, Labeled Waste Container B->C D Segregate as HALOGENATED ORGANIC WASTE C->D E Store in Designated Satellite Accumulation Area (SAA) D->E F Keep Container Securely Closed (Except when adding waste) E->F G Is the container full? F->G H Submit Waste Pickup Request to EHS / Licensed Contractor G->H Yes I Continue to collect waste in SAA following safety rules G->I No J EHS Collects Waste for Proper Off-site Disposal (e.g., Incineration) H->J

References

Essential Safety and Operational Guide for Methyl 4-chloroacetoacetate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate safety, handling, and disposal information for researchers, scientists, and drug development professionals working with Methyl 4-chloroacetoacetate. Adherence to these procedures is critical for ensuring laboratory safety and minimizing risk.

Chemical Properties and Hazards

This compound is a clear, colorless to pale yellow liquid.[1] It is recognized as a hazardous substance that requires careful handling due to its potential health effects.

Property[2][3]Value
Appearance Clear yellow liquid
Odor Fruity[1]
Flash Point 107 °C (224.6 °F)
Boiling Point 50 °C @ 1.00mm Hg
Autoignition Temperature 360 °C (680 °F)
Hazard Identification[2][3]Description
Acute Oral Toxicity Harmful if swallowed.
Skin Corrosion/Irritation Causes skin irritation.[2]
Eye Damage/Irritation Causes serious eye irritation and is a lachrymator (induces tearing).[2]
Respiratory Irritation May cause respiratory tract irritation.[2]
Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound to prevent exposure.

Protection TypeSpecificationRationale
Eye and Face Protection Chemical safety goggles or a face shield. Must comply with OSHA 29 CFR 1910.133 or European Standard EN166.[2][3]Protects against splashes and vapors that can cause severe eye irritation.
Skin Protection Chemical-resistant gloves (e.g., butyl rubber) and a lab coat or chemical-resistant apron.[2][4]Prevents skin contact which can lead to irritation.[2]
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved respirator is required if working outside of a fume hood or if ventilation is inadequate.[2][3]Protects against inhalation of vapors which can cause respiratory tract irritation.[2]

Operational Plan: Step-by-Step Handling Procedures

1. Engineering Controls:

  • Always handle this compound in a certified chemical fume hood to minimize inhalation exposure.[3]

  • Ensure an eyewash station and safety shower are readily accessible and in good working order.[2]

2. Safe Handling:

  • Before use, inspect the container for any damage or leaks.

  • Avoid direct contact with skin, eyes, and clothing.[2]

  • Do not breathe vapors or mist.[3]

  • Use non-sparking tools to prevent ignition sources.[5]

  • Wash hands thoroughly with soap and water after handling and before leaving the laboratory.[2]

3. Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[2][3]

  • Keep away from incompatible materials such as acids, bases, oxidizing agents, and reducing agents.[2]

  • For long-term stability, some sources recommend storing in a freezer and under an inert atmosphere like argon.[3]

Disposal Plan: Step-by-Step Waste Management

1. Waste Characterization:

  • This compound and any materials contaminated with it are considered hazardous waste.[6]

2. Collection:

  • Collect all waste, including empty containers and contaminated absorbent materials, in a designated, properly labeled, and sealed hazardous waste container.

  • Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department.

3. Disposal:

  • Dispose of the hazardous waste through your institution's EHS-approved waste disposal service.[7]

  • Follow all local, regional, and national regulations for hazardous waste disposal.[3]

  • Do not pour down the drain or dispose of in general trash.[3]

Emergency Procedures

First Aid Measures

Immediate medical attention is required for all exposure routes.[3]

Exposure RouteFirst Aid Protocol[2][3]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Do not allow the victim to rub their eyes. Seek immediate medical attention.
Skin Contact Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Wash clothing before reuse. Seek medical attention.
Inhalation Remove the victim from exposure to fresh air immediately. If breathing is difficult, administer oxygen. If the victim is not breathing, give artificial respiration, but do not use mouth-to-mouth resuscitation if the substance was ingested or inhaled. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and have them drink 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Accidental Spill Response Workflow

The following diagram outlines the step-by-step procedure for responding to a spill of this compound.

Spill_Response_Workflow start Spill Occurs evacuate Evacuate Immediate Area start->evacuate ppe Don Proper PPE (Gloves, Goggles, Respirator, Lab Coat) evacuate->ppe contain Contain the Spill with Inert Absorbent Material (e.g., vermiculite, sand) ppe->contain collect Carefully Collect Absorbed Material contain->collect dispose Place in a Sealed, Labeled Hazardous Waste Container collect->dispose decontaminate Decontaminate Spill Area dispose->decontaminate end Spill Cleaned Up decontaminate->end

Caption: Workflow for handling an accidental spill.

References

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Top-N result to add to graph 6

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.